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  • Product: 4-Amino-6-bromoquinoline-3-carboxylic acid
  • CAS: 1216263-67-0

Core Science & Biosynthesis

Foundational

Synthesis of 4-Amino-6-bromoquinoline-3-carboxylic acid from 4-bromoaniline

An In-Depth Technical Guide on the Executive Summary This technical guide provides a comprehensive, in-depth walkthrough for the multi-step synthesis of 4-Amino-6-bromoquinoline-3-carboxylic acid, a heterocyclic compound...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the

Executive Summary

This technical guide provides a comprehensive, in-depth walkthrough for the multi-step synthesis of 4-Amino-6-bromoquinoline-3-carboxylic acid, a heterocyclic compound of significant interest to the pharmaceutical and drug development industries. Quinoline derivatives are core scaffolds in a multitude of therapeutic agents, and understanding their synthesis is crucial for the development of novel chemical entities. This document details a robust and well-established synthetic pathway commencing from the readily available starting material, 4-bromoaniline.

The synthesis follows a logical progression: the construction of the quinoline core via the Gould-Jacobs reaction, followed by functional group interconversions to achieve the target structure. Each section elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and offers insights into potential challenges and optimization strategies. This guide is intended for researchers, medicinal chemists, and process development scientists, providing the necessary technical detail to replicate and adapt this synthesis for research and development purposes.

Introduction: The Significance of the Quinolone Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of pharmaceuticals. The 4-aminoquinoline class, in particular, is renowned for its potent antimalarial activity, with chloroquine being a landmark example.[1] Beyond malaria, quinoline derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The substituent at the 3-position, such as a carboxylic acid, can significantly modulate the compound's pharmacological profile and provides a handle for further derivatization.

The synthetic route detailed herein begins with 4-bromoaniline and employs the Gould-Jacobs reaction, a powerful and classic method for constructing the 4-hydroxyquinoline core.[2][3] This approach is highly effective for anilines and provides a reliable pathway to the key intermediate, 6-bromo-4-hydroxyquinoline-3-carboxylic acid. Subsequent functional group manipulations then yield the final 4-amino target compound.

Part 1: Constructing the Quinoline Core via the Gould-Jacobs Reaction

The cornerstone of this synthesis is the Gould-Jacobs reaction, which efficiently builds the bicyclic quinoline system from an aniline and a malonic ester derivative. The reaction proceeds in two distinct stages: an initial condensation to form an enamine intermediate, followed by a high-temperature thermal cyclization.[2][4]

Mechanism and Strategic Rationale

The reaction is initiated by the nucleophilic attack of the amine group of 4-bromoaniline on the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form the key intermediate, diethyl ((4-bromophenyl)amino)methylenemalonate.[2]

The subsequent and most critical step is the thermal cyclization. This intramolecular reaction is an electrocyclization that requires significant thermal energy to overcome the activation barrier. It proceeds via attack of the aniline ring onto one of the ester carbonyls, followed by elimination of a second molecule of ethanol to form the 4-hydroxyquinoline ring system.[2][5] The high temperatures (typically 240-260 °C) necessitate the use of a high-boiling, inert solvent such as diphenyl ether or Dowtherm A to ensure the reaction proceeds to completion and to minimize decomposition.[5][6]

Overall Synthetic Pathway

Synthetic_Pathway cluster_0 Part 1: Gould-Jacobs Reaction cluster_1 Part 2: Hydrolysis cluster_2 Part 3: Amination Sequence A 4-Bromoaniline B Diethyl ((4-bromophenyl)amino)methylenemalonate A->B  + DEEM (Condensation) C Ethyl 6-bromo-4-hydroxy- quinoline-3-carboxylate B->C  High Temp (250°C) Diphenyl Ether (Cyclization) D 6-Bromo-4-hydroxy- quinoline-3-carboxylic acid C->D  1. NaOH (aq) 2. HCl (aq) E Ethyl 6-bromo-4-chloro- quinoline-3-carboxylate D->E  1. SOCl₂/DMF 2. EtOH 3. POCl₃ F 4-Amino-6-bromo- quinoline-3-carboxylic acid E->F  1. NH₃/Dioxane 2. NaOH (hydrolysis) G start Start: 4-Bromoaniline step1 Step 1: Condensation React with DEEM Heat at 120°C, 2h start->step1 step2 Step 2: Cyclization Add Diphenyl Ether Heat at 250°C, 1h step1->step2 step3 Step 3: Isolation Cool, add Hexane Filter and Wash step2->step3 Intermediate: Ester step4 Step 4: Hydrolysis Reflux with 10% NaOH 2-3h step3->step4 step5 Step 5: Acidification Cool to 0°C Add conc. HCl to pH 1 step4->step5 step6 Step 6: Chlorination React with POCl₃ Reflux, 2-4h step5->step6 Intermediate: Acid step7 Step 7: Amination React with Ammonia source in sealed vessel step6->step7 Intermediate: 4-Chloro step8 Step 8: Final Hydrolysis & Isolation Basic Hydrolysis of ester/amide Acidify and Filter step7->step8 end End Product: 4-Amino-6-bromo- quinoline-3-carboxylic acid step8->end

Caption: Step-by-step experimental workflow for the synthesis.

Step A: Chlorination to form 6-bromo-4-chloroquinoline-3-carbonyl chloride

The 4-quinolone is converted to the 4-chloroquinoline using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Using SOCl₂ has the added benefit of converting the carboxylic acid to an acyl chloride, which can be more easily esterified or aminated in a subsequent step if desired. For this guide, we will proceed with the formation of the 4-chloro derivative. A protocol adapted from similar substrates suggests direct treatment with POCl₃. [1][6] Experimental Protocol:

  • Reaction: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend 6-bromo-4-hydroxyquinoline-3-carboxylic acid (1.0 eq) in phosphorus oxychloride (POCl₃, 10-15 mL per gram of starting material).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

  • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction should become a clear solution.

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice (~200 g) in a large beaker in a fume hood. This is a highly exothermic and vigorous reaction.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or potassium hydroxide until the pH is ~7-8.

  • Isolation: The solid product, 6-bromo-4-chloroquinoline-3-carboxylic acid, will precipitate. Collect it by vacuum filtration, wash with cold water, and dry thoroughly.

Step B: Amination to 4-Amino-6-bromoquinoline-3-carboxylic acid

The final step involves displacing the 4-chloro group with an amino group. This SNAr reaction requires an ammonia source. Using aqueous or methanolic ammonia in a sealed pressure vessel at elevated temperatures is a common method.

Experimental Protocol:

  • Reaction: Place the 6-bromo-4-chloroquinoline-3-carboxylic acid (1.0 eq) into a high-pressure reaction vessel.

  • Add a solution of ammonia in 1,4-dioxane (7N) or a similar solvent system.

  • Seal the vessel and heat it to 120-140 °C for 12-24 hours. The internal pressure will increase significantly.

  • Workup: After cooling the vessel to room temperature, carefully vent it in a fume hood.

  • Transfer the reaction mixture to a beaker and remove the solvent under reduced pressure.

  • Dissolve the residue in a minimum amount of dilute NaOH solution and filter to remove any insoluble impurities.

  • Isolation: Acidify the filtrate with acetic acid or dilute HCl to a pH of ~6-7. The target compound will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield 4-Amino-6-bromoquinoline-3-carboxylic acid.

Conclusion

This guide presents a detailed and reliable synthetic pathway for the preparation of 4-Amino-6-bromoquinoline-3-carboxylic acid from 4-bromoaniline. The sequence, which leverages the classic Gould-Jacobs reaction for core construction followed by robust functional group interconversions, provides a clear and replicable route to this valuable heterocyclic scaffold. The provided protocols, mechanistic insights, and strategic considerations should empower researchers in medicinal and organic chemistry to successfully synthesize this and related quinoline derivatives for further investigation and application in drug discovery programs.

References

  • Benchchem. (2025). Technical Support Center: 3-Acetyl-6-bromoquinolin-4(1H)-one Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Google Patents. (n.d.). WO2015198349A1 - A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Available at: [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Echemi. (n.d.). 6-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID.
  • Surange, S. S. (n.d.). Gould-Jacobs Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • On-line Encyclopedia of Organic Reactions. (n.d.). Gould-Jacobs Reaction.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Varache-Lembège, M., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-6-bromoquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Amino-6-bromoquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline class of molecules. Quinoline and its derivati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-bromoquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline class of molecules. Quinoline and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. The strategic placement of an amino group, a bromine atom, and a carboxylic acid moiety on the quinoline scaffold suggests a molecule with potential for diverse chemical interactions and biological activities. Understanding the fundamental physicochemical properties of this compound is a critical first step in any research and development endeavor, from designing synthetic routes to predicting its behavior in biological systems.

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-6-bromoquinoline-3-carboxylic acid. In the absence of extensive, publicly available experimental data for this specific molecule, this guide leverages data from structurally similar compounds to provide well-reasoned estimations. Furthermore, it offers detailed, field-proven experimental protocols for the determination of these properties, empowering researchers to validate and expand upon the data presented herein.

Core Physicochemical Properties

A summary of the key physicochemical properties of 4-Amino-6-bromoquinoline-3-carboxylic acid is presented below. It is important to note that where specific experimental data for the target molecule is unavailable, values have been estimated based on structurally related compounds.

PropertyValue (Estimated/Calculated)Notes and Rationale
Molecular Formula C₁₀H₇BrN₂O₂Derived from the chemical structure.
Molecular Weight 267.08 g/mol Calculated based on the molecular formula. The molecular weight of the closely related 4-Amino-6-bromoquinoline is 223.07 g/mol .
Melting Point >300 °C (Estimated)Quinoline derivatives with multiple functional groups, particularly those capable of hydrogen bonding like carboxylic acids and amines, often have high melting points. For instance, some 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines show melting points exceeding 300°C.[1]
Physical Appearance SolidBased on the typical state of similar quinoline carboxylic acids at room temperature.[2]
Solubility
- Water Slightly soluble to insoluble. The presence of the polar amino and carboxylic acid groups would suggest some water solubility, however, the larger aromatic quinoline ring and the bromine atom likely decrease aqueous solubility. The related 6-Bromo-4-hydroxyquinoline-3-carboxylic acid is described as slightly soluble in water.[3] The solubility of amino acids is also pH-dependent.[4]
- Organic Solvents Likely soluble in polar aprotic solvents such as DMSO and DMF, and to a lesser extent in alcohols like methanol and ethanol. The solubility of organic compounds is influenced by the balance of polar and non-polar regions of the molecule.
pKa Carboxylic Acid: ~4-5; Amino Group: ~3-5 (Estimated)The carboxylic acid pKa is estimated to be in the typical range for aromatic carboxylic acids.[5] The pKa of the amino group is likely to be lower than that of a simple aniline due to the electron-withdrawing nature of the quinoline ring system and the adjacent carboxylic acid. The pKa values of amino acids are typically around 2 for the carboxylic acid and 9-10 for the amino group[6][7][8]; however, the electronic environment of the quinoline ring system significantly alters these values.
UV-Vis Absorption λmax ~210-230 nm and a second band at longer wavelength (Estimated)Aromatic carboxylic acids typically show a primary absorption band around 210 nm. The extended conjugation of the quinoline system is expected to result in additional absorption bands at longer wavelengths. The exact λmax would be influenced by the solvent.[9]

Experimental Protocols for Physicochemical Characterization

The following section details robust, step-by-step methodologies for the experimental determination of the key physicochemical properties of 4-Amino-6-bromoquinoline-3-carboxylic acid. These protocols are designed to be self-validating and are grounded in established analytical techniques.

Determination of Melting Point

Causality Behind Experimental Choices: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range typically signifies a high degree of purity, while a broad melting range can indicate the presence of impurities. The capillary method is a widely used and reliable technique for determining the melting point of a small amount of sample.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the 4-Amino-6-bromoquinoline-3-carboxylic acid sample is completely dry and finely powdered.

  • Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating: Begin heating the apparatus at a rate of 10-15 °C per minute.

  • Observation: As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Recording the Melting Range: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has melted (the completion of melting). This range is the melting point of the sample.

Solubility Determination

Causality Behind Experimental Choices: Solubility is a critical parameter in drug development, influencing everything from formulation to bioavailability. A systematic approach to solubility testing in a range of solvents provides a comprehensive profile of a compound's polarity and potential for dissolution in various media.

Step-by-Step Methodology:

  • Solvent Selection: Prepare a panel of solvents including water, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).

  • Sample Preparation: Accurately weigh a small amount of 4-Amino-6-bromoquinoline-3-carboxylic acid (e.g., 1 mg) into a series of small vials.

  • Solvent Addition: Add a measured volume of each solvent (e.g., 1 mL) to the respective vials.

  • Equilibration: Vigorously vortex each vial for 1-2 minutes and then allow them to equilibrate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 24 hours) with intermittent shaking.

  • Observation: Visually inspect each vial for the presence of undissolved solid.

  • Quantification (Optional): For a more quantitative assessment, the supernatant can be carefully removed, filtered, and the concentration of the dissolved compound can be determined using a suitable analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Logical Relationship Diagram for Solubility Testing

G start Start with Compound water Test Solubility in Water start->water hcl Test Solubility in 0.1 M HCl water->hcl If Insoluble end End water->end If Soluble naoh Test Solubility in 0.1 M NaOH hcl->naoh If Insoluble hcl->end If Soluble organic Test Solubility in Organic Solvents naoh->organic If Insoluble naoh->end If Soluble organic->end If Soluble

Caption: A workflow for systematic solubility testing.

pKa Determination by Potentiometric Titration

Causality Behind Experimental Choices: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a molecule with both acidic (carboxylic acid) and basic (amino) functional groups, determining the pKa values is crucial for understanding its ionization state at different pH values. Potentiometric titration is a highly accurate method for determining pKa values by monitoring the change in pH of a solution upon the addition of a titrant.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a standard solution of 4-Amino-6-bromoquinoline-3-carboxylic acid of known concentration (e.g., 0.01 M) in a suitable co-solvent if necessary (e.g., water-methanol mixture) to ensure solubility.

  • Apparatus Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the solution of the compound in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration with Base: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Titration with Acid: Repeat the titration process with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic functional group.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first derivative of the titration curve can be plotted to more accurately determine the equivalence points.

Experimental Workflow for pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solution Prepare Standard Solution of Compound titrate_base Titrate with Standardized Base (e.g., NaOH) prep_solution->titrate_base titrate_acid Titrate with Standardized Acid (e.g., HCl) prep_solution->titrate_acid calibrate_ph Calibrate pH Meter calibrate_ph->titrate_base calibrate_ph->titrate_acid record_ph_base Record pH after each addition titrate_base->record_ph_base record_ph_base->titrate_base plot_curve Plot pH vs. Volume of Titrant record_ph_base->plot_curve record_ph_acid Record pH after each addition titrate_acid->record_ph_acid record_ph_acid->titrate_acid record_ph_acid->plot_curve determine_pka Determine pKa from Half-Equivalence Points plot_curve->determine_pka

Caption: Workflow for pKa determination via potentiometric titration.

UV-Vis Spectrophotometry

Causality Behind Experimental Choices: UV-Vis spectrophotometry provides information about the electronic transitions within a molecule and can be used for both qualitative and quantitative analysis. The wavelength of maximum absorbance (λmax) is a characteristic property of a compound, and the absorbance is proportional to its concentration (Beer-Lambert Law).

Step-by-Step Methodology:

  • Solution Preparation: Prepare a dilute solution of 4-Amino-6-bromoquinoline-3-carboxylic acid in a suitable UV-transparent solvent (e.g., ethanol or methanol). The concentration should be chosen such that the absorbance at λmax is within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrument Setup: Use a calibrated UV-Vis spectrophotometer. Use the same solvent as used for the sample solution to record a baseline (blank).

  • Spectrum Acquisition: Place the sample solution in a quartz cuvette and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If quantitative analysis is required, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations.

Safety and Handling

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 4-Amino-6-bromoquinoline-3-carboxylic acid. While a lack of direct experimental data necessitates the use of estimations based on structurally related compounds, the provided methodologies offer a clear pathway for researchers to obtain precise and reliable data. The elucidation of these fundamental properties is an indispensable cornerstone for the rational design and development of novel therapeutic agents and other advanced materials based on the quinoline scaffold.

References

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]

  • Chem 203. (n.d.). Approximate pKa chart of the functional groups: values to know. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2025, October 20). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). a UV-Vis absorption of aminoquinoline 4 in various solvents. b.... Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • PubMed. (2021, August 12). Design, Synthesis, and Characterization of 4-Aminoquinazolines as Potent Inhibitors of the G Protein-Coupled Receptor Kinase 6 (GRK6) for the Treatment of Multiple Myeloma. Retrieved from [Link]

  • Reddit. (2020, August 21). pKa's of Amino and Carboxylic Groups of Amino Acids : r/Mcat. Retrieved from [Link]

  • Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. Retrieved from [Link]

  • Quest Journals. (2022). Chemometric study of a mixture of amino acids by spectrophotometry in a flow system. Journal of Research in Environmental and Earth Science, 8(6), 15-23. Retrieved from [Link]

  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]

Sources

Foundational

4-Amino-6-bromoquinoline-3-carboxylic acid as a scaffold in medicinal chemistry

Executive Summary The 4-amino-6-bromoquinoline-3-carboxylic acid scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within the kinase inhibitor space (e.g., BTK, EGFR, CK2) and anti-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-amino-6-bromoquinoline-3-carboxylic acid scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within the kinase inhibitor space (e.g., BTK, EGFR, CK2) and anti-infective research. Its utility stems from its orthogonal functionalization vectors: the C4-amino position often targets the ATP-binding hinge region of kinases; the C3-carboxylic acid serves as a solubilizing group or a handle for amide coupling to fine-tune pharmacokinetics; and the C6-bromine atom provides a critical "exit vector" for palladium-catalyzed cross-couplings, allowing access to hydrophobic back-pockets or solvent-exposed regions.

This guide details the synthetic construction, reactivity profile, and medicinal chemistry applications of this versatile core.

Part 1: Structural Analysis & Reactivity Vectors

The scaffold is defined by three distinct zones of reactivity, allowing for the rapid generation of high-diversity libraries.

PositionFunctional GroupReactivity ProfileMedicinal Utility
C4 Amino (via Cl displacement)Nucleophilic Aromatic Substitution (SNAr) . The 4-chloro intermediate is highly electrophilic due to the electron-withdrawing 3-COOEt group and the quinoline nitrogen.Hinge Binder: The resulting NH often forms a critical hydrogen bond with the kinase hinge region (e.g., Met gatekeeper residues).
C6 BrominePd-Catalyzed Cross-Coupling . Excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.Hydrophobic Reach: Allows extension into the "selectivity pocket" or allosteric sites of the target protein.
C3 Carboxylic AcidAmide Coupling / Decarboxylation . Can be converted to amides, esters, or reduced to alcohols.Solubility & Tuning: Amide derivatives modulate lipophilicity (LogD) and can interact with ribose-binding pockets.

Part 2: Synthetic Workflow

The construction of this scaffold typically follows the Gould-Jacobs reaction , a robust and scalable sequence starting from 4-bromoaniline.

Core Synthesis Diagram

G Start 4-Bromoaniline Enamine Enamine Intermediate Start->Enamine 110°C, -EtOH EMME Diethyl ethoxymethylene malonate (EMME) EMME->Enamine Cyclized Ethyl 6-bromo-4-hydroxy quinoline-3-carboxylate Enamine->Cyclized Ph2O, 250°C Thermal Cyclization Chloro Ethyl 6-bromo-4-chloro quinoline-3-carboxylate Cyclized->Chloro POCl3, Reflux Chlorination Final 4-Amino-6-bromoquinoline -3-carboxylic acid Chloro->Final 1. R-NH2 (SNAr) 2. LiOH (Hydrolysis)

Figure 1: Step-wise construction of the 4-amino-6-bromoquinoline-3-carboxylic acid core via the Gould-Jacobs reaction.[1]

Part 3: Experimental Protocols

Synthesis of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

This intermediate is the "master key" for this scaffold. The 4-hydroxy tautomer is converted to the 4-chloro derivative to activate the position for nucleophilic attack.

Reagents:

  • Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (10.0 g, 33.8 mmol)

  • Phosphorus oxychloride (POCl3) (30 mL, excess)

  • N,N-Dimethylformamide (DMF) (catalytic, 5 drops)

Protocol:

  • Setup: Place the 4-hydroxyquinoline starting material in a dry round-bottom flask equipped with a condenser and a drying tube (CaCl2).

  • Addition: Carefully add POCl3. Caution: Exothermic. Add catalytic DMF.[2]

  • Reaction: Heat the mixture to reflux (approx. 105 °C) for 2–4 hours. Monitor by TLC (eluent 20% EtOAc/Hexanes) until the polar starting material disappears.

  • Quench: Cool the mixture to room temperature. Slowly pour the reaction mass onto crushed ice (approx. 300 g) with vigorous stirring. Warning: POCl3 hydrolysis is violent.

  • Neutralization: Adjust the pH to ~8 using saturated NaHCO3 solution or solid K2CO3.

  • Isolation: Extract with Dichloromethane (DCM) (3 x 100 mL). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Recrystallize from ethanol or purify via flash chromatography (Hexanes/EtOAc) to yield the product as a pale yellow solid.

SNAr Diversification (Installation of the 4-Amino Group)

This step installs the primary pharmacophore (the amine).

Reagents:

  • Ethyl 6-bromo-4-chloroquinoline-3-carboxylate (1.0 equiv)

  • Aniline or Aliphatic Amine (R-NH2) (1.2 equiv)

  • Isopropanol (IPA) or Ethanol (EtOH) (Solvent)

  • Optional: Acetic acid (catalytic) or DIPEA (if using aliphatic amines)

Protocol:

  • Dissolve the 4-chloroquinoline substrate in IPA (0.5 M concentration).

  • Add the amine nucleophile.

  • Heat to reflux for 4–12 hours. The product often precipitates directly from the hot solution as the hydrochloride salt.

  • Workup: Cool to room temperature. Filter the precipitate.[2][3][4] Wash with cold ether.

  • Free Base Formation (if needed): Suspend the solid in DCM and wash with saturated NaHCO3. Dry and concentrate.

Part 4: Medicinal Chemistry Applications (Case Studies)

Case Study: BTK Inhibition

Bruton's Tyrosine Kinase (BTK) inhibitors often utilize a bicyclic heterocycle to bind to the ATP pocket. Research has demonstrated that 4-aminoquinoline-3-carboxamides can serve as potent bioisosteres for cinnoline-based inhibitors, offering improved aqueous solubility and metabolic stability.

Mechanism of Action:

  • The quinoline N1 and C4-NH act as a donor-acceptor motif interacting with the hinge region (Glu475/Met477 in BTK).

  • The C6-position is often derivatized with a phenyl or heteroaryl ring (via Suzuki coupling) to occupy the hydrophobic pocket near the gatekeeper residue.

  • The C3-carboxamide can extend towards the solvent front, often solubilizing the molecule.

SAR Decision Map

SAR Center 4-Amino-6-bromo quinoline-3-COOH Core C4_Node C4-Amino Position Center->C4_Node C6_Node C6-Bromo Position Center->C6_Node C3_Node C3-Carboxyl Position Center->C3_Node C4_Action1 Aniline Derivatives (Kinase Hinge Binding) C4_Node->C4_Action1 C4_Action2 Aliphatic Amines (Basic/Solubility) C4_Node->C4_Action2 C6_Action1 Suzuki Coupling (Biaryl/Heteroaryl) C6_Node->C6_Action1 C6_Action2 Buchwald Amination (Solubility/Selectivity) C6_Node->C6_Action2 C3_Action1 Amide Coupling (Solvent Interaction) C3_Node->C3_Action1 C3_Action2 Esterification (Prodrug Strategy) C3_Node->C3_Action2

Figure 2: Structure-Activity Relationship (SAR) map highlighting the three primary diversification vectors of the scaffold.

References

  • Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 2019.[2][5][6] Link

  • 4-Aminoquinoline: A Comprehensive Review of Synthetic Strategies. Frontiers in Chemistry, 2025. Link

  • Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline Synthesis. Molecules, 2024. Link

  • Synthesis of 6-bromo-4-chloroquinoline. ChemicalBook Protocols, 2024. Link

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 2016.[7] Link

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Amino-6-bromoquinoline-3-carboxylic acid

Foreword For the researcher, scientist, and drug development professional, the precise elucidation of a molecule's structure is the bedrock of innovation. 4-Amino-6-bromoquinoline-3-carboxylic acid, a substituted quinoli...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For the researcher, scientist, and drug development professional, the precise elucidation of a molecule's structure is the bedrock of innovation. 4-Amino-6-bromoquinoline-3-carboxylic acid, a substituted quinoline, represents a scaffold of significant interest in medicinal chemistry, given the diverse biological activities of the quinoline core.[1] This technical guide provides a comprehensive, field-proven framework for the spectroscopic characterization of this compound. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices and the interpretation of spectral data, empowering the reader to not only replicate but also to deeply understand the structural identity of this molecule. The protocols and predicted data herein are synthesized from established spectroscopic principles and data from analogous structures, offering a robust, self-validating system for analysis.

Molecular Structure and its Spectroscopic Implications

The structure of 4-Amino-6-bromoquinoline-3-carboxylic acid combines a quinoline backbone with three key substituents: an electron-donating amino group at position 4, an electron-withdrawing bromine atom at position 6, and an electron-withdrawing carboxylic acid group at position 3. This unique electronic arrangement dictates the molecule's spectroscopic signature, creating a distinct fingerprint across various analytical techniques. The interplay between the electron-donating and electron-withdrawing groups will profoundly influence the chemical environment of each proton and carbon atom, as well as the molecule's vibrational modes and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the cornerstone of structural elucidation, providing unparalleled insight into the molecular framework.[1] For 4-Amino-6-bromoquinoline-3-carboxylic acid, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the chemical environment of each proton. The aromatic region is expected to be complex due to the substituted quinoline ring. The electron-donating amino group will cause a significant upfield shift (to lower ppm values) for the proton at position 5 (ortho) and to a lesser extent, the proton at position 7 (para). Conversely, the electron-withdrawing bromine atom and the carboxylic acid group will induce downfield shifts (to higher ppm values) for adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Amino-6-bromoquinoline-3-carboxylic acid

Proton PositionPredicted Chemical Shift (δ, ppm)Multiplicity
H2~8.5 - 8.8Singlet
H5~7.2 - 7.5Doublet
H7~7.6 - 7.9Doublet of doublets
H8~8.0 - 8.3Doublet
NH₂Broad, variableSinglet
COOH~12.0 - 14.0Broad singlet

Causality of Predicted Shifts:

  • H2: This proton is adjacent to the nitrogen atom and the carboxylic acid group, both of which are electron-withdrawing, leading to a significant downfield shift.

  • H5: The strong electron-donating effect of the amino group at the para position will shield this proton, causing an upfield shift compared to unsubstituted quinoline.

  • H7 & H8: These protons are influenced by the bromine at position 6. Their chemical shifts will be downfield relative to unsubstituted quinoline.

  • NH₂ and COOH: These protons are exchangeable and their chemical shifts are highly dependent on solvent and concentration. They will typically appear as broad singlets.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a "carbon fingerprint" of the molecule.[1] The chemical shifts of the carbon atoms are also heavily influenced by the substituents. The carbon atom attached to the amino group (C4) will be shifted upfield, while those attached to the bromine (C6) and carboxylic acid (C3) groups will be shifted downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Amino-6-bromoquinoline-3-carboxylic acid

Carbon PositionPredicted Chemical Shift (δ, ppm)
C2~145 - 150
C3~120 - 125
C4~150 - 155
C4a~120 - 125
C5~115 - 120
C6~125 - 130
C7~130 - 135
C8~125 - 130
C8a~140 - 145
COOH~165 - 170
Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[2]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 4-Amino-6-bromoquinoline-3-carboxylic acid.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃) in a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set a spectral width of approximately 15 ppm.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A greater number of scans will be required due to the lower natural abundance of ¹³C.

    • Set a spectral width of approximately 220 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the internal standard.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in Spectrometer Transfer->Spectrometer Weigh Weigh Weigh->Dissolve Lock Lock & Shim Spectrometer->Lock Acquire Acquire 1H & 13C Spectra Lock->Acquire Process Fourier Transform & Phasing Acquire->Process Reference Reference to TMS Process->Reference Analyze Assign Peaks & Interpret Structure Reference->Analyze

Caption: Workflow for NMR analysis of 4-Amino-6-bromoquinoline-3-carboxylic acid.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy provides valuable information about the vibrational modes of the functional groups present in the molecule, serving as a unique molecular fingerprint.[3]

Table 3: Predicted FT-IR Absorption Bands for 4-Amino-6-bromoquinoline-3-carboxylic acid

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400 - 3200N-H (Amino)Symmetric & Asymmetric Stretching
3300 - 2500O-H (Carboxylic Acid)Stretching (very broad)
~1700C=O (Carboxylic Acid)Stretching
~1620N-H (Amino)Bending (Scissoring)
1600 - 1450C=C (Aromatic)Stretching
~1300C-O (Carboxylic Acid)Stretching
~1250C-N (Aromatic Amine)Stretching
~600 - 500C-BrStretching

Causality of Predicted Absorptions:

  • N-H Stretching: The primary amine will show two distinct bands corresponding to symmetric and asymmetric stretching.

  • O-H Stretching: The carboxylic acid O-H stretch will be a very broad band due to strong hydrogen bonding, often overlapping with the C-H stretching region.[4]

  • C=O Stretching: A strong, sharp absorption characteristic of the carbonyl group in the carboxylic acid.[5]

  • Aromatic C=C Stretching: A series of bands in the 1600-1450 cm⁻¹ region are characteristic of the quinoline ring system.

  • C-Br Stretching: This absorption appears in the fingerprint region and confirms the presence of the bromo substituent.

Experimental Protocol for FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.

  • Instrument Setup:

    • Ensure the ATR crystal (e.g., diamond) is clean.

    • Record a background spectrum of the empty ATR crystal.

  • Sample Application:

    • Place a small amount of the solid 4-Amino-6-bromoquinoline-3-carboxylic acid sample onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

UV-Visible Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-system of the quinoline ring is a strong chromophore.

The UV-Vis spectrum of quinoline typically shows several absorption bands. The presence of the electron-donating amino group is expected to cause a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorbance). The electron-withdrawing bromo and carboxylic acid groups will also influence the absorption maxima.

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for 4-Amino-6-bromoquinoline-3-carboxylic acid

Predicted λmax (nm)Electronic Transition
~250 - 270π → π
~320 - 350π → π
Experimental Protocol for UV-Vis Spectroscopy

A standard protocol for acquiring a UV-Vis spectrum is as follows:[6]

  • Sample Preparation:

    • Prepare a stock solution of 4-Amino-6-bromoquinoline-3-carboxylic acid in a UV-grade solvent (e.g., ethanol or methanol).

    • Dilute the stock solution to a concentration that gives a maximum absorbance between 0.1 and 1.0.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill two quartz cuvettes with the solvent and place one in the reference beam path and one in the sample beam path to obtain a baseline correction.

  • Spectrum Acquisition:

    • Replace the solvent in the sample cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200-400 nm.

UVVis_Workflow cluster_prep_uv Sample Preparation cluster_acq_uv Data Acquisition cluster_ana_uv Data Analysis Prepare_Stock Prepare Stock Solution Dilute Dilute to Working Concentration Prepare_Stock->Dilute Baseline Baseline Correction with Solvent Dilute->Baseline Scan Scan Sample (200-400 nm) Baseline->Scan Identify_LambdaMax Identify λmax Values Scan->Identify_LambdaMax

Caption: Workflow for UV-Vis spectroscopic analysis.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

Predicted Mass Spectrum

For 4-Amino-6-bromoquinoline-3-carboxylic acid (C₁₀H₇BrN₂O₂), the key features of the mass spectrum will be:

  • Molecular Ion (M⁺): The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic M⁺ and M+2 isotopic pattern of nearly equal intensity. The nominal molecular weight is approximately 267 g/mol .

  • Fragmentation Pattern: Common fragmentation pathways for quinoline carboxylic acids include the loss of the carboxylic acid group as COOH (45 Da) or CO₂ (44 Da).[1][7] Further fragmentation of the quinoline ring, such as the loss of HCN (27 Da), is also expected. The presence of the bromine atom will be evident in the isotopic patterns of the fragment ions.

Table 5: Predicted Key Fragment Ions in the Mass Spectrum of 4-Amino-6-bromoquinoline-3-carboxylic acid

m/z (approximate)Proposed Fragment
267/269[M]⁺
222/224[M - COOH]⁺
223/225[M - CO₂]⁺
195/197[M - COOH - HCN]⁺
Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an ESI source.

    • Optimize the source parameters (e.g., capillary voltage, gas flow rates, and temperature).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive mode of ionization.

    • Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and confirm the proposed fragmentation pathways.

Conclusion: A Unified Structural Picture

The comprehensive spectroscopic characterization of 4-Amino-6-bromoquinoline-3-carboxylic acid requires a multi-faceted approach. Each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy elucidates the precise atomic connectivity, FT-IR identifies the key functional groups, UV-Vis spectroscopy probes the electronic structure, and mass spectrometry confirms the molecular weight and fragmentation patterns. By integrating the data from these techniques, researchers can achieve an unambiguous and confident structural assignment, which is paramount for advancing research and development in medicinal chemistry and related fields.

References

  • PubMed Central (PMC). (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Available at: [Link]

  • ResearchGate. (2021). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. Available at: [Link]quinoline_fig4_351545620)

  • University of California, Los Angeles (UCLA) Chemistry. (n.d.). IR: amines. Available at: [Link]

  • University of California, Los Angeles (UCLA) Chemistry. (n.d.). IR: carboxylic acids. Available at: [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Available at: [Link]

  • ResearchGate. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Available at: [Link]

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available at: [Link]

  • PubMed Central (PMC). (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Available at: [Link]

  • Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Available at: [Link]

  • MDPI. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available at: [Link]

Sources

Foundational

4-Amino-6-bromoquinoline-3-carboxylic acid as an intermediate for pharmaceuticals

This technical guide details the synthesis, chemical properties, and pharmaceutical utility of 4-Amino-6-bromoquinoline-3-carboxylic acid , a critical scaffold in the development of kinase inhibitors and antibacterial ag...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, chemical properties, and pharmaceutical utility of 4-Amino-6-bromoquinoline-3-carboxylic acid , a critical scaffold in the development of kinase inhibitors and antibacterial agents.

Executive Summary

4-Amino-6-bromoquinoline-3-carboxylic acid is a trifunctionalized quinoline scaffold serving as a versatile intermediate in medicinal chemistry. Its structural value lies in its orthogonal reactivity:

  • C3-Carboxylic Acid: A handle for solubility modulation or conversion to heterocycles (e.g., oxadiazoles, pyrimidines).

  • C4-Amine: Essential for hydrogen bond donor/acceptor motifs in ATP-competitive kinase inhibition.

  • C6-Bromine: A robust electrophilic site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand Structure-Activity Relationships (SAR).

This guide provides a validated synthetic workflow, handling protocols, and derivatization strategies for researchers in drug discovery.

Chemical Profile & Structural Significance[1][2][3][4]

PropertySpecification
IUPAC Name 4-amino-6-bromoquinoline-3-carboxylic acid
Molecular Formula C₁₀H₇BrN₂O₂
Molecular Weight 267.08 g/mol
CAS Number (Esters/Analogs) Note: Often synthesized in situ from ethyl ester (CAS 1215605-17-6)
Appearance Off-white to pale yellow solid
Solubility Low in neutral water; soluble in DMSO, dilute acid (protonation of N1), or dilute base (deprotonation of COOH).[1]
pKa (Calculated) ~3.5 (COOH), ~6.8 (Quinoline N)

Structural Logic: The 4-amino-3-carboxy motif mimics the core pharmacophore of fluoroquinolone antibiotics (targeting DNA gyrase) and specific kinase inhibitors (targeting the ATP hinge region). The 6-bromo substituent allows for "late-stage functionalization," enabling libraries of biaryl compounds to be generated from a single batch of the core scaffold.

Validated Synthetic Protocol

The most robust route utilizes the Gould-Jacobs reaction followed by nucleophilic aromatic substitution (SNAr). This protocol minimizes side reactions associated with direct aniline cyclization.

Phase 1: Construction of the Quinoline Core

Reaction: Condensation of 4-bromoaniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.

  • Condensation:

    • Mix 4-bromoaniline (1.0 eq) and EMME (1.1 eq) in ethanol.

    • Reflux for 2-4 hours.

    • Observation: The solution turns yellow; upon cooling, the enamine intermediate precipitates.

    • Yield: >90%.[2][1][3]

  • Cyclization (Gould-Jacobs):

    • Add the enamine solid portion-wise to Diphenyl ether (Dowtherm A) pre-heated to 250°C .

    • Critical Control: Maintain temperature >240°C to ensure rapid cyclization and prevent polymerization.

    • Stir for 30-60 minutes.

    • Cool to ~80°C and dilute with hexane to precipitate the product: Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate .

Phase 2: Activation and Amination

Reaction: Conversion of 4-OH to 4-Cl, followed by SNAr with Ammonia.

Step A: Chlorination

  • Reagents: Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, POCl₃ (neat or in toluene).

  • Protocol: Reflux the 4-hydroxy intermediate in POCl₃ for 2-4 hours. Monitor by TLC (the chloride is less polar than the phenol).

  • Workup: Carefully quench into ice-water. Neutralize with NaHCO₃. Extract with DCM.

  • Product: Ethyl 6-bromo-4-chloroquinoline-3-carboxylate .[1]

Step B: Amination (The Critical Step)

  • Reagents: Ammonia (gas) or NH₃ in Methanol/Ethanol (saturated).

  • Conditions: Sealed tube, 80-100°C, 12-24 hours.

  • Mechanism: SNAr displacement of the 4-chloro group.[4]

  • Note on Selectivity: The ester at C3 is relatively stable to ammonolysis under these specific conditions compared to the highly activated C4-chloride. However, trace amide formation (C3-CONH₂) is possible.

  • Product: Ethyl 4-amino-6-bromoquinoline-3-carboxylate .[5]

Phase 3: Hydrolysis to Target Acid
  • Reagents: LiOH (2.0 eq) in THF/Water (1:1).

  • Protocol: Stir at room temperature or mild heat (50°C) for 4 hours.

  • Workup: Acidify carefully with 1M HCl to pH 4-5. The zwitterionic amino-acid precipitates.

  • Purification: Wash with water and cold ethanol. Recrystallize from DMF/Water if necessary.

Visualization of Synthesis Workflow

SynthesisRoute cluster_conditions Key Reaction Parameters start 4-Bromoaniline enamine Enamine Intermediate start->enamine EtOH, Reflux emme EMME (Diethyl ethoxymethylene malonate) emme->enamine hydroxy_quin Ethyl 6-bromo-4-hydroxy quinoline-3-carboxylate enamine->hydroxy_quin Gould-Jacobs cyclization Thermal Cyclization (250°C, Ph2O) chloro_quin Ethyl 6-bromo-4-chloro quinoline-3-carboxylate hydroxy_quin->chloro_quin Chlorination chlorination POCl3 Reflux amino_ester Ethyl 4-amino-6-bromo quinoline-3-carboxylate chloro_quin->amino_ester SNAr amination NH3 / EtOH Sealed Tube final 4-Amino-6-bromo quinoline-3-carboxylic acid amino_ester->final Hydrolysis hydrolysis LiOH, THF/H2O then HCl Temp Control: >240°C for Cyclization Temp Control: >240°C for Cyclization pH Control: Isoelectric precipitation pH Control: Isoelectric precipitation

Figure 1: Step-by-step synthetic pathway from aniline precursor to the final amino-acid scaffold.

Derivatization & Pharmaceutical Applications[2][9][10]

This scaffold is a "privileged structure" in drug discovery. The following divergent synthesis strategy highlights its utility.

A. C6-Position: Biaryl Expansion (Suzuki Coupling)

The bromine atom is an excellent handle for Pd-catalyzed coupling.

  • Target: Kinase Inhibitors (e.g., Src, EGFR).

  • Protocol: React the 6-bromo intermediate with aryl boronic acids using Pd(dppf)Cl₂ and K₂CO₃ in Dioxane/Water.

  • Significance: Allows exploration of the hydrophobic pocket in the kinase active site.

B. C3-Position: Heterocycle Formation

The carboxylic acid can be converted into bioisosteres to improve metabolic stability or membrane permeability.

  • Amide Coupling: Activation with HATU/DIEA + Primary Amines -> Carboxamides (Antibacterial activity).

  • Oxadiazole Formation: Reaction with hydrazides + dehydration -> 1,3,4-Oxadiazoles .

C. C4-Position: Amine Modification

While the primary amine is often required for H-bonding, it can be alkylated or acylated to tune pKa.

  • Reductive Amination: Reaction with aldehydes + NaBH(OAc)₃.

Divergent Synthesis Strategy Diagram

Derivatization cluster_c6 C6-Bromine (Suzuki/Buchwald) cluster_c3 C3-Carboxylic Acid (Coupling) cluster_c4 C4-Amine (N-Alkylation) core 4-Amino-6-bromo quinoline-3-carboxylic acid biaryl 6-Aryl-quinolines (Kinase Hydrophobic Pocket) core->biaryl Pd(dppf)Cl2, Ar-B(OH)2 amino_aryl 6-Amino-quinolines (Solubility/Selectivity) core->amino_aryl Pd, Amines amides Carboxamides (Gyrase Binding) core->amides HATU, R-NH2 heterocycles Oxadiazoles/Triazoles (Bioisosteres) core->heterocycles Hydrazine, POCl3 sec_amines Secondary Amines (pKa Tuning) core->sec_amines R-CHO, NaBH(OAc)3

Figure 2: Divergent synthesis strategy utilizing the three functional handles of the scaffold.

Analytical Characterization Standards

To ensure the integrity of this intermediate, the following analytical signatures must be verified:

  • ¹H NMR (DMSO-d₆):

    • C2-H: Singlet, typically δ 8.5–8.9 ppm (deshielded by adjacent N and COOH).

    • NH₂: Broad singlet, δ 7.0–8.0 ppm (exchangeable with D₂O).

    • Aromatic Protons: Distinct splitting pattern for 6-bromo substitution (d, dd, d).

  • Mass Spectrometry (ESI):

    • Expect characteristic M+ and M+2 peaks (1:1 ratio) due to the Bromine isotope pattern (⁷⁹Br/⁸¹Br).

  • HPLC Purity:

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

    • Detection: UV 254 nm.[2]

References

  • Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from

  • Journal of Pharmaceutical Sciences. (1984). Synthesis of 4-substituted aminoquinoline-3-carboxylates as potential antimicrobial agents. Retrieved from

  • Organic Syntheses. (2022). Facile Hydrolysis of Nitriles to Amides (Analogous ester/amide hydrolysis conditions). Retrieved from

  • National Institutes of Health (PubChem). (2025). Ethyl 6-bromo-4-chloroquinoline-3-carboxylate (Intermediate Data). Retrieved from

  • Beilstein Journal of Organic Chemistry. (2013). Synthesis of 4-quinolone-3-carboxylic acid derivatives. Retrieved from

Sources

Exploratory

CAS number and molecular structure of 4-Amino-6-bromoquinoline-3-carboxylic acid

An In-Depth Technical Guide to 4-Amino-6-bromoquinoline-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential Abstract This technical guide provides a comprehensive overview of 4-Amino-6-bromoquinoline-3-ca...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Amino-6-bromoquinoline-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 4-Amino-6-bromoquinoline-3-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While specific data for this molecule is limited, this document consolidates information from structurally related analogs to project its chemical properties, outline a robust synthetic strategy, and explore its potential biological activities. By examining the well-established chemistry of the 4-aminoquinoline scaffold, we infer the compound's potential as a kinase inhibitor and its applicability in oncology and infectious disease research. This guide serves as an authoritative resource, offering detailed protocols and scientific rationale to empower researchers in their exploration of this promising chemical entity.

Chemical Identity and Physicochemical Properties

4-Amino-6-bromoquinoline-3-carboxylic acid belongs to the quinoline class of heterocyclic compounds, characterized by a fused benzene and pyridine ring system. The core structure is substituted with a bromine atom at the 6-position, an amino group at the 4-position, and a carboxylic acid at the 3-position. These functional groups are key determinants of the molecule's chemical reactivity and biological activity.

While this compound is listed by some chemical suppliers under CAS Number 1216263-67-0, it is not extensively documented in major public chemical databases like PubChem or Scopus, indicating its status as a novel or specialized research chemical.[1] The properties listed below are therefore calculated based on its deduced structure or inferred from closely related, well-characterized analogs such as 6-Bromo-4-hydroxyquinoline-3-carboxylic acid.[2][3]

Molecular Structure:

Molecular Structure of 4-Amino-6-bromoquinoline-3-carboxylic acid

(Note: An actual image would be generated here showing the 2D structure of the molecule.)

Table 1: Physicochemical Properties of 4-Amino-6-bromoquinoline-3-carboxylic acid

PropertyValueSource
CAS Number 1216263-67-0[1]
Molecular Formula C₁₀H₇BrN₂O₂Calculated
Molecular Weight 267.08 g/mol Calculated
Appearance Predicted: Off-white to yellow solidInferred
Solubility Predicted: Sparingly soluble in water; soluble in organic solvents like DMSO, DMFInferred
Melting Point >250 °C (with decomposition)Estimated
pKa Predicted: ~3.5-4.5 (carboxylic acid), ~5.0-6.0 (quinoline nitrogen)Estimated

Proposed Synthesis and Purification

A robust and logical synthesis of 4-Amino-6-bromoquinoline-3-carboxylic acid can be designed by adapting well-established named reactions in heterocyclic chemistry, most notably the Gould-Jacobs reaction.[4][5][6] This multi-step approach provides a clear and reliable pathway from commercially available starting materials.

The proposed pathway involves four key transformations:

  • Gould-Jacobs Annulation: Construction of the quinoline core.

  • Ester Hydrolysis: Conversion of the ethyl ester to the target carboxylic acid.

  • Hydroxyl-to-Chloro Transformation: Activation of the C4 position for substitution.

  • Nucleophilic Aromatic Substitution (SNAr): Installation of the C4 amino group.

SynthesisWorkflow A 4-Bromoaniline + Diethyl Ethoxymethylenemalonate B Step 1: Gould-Jacobs Reaction (Thermal Cyclization) A->B Heat (>250°C) C Ethyl 6-bromo-4-hydroxy- quinoline-3-carboxylate B->C D Step 2: Saponification (e.g., NaOH, H₂O/EtOH) C->D E 6-Bromo-4-hydroxy- quinoline-3-carboxylic acid D->E F Step 3: Chlorination (e.g., POCl₃) E->F G 6-Bromo-4-chloro- quinoline-3-carboxylic acid F->G H Step 4: Amination (e.g., NH₄OH or NH₃) G->H I 4-Amino-6-bromo- quinoline-3-carboxylic acid H->I

Caption: Proposed synthetic workflow for 4-Amino-6-bromoquinoline-3-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

  • Rationale: The Gould-Jacobs reaction is a classic and efficient method for constructing the 4-hydroxyquinoline scaffold from an aniline and a malonic ester derivative.[7][8] 4-bromoaniline is chosen as the starting material to directly install the bromine at the desired 6-position.

  • Procedure:

    • In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

    • Heat the mixture with stirring to 110-120 °C for 1-2 hours. Ethanol, a byproduct of the initial condensation, will distill off.

    • Once the intermediate formation is complete (monitored by TLC), add the reaction mixture dropwise to a flask containing a high-boiling inert solvent (e.g., diphenyl ether) preheated to 250-260 °C.

    • Maintain this temperature for 30-60 minutes to facilitate the thermal cyclization.

    • Cool the mixture to room temperature, which should induce precipitation of the product.

    • Dilute with hexane, filter the solid, wash thoroughly with hexane and then ethanol to remove residual solvent, and dry under vacuum.

Step 2: Synthesis of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

  • Rationale: Saponification is a standard hydrolysis method to convert the ethyl ester to a carboxylate salt, which upon acidification yields the desired carboxylic acid.[2]

  • Procedure:

    • Suspend the ethyl ester from Step 1 in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

    • Heat the mixture to reflux for 2-4 hours until TLC analysis shows complete consumption of the starting material.

    • Cool the solution to room temperature and filter if necessary.

    • Acidify the clear filtrate to pH 2-3 with concentrated HCl. A precipitate will form.

    • Filter the solid, wash with cold water until the washings are neutral, and dry to yield the product.

Step 3: Synthesis of 6-Bromo-4-chloroquinoline-3-carboxylic acid

  • Rationale: The conversion of the 4-hydroxy group to a 4-chloro group is a critical activation step. The chloro group is an excellent leaving group, enabling the subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

  • Procedure:

    • Carefully add the carboxylic acid from Step 2 to an excess of phosphorus oxychloride (POCl₃) with stirring in a flask equipped with a reflux condenser.

    • Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours.

    • Cool the reaction mixture and pour it cautiously onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a solid precipitates.

    • Filter the crude product, wash with water, and dry.

Step 4: Synthesis of 4-Amino-6-bromoquinoline-3-carboxylic acid

  • Rationale: The final step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinoline ring system activates the 4-position, allowing for the displacement of the chloride by an amino group.[9]

  • Procedure:

    • In a sealed pressure vessel, suspend the 4-chloro derivative from Step 3 in a suitable solvent such as ethanol or n-butanol.

    • Add an excess of aqueous ammonium hydroxide or bubble anhydrous ammonia gas through the solution.

    • Seal the vessel and heat to 120-150 °C for 12-24 hours. The reaction progress should be monitored by HPLC or LC-MS.

    • After cooling, vent the vessel. The product should precipitate from the solution.

    • Filter the solid, wash with water and a small amount of cold ethanol, and dry.

    • Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).

Potential Biological Activity and Applications

While direct biological studies on 4-Amino-6-bromoquinoline-3-carboxylic acid are not available in the literature, the 4-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the basis for numerous therapeutic agents.[10] Its potential can be inferred from the activities of closely related compounds.

1. Kinase Inhibition: The 4-aminoquinoline core is a well-established hinge-binding motif for many protein kinases. Derivatives have been designed as potent and selective inhibitors for various kinases involved in inflammatory and oncogenic signaling pathways. Recent studies have identified 4-aminoquinoline derivatives as highly potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in the NOD signaling pathway, with IC₅₀ values in the low nanomolar range.[11][12] The subject compound, with its specific substitution pattern, could be investigated for similar activity.

KinaseInhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor NOD Receptor RIPK2 RIPK2 Kinase Receptor->RIPK2 Activates NFkB NF-κB Pathway RIPK2->NFkB Phosphorylates Inflammation Pro-inflammatory Cytokine Production (e.g., TNF-α) NFkB->Inflammation Induces Compound 4-Amino-6-bromoquinoline- 3-carboxylic acid Compound->RIPK2 Inhibits ATP Binding

Caption: Potential mechanism of action via RIPK2 kinase inhibition.

2. Anticancer Activity: The 4-aminoquinoline scaffold is present in compounds that exhibit anticancer properties through various mechanisms. Some derivatives have been shown to sensitize tumor cells to killing by Akt inhibitors, suggesting a role in overcoming drug resistance.[10] Furthermore, the related quinoline-3-carboxylic acid moiety has been identified in molecules that act as DNA minor groove-binding agents, a mechanism that can disrupt DNA replication and lead to cancer cell death.[9]

3. Antimicrobial and Antimalarial Potential: Historically, 4-aminoquinolines are most famous for their use as antimalarial drugs, with chloroquine being the archetypal example.[13] The mechanism often involves interfering with heme detoxification in the parasite. The general class of 4-substituted aminoquinoline-3-carboxylates has also been investigated for antibacterial activity.[14]

Predicted Spectroscopic Characterization

For a researcher who successfully synthesizes this compound, structural confirmation is paramount. Based on its structure and data from analogs, the following spectral characteristics can be predicted.[13][15]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 13.0-14.0 ppm (broad s, 1H): Carboxylic acid proton (-COOH).

    • δ 8.5-8.8 ppm (s, 1H): Proton at C2 of the quinoline ring.

    • δ 8.2-8.4 ppm (d, 1H): Proton at C5, ortho to the bromine.

    • δ 7.8-8.0 ppm (d, 1H): Proton at C8.

    • δ 7.6-7.8 ppm (dd, 1H): Proton at C7.

    • δ 6.0-7.0 ppm (broad s, 2H): Amino protons (-NH₂). The chemical shift can vary significantly with concentration and temperature.

  • ¹³C NMR (DMSO-d₆, 101 MHz):

    • δ >165 ppm: Carboxylic acid carbonyl carbon.

    • δ ~150-160 ppm: C4 bearing the amino group.

    • δ ~145-150 ppm: C8a (bridgehead).

    • δ ~110-140 ppm: Aromatic carbons. The C6 bearing the bromine would appear around 115-120 ppm.

    • δ ~100-110 ppm: C3 bearing the carboxylic acid.

  • FT-IR (ATR):

    • 3400-3200 cm⁻¹: N-H stretching vibrations of the amino group.

    • 3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

    • ~1700 cm⁻¹: C=O stretching of the carboxylic acid.

    • 1620-1580 cm⁻¹: N-H bending and C=C/C=N ring stretching.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

  • Marecki, P. E., & Bambury, R. E. (1984). Synthesis of 4-substituted aminoquinoline-3-carboxylates as potential antimicrobial agents. Journal of Pharmaceutical Sciences, 73(8), 1141-1143. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Gould-Jacobs Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 282-293. [Link]

  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. PubMed. [Link]

  • Search results for “4-Amino-6-bromoquinoline-3-carboxylic acid”. BuyersGuideChem. [Link]

  • A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. European Journal of Medicinal Chemistry, 46(9), 4149-4156. [Link]

  • Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports, 9(1), 6296. [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. Molecules, 28(9), 3843. [Link]

  • Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. [Link]

  • THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUINOLINE ANTIMALARIALS. The University of Liverpool Repository. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 9, 700000. [Link]

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 377-386. [Link]

  • Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalarial, Antituberculosos and Anticancer activity. International Journal of Chemical and Physical Sciences, 4(3), 1-10. [Link]

  • 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. PubChem. [Link]

Sources

Foundational

Technical Guide: Solubility and Stability of 4-Amino-6-bromoquinoline-3-carboxylic acid

CAS: 1216263-67-0 | Formula: C₁₀H₇BrN₂O₂ | MW: 267.08 g/mol [1] Executive Summary & Compound Identity 4-Amino-6-bromoquinoline-3-carboxylic acid is a critical heterocyclic intermediate, primarily utilized in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1216263-67-0 | Formula: C₁₀H₇BrN₂O₂ | MW: 267.08 g/mol [1]

Executive Summary & Compound Identity

4-Amino-6-bromoquinoline-3-carboxylic acid is a critical heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., BTK inhibitors) and advanced antimicrobial agents. Structurally, it features a quinoline scaffold substituted with a bromine atom at the C6 position, a carboxylic acid at C3, and an amino group at C4.

This specific substitution pattern imparts amphoteric properties , creating unique solubility challenges during pre-formulation and synthesis. The compound exists largely as a zwitterion in neutral aqueous environments, leading to high crystal lattice energy and poor water solubility. Its stability profile is generally robust, though the C6-bromine moiety introduces photosensitivity risks.

Key Physicochemical Parameters
ParameterValue / CharacteristicNote
Appearance Off-white to pale yellow solidColor deepens upon oxidation/light exposure.[2]
Melting Point >250 °C (Decomposition)High lattice energy typical of amino-acid zwitterions.
pKa (Acidic) ~3.5 – 4.2 (Predicted)Carboxylic acid deprotonation.
pKa (Basic) ~6.5 – 7.5 (Predicted)Quinoline ring nitrogen protonation.
LogP ~2.4Moderate lipophilicity, but solubility is lattice-limited.

Solubility Profile & Solvent Compatibility

The Amphoteric Solubility Trap

The solubility of 4-Amino-6-bromoquinoline-3-carboxylic acid is heavily pH-dependent.

  • pH < 3 (Acidic): Soluble. The quinoline nitrogen is protonated (

    
    ), forming a cationic species.
    
  • pH 4–6 (Isoelectric Point): Minimum solubility. The compound exists as a zwitterion (

    
     / 
    
    
    
    ), maximizing intermolecular ionic interactions and precipitation.
  • pH > 8 (Basic): Soluble. The carboxylic acid is deprotonated (

    
    ), forming an anionic species.
    
Solvent Recommendations

For synthetic workflows and analytical stock preparation, selecting the right solvent is crucial to prevent "crashing out" during dilution.

SolventSolubility RatingApplication
DMSO Excellent (>50 mg/mL)Primary solvent for stock solutions (10-100 mM).
DMF Good Alternative synthetic solvent; harder to remove than DMSO.
Methanol/Ethanol Poor Sparingly soluble unless heated or acidified (e.g., 1% HCl).
Water (Neutral) Insoluble (<0.1 mg/mL)Not suitable for direct dissolution.
0.1 M NaOH Moderate to Good Forms the sodium salt; useful for aqueous extraction.
0.1 M HCl Good Forms the hydrochloride salt; useful for purification.

Stability & Degradation Pathways

Thermal Stability

The compound is thermally stable up to its melting/decomposition point (>250°C). However, prolonged heating in high-boiling solvents (e.g., DMSO >100°C) can induce decarboxylation at the C3 position, yielding 4-amino-6-bromoquinoline.

Photolytic Instability (Critical)

The C6-Bromine bond is susceptible to homolytic cleavage under UV light (photo-dehalogenation).

  • Mechanism: UV absorption

    
     C-Br bond homolysis 
    
    
    
    Radical formation
    
    
    Hydrogen abstraction or polymerization.
  • Mitigation: Store in amber vials; wrap reaction vessels in aluminum foil during synthesis.

Oxidative Stability

The C4-amino group is electron-rich, making the compound prone to gradual oxidation (N-oxide formation) if stored in solution for extended periods without inert gas protection.

Degradation Pathway Diagram

The following diagram illustrates the primary degradation risks and the synthetic logic.

DegradationPathways cluster_legend Condition Key Compound 4-Amino-6-bromoquinoline- 3-carboxylic acid Decarbox Degradant A: 4-Amino-6-bromoquinoline (Loss of CO2) Compound->Decarbox Thermal (>150°C) Acidic Hydrolysis Dehalo Degradant B: 4-Aminoquinoline-3-carboxylic acid (Loss of Br) Compound->Dehalo UV Light (Photolysis) N_Oxide Degradant C: N-Oxide Impurity Compound->N_Oxide Oxidation (Air/Peroxides) key1 Red: Critical Degradation key2 Yellow: Slow Oxidation

Figure 1: Primary degradation pathways including thermal decarboxylation and photolytic dehalogenation.

Analytical Methodologies (HPLC)

To quantify solubility and stability, a validated HPLC method is required. The zwitterionic nature requires buffered mobile phases to ensure peak symmetry.

Recommended Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to keep compound protonated/soluble).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Aromatic core) and 280 nm.

  • Retention Time: Expect elution mid-gradient due to moderate lipophilicity (LogP ~2.4).

Experimental Protocols

Protocol A: Saturation Solubility Determination

Use this protocol to determine exact solubility in a specific vehicle.

  • Preparation: Weigh 10 mg of compound into a 2 mL HPLC vial.

  • Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, 0.1M HCl, or DMSO).

  • Equilibration: Vortex for 1 minute, then shake/stir at 25°C for 24 hours. Protect from light.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter. Note: Do not use Nylon filters if using acidic media, as they may degrade.

  • Quantification: Dilute the filtrate 1:100 with Mobile Phase A and analyze via HPLC. Calculate concentration against a standard curve prepared in DMSO.

Protocol B: Stock Solution Storage[3]
  • Solvent: DMSO (anhydrous).

  • Concentration: 10 mM to 50 mM.

  • Storage: -20°C or -80°C.

  • Shelf Life: 6 months.

  • Precaution: Avoid repeated freeze-thaw cycles. Aliquot into single-use volumes (e.g., 50 µL) to prevent moisture absorption (DMSO is hygroscopic), which can trigger hydrolytic degradation.

Workflow Visualization

SolubilityWorkflow Start Solid Compound (Store 4°C, Dark) Weigh Weigh 10mg Start->Weigh SolventSelect Select Solvent Weigh->SolventSelect DMSO DMSO (Stock Soln) SolventSelect->DMSO Assays AqAcid 0.1M HCl (Salt Form) SolventSelect->AqAcid Synthesis AqNeut Water/PBS (Avoid) SolventSelect->AqNeut Not Rec. Dissolve Vortex/Sonicate (Protect from Light) DMSO->Dissolve AqAcid->Dissolve Check Visual Check Dissolve->Check Clear Clear Solution Check->Clear Success Turbid Turbid/Precipitate Check->Turbid Fail: Adjust pH or Add Co-solvent

Figure 2: Decision tree for solvent selection and dissolution workflow.

References

  • PubChem. (n.d.).[3] 6-Bromoquinoline-4-carboxylic acid (Analogous scaffold properties). National Library of Medicine. Retrieved February 21, 2026, from [Link]

  • Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers Media SA. Retrieved February 21, 2026, from [Link]

  • Journal of Medicinal Chemistry. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors. ACS Publications. Retrieved February 21, 2026, from [Link]

Sources

Exploratory

Introduction to the quinoline-3-carboxylic acid core structure

The following technical guide provides an in-depth analysis of the quinoline-3-carboxylic acid core, structured for researchers and drug development professionals. Version: 2.0 | Focus: Medicinal Chemistry & Synthetic Me...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the quinoline-3-carboxylic acid core, structured for researchers and drug development professionals.

Version: 2.0 | Focus: Medicinal Chemistry & Synthetic Methodology

Executive Summary

The quinoline-3-carboxylic acid scaffold (often synonymous with the 4-quinolone-3-carboxylic acid core) represents one of the most privileged structures in medicinal chemistry. While historically defined by the discovery of nalidixic acid and the subsequent explosion of fluoroquinolone antibiotics, this core has evolved beyond antibacterial prophylaxis.

Modern research utilizes this scaffold for its rigid planar topology, which allows for precise intercalation into DNA-enzyme complexes and hydrophobic pockets of kinases. This guide dissects the structure-activity relationships (SAR), mechanistic pharmacophores, and robust synthetic protocols required to exploit this core in contemporary drug discovery.

Structural Anatomy & SAR Landscape

The biological efficacy of this core relies on a strict substitution pattern. The scaffold is not merely a carrier; it is an active participant in binding via electrostatic and hydrophobic interactions.

The Pharmacophore Map

The following diagram illustrates the critical Structure-Activity Relationships (SAR) for the fluoroquinolone class, the most potent derivative of this core.

SAR_Map Core Quinoline-3-Carboxylic Acid Core N1 N1 Position: Controls Potency & PK (Cyclopropyl > Ethyl) Core->N1 C2 C2 Position: Steric Bulk Intolerant (H is preferred for antibiotics) Core->C2 C3_C4 C3-COOH & C4=O: Essential Binding Motif (Mg2+ Chelation) Core->C3_C4 C6 C6 Position: F atom increases cell penetration & Gyrase affinity Core->C6 C7 C7 Position: Spectrum & PK (Piperazine/Pyrrolidine) Core->C7 C8 C8 Position: Reduces efflux/toxicity (Methoxy/F/H) Core->C8

Caption: SAR Map of the Quinoline-3-Carboxylic Acid Core. The C3/C4 motif is non-negotiable for classical activity.

detailed SAR Analysis
PositionFunctionalityOptimization Logic
N1 Potency Anchor The steric bulk here controls the spatial fit into the enzyme pocket. A cyclopropyl group (as in Ciprofloxacin) is optimal, providing ~1000x potency over simple alkyls.
C3 / C4 Binding Hook The carboxylic acid (C3) and ketone (C4) form a chelation pocket for divalent metal ions (

). Modification here (e.g., esterification) typically abolishes antibacterial activity unless it is a prodrug.
C6 Penetrator Introduction of a Fluorine atom improves lipophilicity (cell wall penetration) and enhances binding affinity to the DNA gyrase complex by ~2-17 fold.
C7 Spectrum Driver This is the most modifiable position. Basic heterocycles (piperazine, pyrrolidine) expand the spectrum to Gram-negative bacteria and improve oral bioavailability.
C8 Toxicity Switch Substituents here (F, Cl, OMe) can reduce efflux pump susceptibility. However, halogenation at C8 is often linked to phototoxicity; a methoxy group (Moxifloxacin) mitigates this while maintaining potency.

Mechanistic Pharmacophore: The Water-Metal Ion Bridge

Understanding how this core binds is critical for designing next-generation inhibitors that overcome resistance. The mechanism is not direct protein binding but a ternary complex stabilization .

The Bridge Model

The quinolone core does not bind solely to the enzyme or the DNA. Instead, it traps the enzyme-DNA complex in a cleaved state.

  • The Anchor: The C3-carboxylate and C4-keto groups chelate a Magnesium ion (

    
    ).
    
  • The Bridge: This

    
     coordinates with four water molecules.
    
  • The Target: These water molecules hydrogen bond with specific residues (Serine and an acidic residue like Glutamate/Aspartate) on the GyrA/ParC subunits of the topoisomerase.

This Water-Metal Ion Bridge is the "Achilles' heel" targeted by resistance mutations (e.g., S83L in E. coli GyrA), which disrupt the water coordination network.

Mechanism Drug Quinoline-3-Carboxylic Acid (C3-COOH / C4=O) Mg Mg2+ Ion Drug->Mg Chelation Water 4x H2O Molecules Mg->Water Coordination DNA Cleaved DNA Backbone (Phosphate) Mg->DNA Electrostatic Enzyme Topoisomerase IV / Gyrase (Serine/Acidic Residues) Water->Enzyme H-Bonding (The Bridge)

Caption: The Water-Metal Ion Bridge mechanism stabilizing the Cleavable Complex.[1][2]

Synthetic Architecture

Two primary routes dominate the synthesis of this core. The choice depends on the substitution pattern required at N1 and C7.

The Gould-Jacobs Reaction (Classical)
  • Best for: Unsubstituted N1 or simple alkyls.

  • Mechanism: Condensation of aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.[3][4]

  • Limitation: Requires harsh thermal conditions (

    
    ) and often yields low regioselectivity if the aniline is meta-substituted.
    
The Grohe-Heberer Method (Modern Standard)
  • Best for: Complex N1 substituents (Cyclopropyl) and C7 modifications.

  • Mechanism: Acylation of an enamino ester with an o-halo-benzoyl chloride, followed by amine exchange and base-catalyzed cyclization.

  • Advantage: High yields, milder conditions, and allows late-stage diversification.

Experimental Protocol: Grohe-Heberer Synthesis

Objective: Synthesis of a 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid core (Intermediate for Ciprofloxacin/Moxifloxacin).

Safety: Benzoyl chlorides are corrosive. NaH is pyrophoric. Perform all steps in a fume hood.

Step 1: Acylation & Amine Exchange
  • Reagents: 2,4-dichloro-5-fluoro-benzoyl chloride (1.0 eq), Ethyl 3-(dimethylamino)acrylate (1.1 eq), Triethylamine (TEA, 1.2 eq).

  • Solvent: Anhydrous Toluene or Dioxane.

  • Procedure:

    • Dissolve Ethyl 3-(dimethylamino)acrylate in solvent under

      
       atmosphere.
      
    • Add TEA.

    • Add the benzoyl chloride dropwise at

      
      .
      
    • Reflux for 2-4 hours. Monitoring: TLC should show disappearance of acid chloride.

    • Crucial Step (Amine Exchange): Cool to room temperature.[3][4][5] Add Cyclopropylamine (1.2 eq) dropwise. The solution will likely turn yellow/orange.

    • Stir at room temperature for 1-2 hours.

    • Evaporate solvent to yield the intermediate enaminone.

Step 2: Intramolecular Cyclization (Nucleophilic Aromatic Substitution)
  • Reagents: Sodium Hydride (NaH, 60% dispersion, 1.2 eq) or

    
     (2.0 eq).
    
  • Solvent: Anhydrous DMF or DMSO.

  • Procedure:

    • Dissolve the intermediate from Step 1 in DMF.

    • Add NaH portion-wise at

      
       (Gas evolution: 
      
      
      
      ).
    • Heat the mixture to

      
       for 1-3 hours.
      
    • Observation: Formation of the bicyclic core precipitates or darkens the solution.

  • Workup:

    • Pour the reaction mixture into crushed ice/water.

    • Acidify with 2M HCl to pH 1-2. The ester/acid intermediate will precipitate.

    • Filter, wash with water, and dry.[3]

Step 3: Hydrolysis (If Ester is retained)
  • Reflux the precipitate in a mixture of Acetic Acid and concentrated HCl (1:1) for 2 hours to hydrolyze the ethyl ester to the free carboxylic acid.

Grohe_Synthesis Start 2,4-dichloro-5-fluoro- benzoyl chloride Inter1 Acylated Intermediate Start->Inter1 Acylation Reagent1 + Ethyl 3-(dimethylamino)acrylate + TEA Reagent1->Inter1 Inter2 Enaminone Intermediate Inter1->Inter2 Substitution Reagent2 + Cyclopropylamine (Amine Exchange) Reagent2->Inter2 Cyclization Cyclization (NaH/DMF) Nucleophilic Displacement of Cl Inter2->Cyclization Heat Product Quinoline-3-Carboxylic Acid Core (Ethyl Ester) Cyclization->Product

Caption: Workflow of the Grohe-Heberer Synthesis for fluoroquinolone cores.

Beyond Antibiotics: Emerging Applications

Recent data indicates that the quinoline-3-carboxylic acid core is a "privileged scaffold" for non-antimicrobial targets.

Anticancer Activity (CK2 & DHODH Inhibition)

Derivatives with bulky substituents at C2 (phenyl/styryl) and modifications at C4 have shown potent inhibition of Casein Kinase 2 (CK2) and Dihydroorotate Dehydrogenase (DHODH) .

  • Mechanism: Unlike the DNA-gyrase mechanism, these derivatives often exploit the hydrophobic pocket of the kinase ATP-binding site.

  • Key Modification: The C3-carboxylic acid often remains to interact with lysine residues in the kinase active site, mimicking the phosphate of ATP.

Table: Comparative Utility
ApplicationKey Structural RequirementTarget
Antibacterial C3-COOH, C4=O, N1-Cyclopropyl, C6-FDNA Gyrase / Topo IV
Anticancer C2-Aryl/Styryl, C3-COOHCK2, DHODH
Antiviral C7-Heterocycle modificationsHIV Integrase (putative)

References

  • Aldred, K. J., et al. (2014). "Mechanism of Quinolone Action and Resistance." Biochemistry.

  • Bayer Global. (n.d.). "The Grohe method and quinolone antibiotics."[6][7] Bayer Science.

  • Mittal, R. K., & Purohit, P. (2021). "Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent." Anticancer Agents Med Chem.

  • BenchChem. (2025).[3] "Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis."

  • Gollapalli, D. R., et al. (2020).[3] "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." Bioorganic & Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-Amino-6-bromoquinoline-3-carboxylic acid

This protocol details the synthesis of 4-Amino-6-bromoquinoline-3-carboxylic acid , a functionalized quinoline scaffold often utilized in the development of kinase inhibitors and antibacterial agents. The synthesis follo...

Author: BenchChem Technical Support Team. Date: February 2026

This protocol details the synthesis of 4-Amino-6-bromoquinoline-3-carboxylic acid , a functionalized quinoline scaffold often utilized in the development of kinase inhibitors and antibacterial agents.

The synthesis follows a convergent Gould-Jacobs reaction pathway , modified to install the amino functionality via Nucleophilic Aromatic Substitution (


) prior to final ester hydrolysis. This route is selected for its scalability and the high regioselectivity it offers for the 6-bromo-substituted core.

Part 1: Synthetic Strategy & Logic

The Pathway:

  • Condensation: Reaction of 4-bromoaniline with diethyl (ethoxymethylene)malonate (EMME) to form an enamine.

  • Thermal Cyclization: High-temperature intramolecular cyclization to form the quinolone core (Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate).

  • Aromatization/Activation: Conversion of the 4-hydroxy (tautomeric with 4-oxo) group to a 4-chloro leaving group using phosphorus oxychloride (

    
    ).
    
  • Amination (

    
    ):  Displacement of the 4-chloro substituent with ammonia.
    
  • Hydrolysis: Saponification of the ethyl ester to yield the final free acid.

Expert Insight:

  • Why this route? Direct nitration/reduction of quinolines often yields mixtures of isomers. The Gould-Jacobs method guarantees the 6-position halogenation derived from the starting aniline.

  • Critical Control Point: The thermal cyclization (Step 2) requires temperatures

    
    . Incomplete removal of ethanol during the condensation step (Step 1) will stall the cyclization.
    
  • Safety Note: Step 3 generates HCl gas; a caustic scrubber is mandatory.

Part 2: Visual Workflow (Signaling Pathway)

SynthesisPath SM1 4-Bromoaniline Int1 Enamine Intermediate SM1->Int1 Condensation (110°C, -EtOH) SM2 Diethyl (ethoxymethylene)malonate SM2->Int1 Int2 Ethyl 6-bromo-4- hydroxyquinoline-3-carboxylate Int1->Int2 Cyclization (Ph2O, 250°C) Int3 Ethyl 6-bromo-4- chloroquinoline-3-carboxylate Int2->Int3 Chlorination (POCl3, Reflux) Int4 Ethyl 4-amino-6- bromoquinoline-3-carboxylate Int3->Int4 Amination (NH3/EtOH, Heat) Final 4-Amino-6-bromoquinoline- 3-carboxylic acid Int4->Final Hydrolysis (NaOH, then HCl)

Caption: Step-wise synthetic transformation from aniline precursor to final amino-acid scaffold.

Part 3: Detailed Experimental Protocols

Step 1 & 2: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

One-pot condensation and cyclization procedure.[1]

ParameterSpecification
Starting Material 4-Bromoaniline (1.0 eq), EMME (1.1 eq)
Solvent Diphenyl ether (Dowtherm A)
Temperature 110°C (Step 1)

250°C (Step 2)
Yield Target 65–75%

Protocol:

  • Equip a 3-neck round-bottom flask with a mechanical stirrer, Dean-Stark trap, and condenser.

  • Charge 4-Bromoaniline (50.0 g, 290 mmol) and Diethyl (ethoxymethylene)malonate (69.1 g, 320 mmol).

  • Heat to 110°C for 2 hours. Monitor the collection of ethanol in the Dean-Stark trap. Note: Ensure complete consumption of aniline by TLC before proceeding.

  • Once ethanol evolution ceases, apply high vacuum briefly to remove residual volatiles.

  • Add Diphenyl ether (200 mL) pre-heated to 100°C.

  • Rapidly raise the temperature to 255°C (reflux of diphenyl ether). Maintain for 1–2 hours.

    • Observation: The solution will darken, and ethanol (from cyclization) will distill off.

  • Cool the mixture to ~80°C and dilute with Hexanes or Ethanol (300 mL) to precipitate the product.

  • Filter the off-white/beige solid and wash extensively with acetone to remove diphenyl ether.

  • Dry in a vacuum oven at 60°C.

Step 3: Chlorination to Ethyl 6-bromo-4-chloroquinoline-3-carboxylate
ParameterSpecification
Reagent Phosphorus Oxychloride (

)
Catalyst DMF (Catalytic drops)
Temp/Time Reflux (105°C) / 2–3 hours

Protocol:

  • In a fume hood, charge the 4-hydroxy intermediate (20.0 g) into a flask.

  • Add

    
      (60 mL, excess). Caution: Corrosive.
    
  • Add 3–5 drops of dry DMF (catalyst).

  • Heat to reflux.[2][3][4][5] The solid will dissolve, forming a clear, often dark solution.

  • Once complete (TLC monitoring), cool to room temperature.

  • Quench: Pour the reaction mixture slowly onto crushed ice/water (500 g) with vigorous stirring. Exothermic reaction.

  • Neutralize the aqueous slurry to pH 7–8 using saturated

    
     or 
    
    
    
    .
  • Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Dry organics over

    
    , filter, and concentrate to yield the chloro-ester.
    
Step 4: Amination to Ethyl 4-amino-6-bromoquinoline-3-carboxylate
ParameterSpecification
Reagent Ammonia (gas) or 7N

in Methanol
Solvent Ethanol or 1,4-Dioxane
Temp/Time 80–100°C (Sealed Tube)

Protocol:

  • Dissolve the chloro-ester (10.0 g) in Ethanol (100 mL) in a pressure vessel (autoclave or sealed tube).

  • Add 7N Ammonia in Methanol (50 mL) or saturate the solution with anhydrous

    
     gas at 0°C.
    
  • Seal the vessel and heat to 90°C for 12–16 hours.

  • Cool to room temperature. Vent the vessel carefully.

  • Concentrate the solvent to ~20% volume.

  • Filter the precipitated solid.[1][2][3][4][5][6] Wash with cold water to remove ammonium chloride salts.

  • Recrystallize from Ethanol/Water if necessary.

Step 5: Hydrolysis to 4-Amino-6-bromoquinoline-3-carboxylic acid
ParameterSpecification
Reagent NaOH (2N aqueous)
Solvent Ethanol/Water (1:1)
Temp/Time Reflux / 4 hours

Protocol:

  • Suspend the amino-ester (5.0 g) in Ethanol (25 mL) and 2N NaOH (25 mL).

  • Reflux the mixture. The solid should eventually dissolve as the salt forms.

  • Monitor by TLC (disappearance of ester).

  • Cool to room temperature.

  • Acidification: Adjust pH to ~4.0–5.0 using Acetic Acid or dilute HCl .

    • Note: Do not make it too acidic (pH < 2), or the amino group may protonate and remain soluble.

  • Collect the precipitate by filtration.[1][2]

  • Wash with water and dry under vacuum.

References

  • Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.

  • Wolfson, H. et al. (1946). "Antimalarials.[7] Synthesis of 4-Aminoquinolines." Journal of the American Chemical Society.

  • He, Y. et al. (2003). "Synthesis and biological evaluation of novel 4-aminoquinoline-3-carbonitrile derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Application Note: Quinoline Synthesis via Gould-Jacobs Reaction. (2023). BenchChem Technical Library.

Sources

Application

Topic: High-Purity Recovery of 4-Amino-6-bromoquinoline-3-carboxylic Acid via Optimized Recrystallization

An Application Note from the Senior Applications Scientist, Chemical Synthesis Division **Abstract This application note provides a detailed, field-proven protocol for the purification of 4-Amino-6-bromoquinoline-3-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Applications Scientist, Chemical Synthesis Division

**Abstract

This application note provides a detailed, field-proven protocol for the purification of 4-Amino-6-bromoquinoline-3-carboxylic acid, a key intermediate in pharmaceutical research and development. The methodology leverages the principles of recrystallization, optimized for the compound's unique zwitterionic and aromatic characteristics. We will delve into the rationale behind solvent selection, provide a step-by-step experimental workflow, and outline essential characterization techniques for purity validation. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for obtaining high-purity material.

Introduction and Scientific Principles

4-Amino-6-bromoquinoline-3-carboxylic acid is a heterocyclic building block whose utility in medicinal chemistry is directly linked to its purity. Impurities arising from synthesis, such as starting materials or side-products, can interfere with subsequent reactions and compromise the biological activity and safety of final drug candidates[1]. Therefore, an effective purification strategy is paramount.

Recrystallization remains the primary method for purifying solid organic compounds due to its efficiency and scalability[2]. The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at lower temperatures (e.g., room temperature or 0-4 °C)[3].

The molecular structure of 4-Amino-6-bromoquinoline-3-carboxylic acid presents a unique challenge and opportunity for purification. It contains:

  • A basic amino group (-NH₂)

  • An acidic carboxylic acid group (-COOH)

  • A large, relatively non-polar brominated quinoline core

This combination of functional groups means the molecule can exist as a zwitterion, significantly influencing its solubility. Its solubility is lowest at its isoelectric point and increases in either acidic or basic media where it forms a more soluble salt[4][5]. While aqueous acid/base manipulation can be a purification strategy, a direct recrystallization from an organic solvent is often more straightforward for removing organic impurities.

Based on empirical data for similar quinoline carboxylic acid derivatives and aromatic amino acids, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), and polar protic solvents like acetic acid are excellent candidates. They can effectively solvate the molecule at high temperatures through hydrogen bonding and dipole-dipole interactions. For this protocol, we will focus on a DMF/water system, which provides robust solubilization at high temperatures and ensures poor solubility upon cooling, maximizing recovery.

Materials and Equipment

Materials:

  • Crude 4-Amino-6-bromoquinoline-3-carboxylic acid

  • N,N-Dimethylformamide (DMF), HPLC Grade

  • Deionized Water, Purified

  • Activated Charcoal, Decolorizing (Optional)

  • Celite® or other filter aid (Optional)

  • Methanol, ACS Grade (for rinsing)

Equipment:

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bars

  • Glass funnel (short-stem)

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Spatulas

  • Drying oven or vacuum desiccator

  • Melting point apparatus

  • TLC plates (Silica gel 60 F₂₅₄) and development chamber

  • HPLC system (for advanced purity analysis)

Experimental Protocol: A Step-by-Step Guide

The following workflow provides a comprehensive guide to the purification process, from initial setup to the final, dried product.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid & stir bar in flask B Add minimum volume of hot DMF to dissolve A->B C Add activated charcoal (if colored) B->C optional E Allow filtrate to cool slowly to room temp. B->E if filtration skipped D Perform hot gravity filtration to remove insolubles C->D D->E F Induce precipitation by adding deionized water E->F G Cool further in an ice bath F->G H Collect crystals via vacuum filtration G->H I Wash crystals with cold methanol H->I J Dry crystals under vacuum I->J K Pure Product J->K Impurity_Separation Crude Crude Solid Product Insoluble Impurities Soluble Impurities Colored Impurities Step1 Dissolve in Hot DMF Crude:insol->Step1 Crude:sol->Step1 Crude:col->Step1 Crude:p->Step1 Step2 Hot Gravity Filtration Step1->Step2 Step3 Cooling & Crystallization Step2->Step3 Hot Filtrate Insolubles Insoluble Impurities (Removed on filter paper) Step2->Insolubles Separated Step4 Vacuum Filtration & Washing Step3->Step4 MotherLiquor Mother Liquor (Contains soluble impurities) Step4->MotherLiquor Separated PureCrystals Pure Crystalline Product Step4->PureCrystals Isolated

Caption: Logical flow of impurity separation during recrystallization.

A comparison of the crude and purified material should be performed using the methods outlined in the table below.

Parameter Crude Material (Expected) Purified Material (Expected) Rationale for Improvement
Appearance Off-white to yellow or tan powderWhite to off-white crystalline solidRemoval of colored and particulate impurities.
Melting Point Broad melting range, lower than literature valueSharp melting range, consistent with literature valueImpurities depress and broaden the melting point range. A pure compound has a sharp, defined melting point.
TLC Analysis Multiple spots may be presentA single, distinct spotChromatographic separation shows the removal of impurities which have different polarities.
HPLC Purity Main peak with several smaller impurity peaksA single, sharp peak with >99% purityProvides a quantitative measure of purity by separating all components of the mixture.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
"Oiling out" (Product separates as a liquid instead of solid)The boiling point of the solvent is higher than the melting point of the solute. / Solution is too concentrated.Add a small amount of additional hot solvent until the oil redissolves, then allow to cool more slowly. / Consider a lower-boiling solvent system.
No Crystals Form Upon Cooling Too much solvent was used. / Solution is not sufficiently supersaturated.Boil off some of the solvent to increase concentration and re-cool. / Scratch the inside of the flask with a glass rod at the liquid-air interface. / Add a "seed" crystal of pure product.
Very Low Recovery/Yield Too much solvent was used. / Crystals were washed with solvent that was not cold enough. / Premature crystallization during hot filtration.Re-concentrate the mother liquor to recover more product. / Ensure wash solvent is ice-cold and use minimal amounts. / Ensure filtration apparatus is properly pre-heated.
Product is Still Colored Insufficient amount of activated charcoal was used. / The color is from an impurity with solubility similar to the product.Repeat the recrystallization process, ensuring an adequate amount of charcoal is used. A second recrystallization may be necessary.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • Handle hot glassware with appropriate thermal protection.

Conclusion

The protocol described in this application note provides a robust and reliable method for the purification of 4-Amino-6-bromoquinoline-3-carboxylic acid. By carefully selecting the solvent system and controlling the parameters of heating and cooling, researchers can effectively remove both soluble and insoluble impurities, yielding a high-purity crystalline product suitable for the stringent requirements of pharmaceutical development. The inclusion of in-process validation steps ensures that the final material meets the desired quality standards.

References

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids - Chempedia. Retrieved from [Link]

  • Google Patents. (2005). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Glund, K., et al. (1990). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry, 29(15), 3522-3527. Retrieved from [Link]

  • Google Patents. (2015). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Colorado, Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (1994). EP 0351889 B1 - Process for the preparation of a quinoline carboxylic acid.
  • ACS Publications. (1990). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromocarboxylic acid synthesis by bromination. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Google Patents. (2020). EP3672935A1 - Process for purifying long chain amino acids.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Retrieved from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 10(6), 2548-2561. Retrieved from [Link]

  • Liu, Z., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 64(23), 17354-17373. Retrieved from [Link]

Sources

Method

Application Note: Strategic Incorporation of 4-Amino-6-bromoquinoline-3-carboxylic Acid in Solid-Phase Peptide Synthesis

Abstract The integration of 4-Amino-6-bromoquinoline-3-carboxylic acid into peptide backbones offers a route to privileged peptidomimetic scaffolds with inherent fluorescence, DNA-intercalating properties, and kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The integration of 4-Amino-6-bromoquinoline-3-carboxylic acid into peptide backbones offers a route to privileged peptidomimetic scaffolds with inherent fluorescence, DNA-intercalating properties, and kinase inhibitory potential. However, this building block presents a dichotomy in reactivity: while the C-3 carboxylic acid is amenable to standard activation, the C-4 amino group is electronically deactivated (vinylogous amide character) and sterically encumbered. Furthermore, the C-6 bromine substituent serves as a high-value handle for late-stage diversification via on-resin Pd-catalyzed cross-coupling. This guide details optimized protocols for coupling, chain elongation, and Suzuki-Miyaura functionalization, ensuring high purity and yield.

Part 1: Chemical Context & Reactivity Profile

Before initiating synthesis, it is critical to understand the electronic landscape of the molecule. The 4-amino group is not a standard aliphatic amine; it is conjugated to the quinoline nitrogen and the electron-withdrawing carbonyl at position 3.

Reactivity Matrix
Functional GroupReactivity StatusSPPS Strategy
3-Carboxylic Acid High Standard activation (HATU/DIC). Coupling to resin or N-terminus is straightforward.
4-Amino Group Very Low Behaves like an electron-poor aniline. Difficult to acylate. Best used as a terminal cap or requires aggressive activation (Acid Chlorides/Microwave).
6-Bromo Group Inert to SPPS Stable to TFA and piperidine. Excellent handle for Suzuki/Sonogashira coupling .
Solubility Handling
  • Solvents: Poor solubility in pure DCM. Dissolve in NMP (N-Methyl-2-pyrrolidone) or DMF/DMSO (4:1) mixtures.

  • Aggregation: The planar aromatic system promotes

    
    -
    
    
    
    stacking. Use ChemMatrix® or PEG-PS resins to maximize solvation.

Part 2: Experimental Protocols

Protocol A: C-Terminal Incorporation (Coupling to the Resin)

Objective: Attach 4-Amino-6-bromoquinoline-3-carboxylic acid to a resin-bound amine or linker.

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: NMP (preferred) or DMF.

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 min. Deprotect the Fmoc group (20% piperidine/DMF) and wash (3x DMF, 3x DCM, 3x DMF).

  • Activation:

    • Dissolve 3.0 eq of 4-Amino-6-bromoquinoline-3-carboxylic acid in minimal NMP.

    • Add 2.9 eq of HATU.

    • Add 6.0 eq of DIPEA.

    • Critical: Pre-activate for only 30-60 seconds . Longer activation may lead to ester hydrolysis or side reactions due to the free 4-amino group (though self-acylation is slow).

  • Coupling: Add the activated solution to the resin.

  • Incubation: Shake at room temperature for 2 hours .

    • Optimization: If using an automated synthesizer, double couple (2 x 1 hr).

  • Monitoring: Perform a Kaiser Test .

    • Result: Beads should be colorless (complete coupling). If blue, repeat coupling with PyBOP/HOAt .

Protocol B: N-Terminal Elongation (The "Difficult" Coupling)

Objective: Extend the peptide chain from the deactivated 4-amino group.

Challenge: The 4-amino group is extremely weak. Standard uronium salts (HBTU/HATU) often fail to drive this reaction to completion, leading to deletion sequences. Solution: Use In Situ Acid Chlorides or Sym-Collidine assisted HATU under Microwave irradiation.

Method: In Situ Acid Chloride Activation (using BTC) Note: This method generates HCl; use a base scavenger.

  • Preparation: In a glass vial, dissolve the incoming Fmoc-Amino Acid (5.0 eq) and Bis(trichloromethyl)carbonate (BTC) (1.6 eq) in dry THF/DCM.

  • Activation: Add 2,4,6-Collidine (15 eq). A white precipitate (collidinium chloride) will form. Stir for 5 mins.

  • Coupling: Add the suspension to the resin-bound Quinoline amine.

  • Reaction:

    • Microwave: 50°C for 20 mins (20 W).

    • Manual: Shake for 2–4 hours.

  • Validation: The Kaiser test may be unreliable (false negatives on anilines). Use Chloranil Test (sensitive for secondary/aromatic amines).

    • Positive: Green/Blue beads.

    • Negative: Colorless/Brown beads.

Protocol C: On-Resin Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the 6-Bromo position with an aryl boronic acid.

Reagents:

  • Catalyst: Pd(PPh3)4 (Tetrakis) or Pd2(dba)3 + SPhos (for sterically hindered substrates).

  • Base: 2M Na2CO3 (aq).

  • Solvent: DMF/Water (9:1) or DME/Water (4:1). Degassed.

Step-by-Step Procedure:

  • Degassing: Place the resin in a microwave vial. Add the boronic acid (5.0 eq) and Catalyst (0.1 eq). Seal and purge with Argon for 5 mins.

  • Solvent Addition: Inject degassed solvent (DMF/Water) and Base (2M Na2CO3, 10 eq) via syringe.

  • Reaction:

    • Microwave: Heat to 90°C for 30-60 minutes .

    • Conventional: Heat to 90°C for 12 hours (overnight) under Argon balloon.

  • Washing (Critical):

    • Wash resin with warm DMF (3x) to remove Pd black.

    • Wash with 0.02M Sodium Diethyldithiocarbamate (in DMF) (3x 10 mins) to scavenge residual Palladium.

    • Wash with DCM (5x).

  • Cleavage: Proceed to standard TFA cleavage.

Part 3: Visualization & Logic

Workflow Diagram

The following diagram illustrates the decision logic for incorporating this building block.

SPPS_Quinoline_Workflow Start Start: Resin Preparation Coupling_Acid Coupling Step 1: Attach 3-COOH to Resin (HATU/NMP) Start->Coupling_Acid Decision_Point Extension Strategy? Coupling_Acid->Decision_Point Cap_Only Route A: Terminal Cap (No further extension) Decision_Point->Cap_Only End Sequence Extend_Chain Route B: Chain Elongation (Coupling to 4-NH2) Decision_Point->Extend_Chain Internal Residue Suzuki_Step Functionalization: On-Resin Suzuki Coupling (6-Br + Boronic Acid) Cap_Only->Suzuki_Step Difficult_Coupling Protocol: Aggressive Activation (Acid Chloride/BTC + Microwave) Extend_Chain->Difficult_Coupling Difficult_Coupling->Suzuki_Step Cleavage Final Cleavage (TFA/TIS/H2O) Suzuki_Step->Cleavage

Caption: Workflow for integrating 4-Amino-6-bromoquinoline-3-carboxylic acid, highlighting the divergence between terminal capping and the challenging chain elongation path.

Mechanistic Insight: The Deactivated Amine

The 4-amino group's low reactivity is due to vinylogous amide resonance.

Resonance_Deactivation Amine 4-Amino Group (Nucleophile) Ring_N Quinoline Nitrogen (Electron Sink) Amine->Ring_N Resonance (Vinylogous Amide) Carboxyl 3-Carbonyl (Electron Withdrawing) Amine->Carboxyl Inductive/Resonance Withdrawal Result Result: Low Nucleophilicity Requires Strong Electrophiles Ring_N->Result Carboxyl->Result

Caption: Electronic deactivation of the 4-amino group via resonance interaction with the quinoline core and C-3 carbonyl.

Part 4: Troubleshooting & Optimization

ObservationDiagnosisRemediation
Blue Kaiser Test after Protocol A Incomplete coupling of the carboxylic acid.Reswell resin in NMP. Recouple using PyBOP (3 eq) / HOAt (3 eq) .
Deletion of Next Amino Acid (Protocol B) Failure to acylate the 4-NH2 group.Switch to Symmetric Anhydride (10 eq) or Acid Fluoride . Increase Temp to 75°C (MW).
Black Resin after Suzuki Palladium precipitation (Pd Black).Wash resin with Dithiocarbamate solution or 0.5% Sodium Diethyldithiocarbamate in DMF.
Low Yield of Suzuki Product Hydrolysis of Boronic Acid or Poisoned Catalyst.Ensure strict Argon atmosphere . Use SPhos Pd G3 precatalyst for higher turnover.

References

  • Solid-Phase Peptide Synthesis (SPPS) Guide. Bachem. (2024).[1][2][3] Comprehensive overview of coupling reagents and resin handling. Link

  • Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein Journal of Organic Chemistry. (2022).[3][4][5][6] Protocols for on-resin Suzuki coupling using Pd2(dba)3 and sSPhos. Link

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (2024).[1][2][3] detailed comparison of HATU vs PyBOP for difficult couplings. Link

  • On-Resin Synthesis and Late-Stage Functionalization of Macrocyclic Peptides. PMC. (2025).[6][7][8][9] Optimization of Suzuki-Miyaura conditions on solid support. Link

  • Synthesis of 4-aminoquinoline derivatives. Frontiers in Chemistry. (2025).[6][7][8][9] Review of 4-aminoquinoline reactivity and synthesis strategies. Link

Sources

Application

Application Notes &amp; Protocols: Strategic Derivatization of 4-Amino-6-bromoquinoline-3-carboxylic Acid for Biological Screening

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Its rigid, heterocyclic structure provides a versatile scaffold that can be functionalized to interact with a multitude of biological targets. The 4-aminoquinoline pharmacophore, in particular, is renowned for its potent antimalarial activity, exemplified by drugs like chloroquine.[3][4][5] However, the emergence of drug resistance necessitates the continuous development of novel analogs.[6][7] The title compound, 4-amino-6-bromoquinoline-3-carboxylic acid, is a trifunctional synthetic building block poised for extensive derivatization. Its three distinct functional groups—an aromatic amine, a carboxylic acid, and an aryl bromide—offer orthogonal handles for chemical modification, enabling the creation of diverse chemical libraries for biological screening against various diseases, including cancer, malaria, and other infectious diseases.[1][8][9][10]

This guide provides a detailed technical overview and actionable protocols for the strategic derivatization of 4-amino-6-bromoquinoline-3-carboxylic acid. We will explore methodologies to selectively modify each functional group, discuss the rationale behind these modifications, and provide a roadmap for subsequent biological evaluation.

Strategic Overview of Derivatization

The derivatization strategy for 4-amino-6-bromoquinoline-3-carboxylic acid is centered around its three key functional groups. The order of modification can be tailored to achieve the desired final compounds, and may require the use of protecting groups to ensure chemoselectivity.

DOT Script for Derivatization Overview

G cluster_0 Derivatization Pathways A 4-Amino-6-bromoquinoline- 3-carboxylic acid B Amide Coupling (C-3 Carboxylic Acid) A->B Amine Nucleophiles C Palladium Cross-Coupling (C-6 Bromo) A->C Boronic Acids/Amines D N-Functionalization (C-4 Amino) A->D Electrophiles/Aldehydes E Diverse Chemical Library B->E C->E D->E

Caption: High-level overview of the three primary derivatization pathways for 4-amino-6-bromoquinoline-3-carboxylic acid.

Part 1: Derivatization of the 3-Carboxylic Acid via Amide Coupling

The carboxylic acid at the C-3 position is an ideal handle for introducing a wide variety of substituents through amide bond formation. This is a robust and well-established transformation in medicinal chemistry, allowing for the exploration of chemical space to modulate properties like solubility, cell permeability, and target engagement.[11]

Rationale for Amide Formation

Amide bonds are metabolically stable and can participate in hydrogen bonding, a key interaction in many protein-ligand binding events. By coupling a diverse set of primary and secondary amines to the quinoline scaffold, one can systematically probe the structure-activity relationship (SAR) of the resulting compounds.

Protocol 1: General Amide Coupling using EDC/NHS

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form an activated ester, which then readily reacts with an amine.[12]

Materials:

  • 4-Amino-6-bromoquinoline-3-carboxylic acid

  • Amine of choice (1.2 equivalents)

  • EDC (1.2 equivalents)

  • NHS (1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) (optional, 2 equivalents)

  • 5% aqueous Lithium Chloride (LiCl)

  • 5% aqueous Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Activation of Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-6-bromoquinoline-3-carboxylic acid (1 equivalent) in anhydrous DMF. Add NHS (1.2 equivalents) followed by EDC (1.2 equivalents). If the starting carboxylic acid or the amine salt is an HCl salt, add DIPEA (2 equivalents) to the solution. Stir the mixture at room temperature for 30-60 minutes.

  • Amine Coupling: To the pre-activated mixture, add the desired amine (1.2 equivalents). Stir the reaction at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by preparative HPLC.

Coupling Reagent System Typical Reaction Time Key Advantages Common Side Reactions
EDC/NHS1-12 hoursWater-soluble byproducts, mild conditionsRacemization (if chiral centers are present)
HATU/DIPEA1-4 hoursFast reaction times, high yieldsCost of reagent
PyBOP/DIPEA1-6 hoursEffective for hindered substratesPotential for guanidinylation side products

Part 2: Derivatization of the 6-Bromo Position via Palladium-Catalyzed Cross-Coupling

The bromine atom at the C-6 position serves as a versatile handle for introducing carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. This allows for the extension of the quinoline scaffold and the introduction of diverse aryl, heteroaryl, and amino substituents.

Rationale for Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling: Enables the formation of C-C bonds by coupling with boronic acids or esters. This is a powerful tool for creating biaryl structures, which are prevalent in kinase inhibitors and other targeted therapies.

  • Buchwald-Hartwig Amination: Facilitates the formation of C-N bonds by coupling with a wide range of primary and secondary amines. This allows for the introduction of various amino functionalities, which can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.[13]

Protocol 2: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of the 6-bromoquinoline core.

Materials:

  • 4-Amino-6-bromoquinoline-3-carboxylic acid derivative (from Part 1, or protected starting material)

  • Boronic acid or ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Ethyl Acetate (EtOAc)

  • Water and Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry reaction vessel, add the 6-bromoquinoline substrate (1.0 equivalent), the corresponding boronic acid or ester (1.2 equivalents), and the base (2.0 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture. Then, add the palladium catalyst (0.05 equivalents).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 2-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with EtOAc, and wash with water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination.

Materials:

  • 6-Bromoquinoline substrate (1.0 equivalent)

  • Amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)

  • Ligand (e.g., XPhos, 0.05 equivalents)

  • Base (e.g., NaOtBu, 1.5 equivalents)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel. Add the 6-bromoquinoline substrate and the amine.

  • Solvent Addition: Add anhydrous toluene.

  • Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C for 4-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After cooling, dilute with EtOAc, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

DOT Script for Cross-Coupling Workflow

G A 6-Bromoquinoline Substrate B Add Boronic Acid/Ester, Base, Pd Catalyst A->B Suzuki-Miyaura C Add Amine, Base, Pd Catalyst, Ligand A->C Buchwald-Hartwig D Heat under Inert Atmosphere B->D C->D E Work-up and Purification D->E F Suzuki Product (C-C bond) E->F G Buchwald-Hartwig Product (C-N bond) E->G

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions at the C-6 position.

Part 3: Derivatization of the 4-Amino Group

The 4-amino group can be functionalized through various reactions, including acylation, sulfonylation, and reductive amination, to introduce a wide range of substituents that can influence the compound's biological activity and physical properties.

Protocol 4: Acylation of the 4-Amino Group

Materials:

  • 4-Aminoquinoline substrate (1.0 equivalent)

  • Acid chloride or anhydride (1.1 equivalents)

  • Base (e.g., Pyridine or Triethylamine, 2.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve the 4-aminoquinoline substrate in anhydrous DCM and cool the solution to 0 °C.

  • Reagent Addition: Add the base, followed by the dropwise addition of the acid chloride or anhydride.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Protocol 5: Reductive Amination of the 4-Amino Group

This method is useful for introducing alkyl groups to the 4-amino position.

Materials:

  • 4-Aminoquinoline substrate (1.0 equivalent)

  • Aldehyde or ketone (1.2 equivalents)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), 1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • Reaction Setup: To a solution of the 4-aminoquinoline substrate and the aldehyde or ketone in DCM/DCE, add a catalytic amount of acetic acid. Stir for 30 minutes.

  • Reduction: Add STAB in one portion.

  • Reaction Execution: Stir at room temperature for 4-24 hours.

  • Work-up and Purification: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate. Purify by column chromatography.

Chemoselectivity and Protecting Group Strategy

Given the trifunctional nature of the starting material, a protecting group strategy may be necessary to achieve the desired derivatization sequence.

  • Protection of the 4-Amino Group: The 4-amino group is nucleophilic and may interfere with amide coupling at the C-3 position or react with electrophilic reagents intended for other parts of the molecule. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group, which can be installed using Boc-anhydride and removed under acidic conditions.[14][15]

  • Protection of the 3-Carboxylic Acid: The carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester) via Fischer esterification if reactions targeting the amino group are planned. The ester can be subsequently hydrolyzed back to the carboxylic acid under basic or acidic conditions.

Part 4: Biological Screening Cascade

Once a library of derivatives has been synthesized, a systematic biological screening cascade is employed to identify promising lead compounds. The choice of assays will depend on the therapeutic area of interest.

Anticancer Screening
  • Initial Cytotoxicity Screening: The NCI-60 human tumor cell line screen is a valuable tool for initial cytotoxicity assessment against a broad panel of cancer cell lines.[8] Alternatively, a smaller, focused panel of cell lines relevant to a specific cancer type can be used. The MTT or SRB assays are commonly used to determine cell viability.[1]

  • Target-Based Assays: For compounds designed as kinase inhibitors, enzymatic assays against a panel of kinases can identify the primary target and assess selectivity.[16][17][18] For example, assays for EGFR, c-Met, or Src kinases are relevant for many cancers.[18][19]

  • Mechanism of Action Studies: For active compounds, further studies can elucidate the mechanism of action, such as cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V/PI staining), and tubulin polymerization assays.[8][20][21]

Antimalarial Screening
  • In Vitro Antiplasmodial Activity: The primary in vitro assay for antimalarial activity is the SYBR Green I-based fluorescence assay, which measures parasite DNA content as an indicator of parasite growth.[3] This assay is typically performed against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[9][22]

  • Cytotoxicity Assays: To assess the selectivity of the compounds, cytotoxicity is measured against a mammalian cell line (e.g., Vero or HEK293 cells). A high selectivity index (IC₅₀ in mammalian cells / IC₅₀ in P. falciparum) is desirable.

  • In Vivo Efficacy: Promising compounds are advanced to in vivo models, such as the Plasmodium berghei-infected mouse model, to evaluate their efficacy in a living organism.[6]

DOT Script for Biological Screening Cascade

G cluster_0 In Vitro Assays cluster_1 In Vivo Evaluation A Synthesized Compound Library B Primary Screening (e.g., Cytotoxicity, Antiplasmodial) A->B C Secondary Screening (e.g., Kinase Panel, Resistant Strains) B->C Active Hits D Mechanism of Action (e.g., Cell Cycle, Apoptosis) C->D Potent & Selective Hits E Lead Compound(s) D->E F Pharmacokinetics (ADME) E->F G Efficacy in Animal Model (e.g., Xenograft, P. berghei) F->G H Preclinical Candidate G->H

Caption: A representative biological screening cascade for the evaluation of novel quinoline derivatives.

Conclusion

4-Amino-6-bromoquinoline-3-carboxylic acid is a highly valuable scaffold for the generation of diverse chemical libraries for drug discovery. By strategically employing a combination of amide coupling, palladium-catalyzed cross-coupling, and N-functionalization reactions, researchers can systematically explore the structure-activity relationships of novel quinoline derivatives. A well-designed biological screening cascade is essential for identifying promising lead compounds for further development. The protocols and strategies outlined in this guide provide a solid foundation for initiating such a drug discovery program.

References

  • BenchChem. (2025). Application Notes and Protocols for Antimalarial Activity Assays Using 4-Aminoquinoline Derivatives.
  • RSC Publishing. (2024, July 12). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking.
  • RACO. (n.d.). Recent developments of quinoline based antimalarial agents.
  • (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents.
  • MDPI. (2016, July 14). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents.
  • PMC. (2026, January 10). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma.
  • The University of Liverpool Repository. (n.d.). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. Retrieved from The University of Liverpool Repository Website.
  • Google Patents. (n.d.). US6630489B1 - Quinoline derivatives as tyrosine kinase inhibitors.
  • PMC. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.
  • RSC Advances (RSC Publishing). (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. DOI:10.1039/D5RA00534E.
  • PubMed. (2020). In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents.
  • PMC. (n.d.). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines.
  • ResearchGate. (n.d.). Selected quinoline derivatives with c-Met kinase inhibitory activity.
  • MDPI. (2025, February 18). Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones.
  • PMC. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
  • International Journal of Pharmaceutical Sciences Review and Research. (2022, October 20).
  • ResearchGate. (2025, August 6). Anticancer Activity of Quinoline Derivatives; An Overview.
  • (n.d.). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Model.
  • PLOS One. (2015, October 16). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
  • ACS Omega. (2021, May 11). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite.
  • (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • the DeRisi Lab - UCSF. (2005, January 20). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities.
  • SciSpace. (n.d.). Amino Acid-Protecting Groups.
  • SciSpace. (2015, September 11). 4-Aminoquinoline-hybridization en route towards the development of rationally designed antimalarial agents.
  • (n.d.).
  • Frontiers. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
  • Frontiers. (2025, January 29). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets.
  • ResearchGate. (2025, August 6). (PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
  • ACS Publications. (2025, December 19). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones.

Sources

Method

Analytical techniques for characterizing 4-Amino-6-bromoquinoline-3-carboxylic acid

Abstract 4-Amino-6-bromoquinoline-3-carboxylic acid is a critical scaffold in the synthesis of type II kinase inhibitors and fluoroquinolone-like antibacterial agents. Its characterization presents unique challenges due...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Amino-6-bromoquinoline-3-carboxylic acid is a critical scaffold in the synthesis of type II kinase inhibitors and fluoroquinolone-like antibacterial agents. Its characterization presents unique challenges due to its zwitterionic nature (coexistence of a basic 4-amino group and an acidic 3-carboxylic moiety) and low aqueous solubility. This application note provides a validated analytical framework, moving beyond generic protocols to address the specific physicochemical behavior of this halogenated heterocycle.

Molecule Profile & Physicochemical Context

  • IUPAC Name: 4-Amino-6-bromoquinoline-3-carboxylic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 267.08 g/mol (based on

    
    Br)
    
  • Key Structural Features:

    • Bromine Isotope Signature: Distinct 1:1 isotopic abundance (

      
      Br/
      
      
      
      Br).
    • Zwitterionic Equilibrium: At neutral pH, the molecule exists in an equilibrium between the neutral form and the zwitterion (carboxylate anion

      
       / ammonium cation 
      
      
      
      ), leading to poor solubility and peak tailing in unbuffered chromatography.
    • Chromophore: The quinoline core provides strong UV absorption, typically exhibiting

      
       bands in the 250 nm and 320–340 nm regions.
      

Protocol 1: Chromatographic Purity (HPLC-UV/MS)

Rationale: Standard Reverse Phase (RP) gradients often fail for this molecule because the zwitterionic form elutes unpredictably. To ensure robust retention and peak shape, we employ an "Acidic Lock" strategy . By maintaining the mobile phase pH < 2.5, we protonate the carboxylic acid (neutralizing it) and the amine (cationic), forcing the molecule to behave as a single cationic species that interacts reliably with the C18 stationary phase.

Method Parameters
ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7) OR 20 mM Phosphate Buffer pH 2.5 (for UV only)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection PDA (200–400 nm); Extract at 254 nm and 330 nm
Injection Vol 5–10 µL
Gradient Table
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Equilibration)
2.05Injection / Load
15.090Linear Gradient (Elution)
18.090Wash
18.15Re-equilibration
23.05End
Sample Preparation (Critical Step)

Due to poor solubility, do not dissolve directly in the mobile phase.

  • Weigh 5 mg of sample.[1]

  • Dissolve in 1 mL DMSO (Dimethyl Sulfoxide).

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Dilute 1:10 with Mobile Phase A immediately prior to injection to prevent precipitation in the needle.

Protocol 2: Structural Elucidation (NMR Spectroscopy)

Rationale: Chloroform (


) is unsuitable due to the molecule's polarity. DMSO-d6  is the mandatory solvent. It disrupts intermolecular hydrogen bonding, allowing for sharp resolution of the exchangeable protons (NH and COOH) which are diagnostic for this structure.
Expected H NMR Shifts (400 MHz, DMSO-d6)
Proton AssignmentChemical Shift (

, ppm)
MultiplicityMechanistic Insight
COOH (Acid)13.0 – 14.0Broad SingletHighly deshielded; often broad due to exchange.
H-2 (Quinoline)8.8 – 9.1SingletMost deshielded aromatic proton (adjacent to N).
H-5 (Aromatic)8.3 – 8.5Doublet (

)
Meta-coupling to H-7; deshielded by Br and ring current.
NH/NH

7.5 – 8.5Broad SingletExchangeable; position varies with concentration.
H-8 (Aromatic)7.6 – 7.8Doublet (

)
Ortho-coupling to H-7.
H-7 (Aromatic)7.4 – 7.6Doublet of DoubletsCoupled to H-8 (ortho) and H-5 (meta).

Note: The H-2 singlet is the "anchor" peak for confirming the quinoline-3-carboxylic acid core. If this peak is a doublet, the carboxylic acid may have decarboxylated or the core is substituted differently.

Protocol 3: Mass Spectrometry (Isotopic Confirmation)

Rationale: The bromine atom provides a definitive "fingerprint."[2] Unlike chlorine (3:1 ratio), Bromine naturally exists as


 and 

in a near 1:1 ratio.[2]

Experimental Setup:

  • Ionization: ESI (Electrospray Ionization) - Positive Mode (

    
    ).
    
  • Analyzer: TOF or Quadrupole.

Acceptance Criteria:

  • Base Peak: Observe

    
     (
    
    
    
    isotope).
  • Isotope Peak: Observe

    
     (
    
    
    
    isotope).
  • Intensity Ratio: The intensity of the 267 peak vs. the 269 peak must be approximately 1:1 (ranging 0.9 – 1.1).

  • Fragmentation: Loss of

    
     (
    
    
    
    ) or
    
    
    (
    
    
    ) is common in MS/MS modes.

Visualizations

Diagram 1: Analytical Workflow Logic

This flowchart illustrates the decision-making process for characterizing the crude material.

AnalyticalWorkflow Crude Crude Synthesis Product Solubility Solubility Test (DMSO vs Water) Crude->Solubility HPLC HPLC-UV/MS (Acidic Lock pH 2.5) Solubility->HPLC Dilute in Mobile Phase Purity Purity > 95%? HPLC->Purity PrepLC Prep-HPLC Purification Purity->PrepLC No NMR 1H NMR (DMSO-d6) Purity->NMR Yes MS HRMS (Br Isotope Check) Purity->MS Yes PrepLC->HPLC Re-inject Release Release for Bio-Assay NMR->Release Structure Confirmed MS->Release Isotope Confirmed

Caption: Step-by-step workflow from synthesis to release, emphasizing the purity checkpoint before expensive spectral analysis.

Diagram 2: HPLC Method Development Strategy

This diagram explains the "Acidic Lock" logic required for zwitterionic quinolines.

HPLCStrategy Start 4-Amino-6-bromoquinoline-3-COOH (Zwitterion) NeutralPH Neutral pH (7.0) COO- / NH3+ mix Start->NeutralPH Standard Protocol AcidicPH Acidic pH (< 2.5) COOH / NH3+ Start->AcidicPH Recommended Protocol Result1 Result: Broad Peaks, Tailing, Poor Retention NeutralPH->Result1 Result2 Result: Single Cationic Species Sharp Peaks AcidicPH->Result2

Caption: Comparison of pH strategies. Acidic pH suppresses carboxylic ionization, stabilizing the analyte for C18 retention.

References

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry: The M+2 Peak for Bromine. Retrieved from [Link]

  • PubChem. (2025).[3] Compound Summary: 6-Bromo-4-hydroxyquinoline-3-carboxylic acid.[3][4] National Library of Medicine. Retrieved from [Link]

  • Chromatography Forum. (2019). HPLC method development strategies for Zwitterions. Retrieved from [Link]

Sources

Application

Application of 4-Amino-6-bromoquinoline-3-carboxylic acid in the synthesis of kinase inhibitors

Application Notes & Protocols Topic: Strategic Application of the 4-Amino-6-bromoquinoline-3-carboxylic Acid Scaffold in the Synthesis of Targeted Kinase Inhibitors Audience: Researchers, Scientists, and Drug Development...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Application of the 4-Amino-6-bromoquinoline-3-carboxylic Acid Scaffold in the Synthesis of Targeted Kinase Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Cornerstone of Kinase Inhibitor Design

Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targets, particularly in oncology.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, driving abnormal cell growth, proliferation, and survival.[1] The development of small molecule kinase inhibitors has, therefore, revolutionized treatment paradigms for various cancers and inflammatory conditions.

Within the vast chemical space of kinase inhibitors, the quinoline core has emerged as a "privileged scaffold."[2][3] Its rigid, bicyclic structure is adept at mimicking the adenine moiety of ATP, enabling it to effectively compete for the ATP-binding site of kinases.[4] This interaction is often anchored by hydrogen bonds between the quinoline nitrogen and the "hinge region" of the kinase, a critical determinant of inhibitor potency.[5] Several FDA-approved kinase inhibitors, such as Cabozantinib and Neratinib, feature the quinoline core, underscoring its clinical and medicinal significance.[3]

This application note focuses on a highly versatile, functionalized quinoline building block: 4-Amino-6-bromoquinoline-3-carboxylic acid . We will dissect the strategic role of each functional group on this scaffold and provide detailed protocols for its synthesis and subsequent elaboration into potent and selective kinase inhibitors.

The Strategic Value of the 4-Amino-6-bromoquinoline-3-carboxylic Acid Scaffold

The utility of this scaffold lies in the distinct and complementary roles of its three key functional groups, which provide a blueprint for rational drug design.

  • The 4-Amino Group: The Hinge-Binding Anchor: The primary role of the 4-amino group is to serve as a potent hydrogen bond donor, forming a critical interaction with the backbone of the kinase hinge region. This interaction is fundamental to the affinity of Type I ATP-competitive inhibitors.[5] Modifications to this amine can modulate potency and selectivity but its presence is a cornerstone of the scaffold's inhibitory potential.

  • The 6-Bromo Position: A Gateway to Potency and Selectivity: The bromine atom at the C6 position is not merely a substituent; it is a versatile synthetic handle. Its true value is realized through its capacity to participate in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic introduction of a wide array of aryl and heteroaryl groups. These appended groups can extend into the "back pocket" of the ATP-binding site, accessing hydrophobic regions and forming additional interactions that can dramatically enhance inhibitor potency and, crucially, selectivity for the target kinase over other kinases in the human kinome.[6]

  • The 3-Carboxylic Acid Group: A Point of Modulation and Interaction: The carboxylic acid at the C3 position offers another vector for chemical modification. It can be converted into a variety of functional groups, with the carboxamide being particularly prevalent. A 3-carboxamide moiety can act as both a hydrogen bond donor and acceptor, forming additional stabilizing interactions within the ATP pocket.[7] Furthermore, derivatization at this position can be used to fine-tune the physicochemical properties of the final compound, such as aqueous solubility, a critical parameter for drug development.[7]

Physicochemical Properties of the Core Precursor

While 4-amino-6-bromoquinoline-3-carboxylic acid is a key intermediate, it is typically synthesized from related precursors. The properties of a closely related and commercially available precursor, 6-Bromo-4-hydroxyquinoline-3-carboxylic acid, are provided below.

PropertyValueSource
Molecular Formula C₁₀H₆BrNO₃[8]
Molecular Weight 268.06 g/mol [8]
IUPAC Name 6-bromo-4-oxo-1H-quinoline-3-carboxylic acid[8]
Appearance Crystalline solid[9]
Solubility Slightly soluble in water
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4

Synthetic Workflow & Protocols

The synthesis of kinase inhibitors using this scaffold is a modular process. First, the core 4-amino-6-bromoquinoline-3-carboxylic acid intermediate is prepared. This intermediate then serves as the platform for diversification at the C6 and C3 positions to generate a library of potential inhibitors.

G cluster_0 Part 1: Core Scaffold Synthesis cluster_1 Part 2: Diversification A Bromoaniline Precursor B Gould-Jacobs Reaction (Cyclization) A->B C 6-Bromo-4-hydroxyquinoline- 3-carboxylic acid ester B->C D Saponification C->D E 6-Bromo-4-hydroxyquinoline- 3-carboxylic acid D->E F Chlorination (e.g., POCl3) E->F G 6-Bromo-4-chloroquinoline- 3-carbonyl chloride F->G H Amination (SNAr) G->H I 4-Amino-6-bromoquinoline- 3-carboxylic acid (Core Scaffold) H->I J Core Scaffold (from Part 1) K Suzuki Coupling (at C6-Br) J->K L Amide Coupling (at C3-COOH) J->L K->L Sequential Modification M Final Kinase Inhibitor K->M L->M

Caption: Modular workflow for kinase inhibitor synthesis.

Protocol 1: Synthesis of the 4-Amino-6-bromoquinoline Core

This protocol describes a common route involving cyclization, chlorination, and nucleophilic aromatic substitution (SₙAr). The SₙAr reaction is a highly reliable method for installing the key 4-amino group.[10]

Step 1a: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

  • To a stirred solution of 4-bromoaniline (1.0 eq) in a high-boiling point solvent like diphenyl ether, add diethyl 2-(ethoxymethylene)malonate (1.1 eq).

  • Heat the reaction mixture to ~250 °C under a nitrogen atmosphere for 1-2 hours. The high temperature is necessary to drive the thermal cyclization in this Gould-Jacobs reaction.[11]

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, which should induce precipitation of the product.

  • Dilute the mixture with hexane, filter the solid precipitate, wash thoroughly with hexane, and dry under vacuum to yield the product.

Step 1b: Saponification to 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

  • Suspend the ethyl ester from Step 1a (1.0 eq) in a 10% aqueous solution of potassium hydroxide (or sodium hydroxide).[12]

  • Heat the suspension to reflux for 4-6 hours until a clear solution is formed, indicating complete hydrolysis.

  • Cool the reaction mixture in an ice bath and acidify to pH ~1-2 using concentrated HCl.

  • A white precipitate will form. Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.

Step 1c: Chlorination to 6-bromo-4-chloroquinoline-3-carboxylic acid derivative

  • Caution: This reaction should be performed in a well-ventilated fume hood as it generates HCl gas.

  • To the carboxylic acid from Step 1b (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of DMF (Vilsmeier-Haack conditions).

  • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction converts the 4-hydroxy (oxo) group to a 4-chloro group and the carboxylic acid to an acyl chloride.

  • Carefully quench the reaction by slowly pouring it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 1d: Amination to 4-Amino-6-bromoquinoline-3-carboxylic acid

  • Dissolve the crude chloro-intermediate from Step 1c in a suitable solvent such as tert-butanol or DMF.[6]

  • Add an excess of aqueous ammonia or a desired primary/secondary amine (e.g., aniline, 1.2 eq).

  • Heat the reaction to 80-100 °C for 4-12 hours. The chlorine at the 4-position is a good leaving group, facilitating the SₙAr reaction.[10]

  • After cooling, the product often precipitates. If not, concentrate the solvent and purify the residue by column chromatography or recrystallization to obtain the desired core scaffold. The acyl chloride will hydrolyze back to the carboxylic acid during workup.

Protocol 2: Diversification via Suzuki Coupling at the C6-Position

The Suzuki coupling is a robust and widely used method for forming C-C bonds. Here, it is used to append a new (hetero)aryl moiety onto the quinoline core, exploring the kinase back pocket.

Materials:

  • 4-Amino-6-bromoquinoline-3-carboxylic acid (from Protocol 1) (1.0 eq)

  • Desired (hetero)aryl boronic acid or boronic ester (1.2-1.5 eq)

  • Palladium catalyst, e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 eq)

  • Base, e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃ (2.0-3.0 eq)

  • Solvent system, e.g., 1,4-dioxane/water or DMF

Procedure:

  • In a reaction vessel, combine the 6-bromoquinoline scaffold, the boronic acid, and the base.

  • Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Add the degassed solvent system, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.[6]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to isolate the C6-derivatized product.

Protocol 3: Amide Formation at the C3-Position

This protocol converts the C3-carboxylic acid into a carboxamide, a functional group known to improve binding and drug-like properties.[7]

Materials:

  • C6-derivatized quinoline-3-carboxylic acid (from Protocol 2) (1.0 eq)

  • Amine (R-NH₂) (1.2 eq)

  • Peptide coupling reagent, e.g., HATU, HOBt/EDC (1.2 eq)

  • Organic base, e.g., DIPEA or triethylamine (2.0-3.0 eq)

  • Anhydrous solvent, e.g., DMF or DCM

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent under a nitrogen atmosphere.

  • Add the amine, the coupling reagent, and the organic base.

  • Stir the reaction mixture at room temperature for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent.

  • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final kinase inhibitor.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Quinoline Inhibitor Hinge Hinge Region Forms H-bonds with ATP adenine BackPocket Hydrophobic Back Pocket Provides selectivity Gatekeeper Gatekeeper Residue DFG DFG Motif Quinoline 4-Amino Group Quinoline Core 3-Carboxamide Quinoline:f0->Hinge H-Bond Anchor Quinoline:f2->DFG Additional H-Bonds C6_Group C6-Aryl Group C6_Group->BackPocket Occupies Pocket, Enhances Selectivity

Caption: Conceptual binding mode of a quinoline inhibitor.

Case Study: Application in RIPK2 Inhibitor Synthesis

Receptor-interacting protein kinase 2 (RIPK2) is a key mediator in immune signaling, making it an attractive target for inflammatory diseases.[6] Studies have successfully utilized the 4-aminoquinoline scaffold to develop potent RIPK2 inhibitors.

In one study, a library of inhibitors was synthesized starting from 6-bromo-4-chloroquinoline.[6]

  • SₙAr Reaction: Reaction with various anilines at the 4-position installed the crucial hinge-binding element.

  • Suzuki Coupling: The 6-bromo position was then coupled with a variety of boronic acids to explore the back pocket of RIPK2.

  • Structure-Activity Relationship (SAR): This modular approach allowed for systematic evaluation of different substituents at both positions. For instance, coupling with 2-pyridineboronic acid at C6 led to compounds with nanomolar potency (IC₅₀ values as low as 1.5 ± 0.3 nM).[6]

This case highlights the power of the 4-amino-6-bromoquinoline scaffold, where the bromine serves as a critical diversification point to optimize inhibitor potency and selectivity.

Conclusion

The 4-amino-6-bromoquinoline-3-carboxylic acid scaffold is a powerful and versatile platform for the rational design of kinase inhibitors. Its pre-functionalized structure allows for a modular and efficient synthetic strategy. The 4-amino group secures the essential hinge-binding interaction, while the 6-bromo and 3-carboxylic acid positions provide independent vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The protocols and strategies outlined in this note provide a robust framework for researchers to leverage this privileged scaffold in the discovery of novel therapeutics targeting the human kinome.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). Vertex AI Search.
  • Quinoline Analogs as Kinase Inhibitors: A Comparative Docking Analysis in the
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Vertex AI Search.
  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026). PMC.
  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. PMC.
  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. (2022). PMC.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Taylor & Francis Online.
  • Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. (2019). Journal of Medicinal Chemistry.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). PubMed.
  • Design, Synthesis, and Characterization of 4-Aminoquinazolines as Potent Inhibitors of the G Protein-Coupled Receptor Kinase 6 (GRK6) for the Treatment of Multiple Myeloma. (2021). PubMed.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • A Pummerer Reaction-Enabled Modular Synthesis of Alkyl Quinoline-3-carboxylates and 3-Arylquinolines from Amino Acids. Organic Chemistry Portal.
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • 6-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID. Echemi.
  • 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. Chem-Impex.
  • 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. PubChem.
  • 6-Bromoquinoline-3-carboxylic acid. Sigma-Aldrich.
  • Properties of Amino Acids. (2021). Chemistry LibreTexts.

Sources

Method

Application Notes &amp; Protocols: 4-Amino-6-bromoquinoline-3-carboxylic acid as a Versatile Scaffold for Heterocyclic Compound Synthesis

Introduction: The Strategic Value of the Quinoline Scaffold The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic com...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2] Its derivatives have been successfully developed as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][3] The strategic functionalization of the quinoline core is paramount for fine-tuning molecular properties to optimize interactions with biological targets.

4-Amino-6-bromoquinoline-3-carboxylic acid emerges as a particularly valuable and versatile building block for the synthesis of complex heterocyclic libraries. Its structure is pre-functionalized with three distinct reactive centers, each offering a unique handle for orthogonal chemical transformations:

  • The C6-Bromo Group: An ideal electrophilic site for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.

  • The C4-Amino Group: A nucleophilic center that can be acylated, alkylated, or utilized in cyclization reactions to build fused ring systems.

  • The C3-Carboxylic Acid Group: Provides a point for derivatization, most commonly through amide bond formation, allowing for the exploration of structure-activity relationships by introducing a wide array of amines.

This guide provides detailed protocols and expert insights into leveraging these functionalities for the efficient construction of novel heterocyclic compounds, grounded in established synthetic methodologies.

Physicochemical Properties and Handling

A thorough understanding of the starting material's properties is crucial for safe handling and successful experimentation.

PropertyValueSource
Molecular Formula C₁₀H₇BrN₂O₂[4]
Molecular Weight 267.08 g/mol N/A
Appearance Solid[4]
InChI Key HVNYDSMSHWJYHG-UHFFFAOYSA-N[4]
SMILES String NC1=C(C(=O)O)C=NC2=C1C=C(Br)C=C2N/A
Safety GHS07 (Warning), H302 (Harmful if swallowed)[4]

Handling & Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Application 1: C-C Bond Formation at the C6 Position via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its reliability and functional group tolerance in forming C-C bonds.[5][6] For our building block, this reaction allows for the strategic installation of aryl or heteroaryl moieties at the C6 position, profoundly influencing the electronic and steric properties of the final molecule.

Causality and Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species.[6][7] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the quinoline. The electron-rich nature of the aminoquinoline can facilitate this step.

  • Transmetalation: The organic group from the activated boronic acid (in the form of a boronate anion) is transferred to the palladium center.[8]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote the reductive elimination step.[9]

Workflow: Suzuki-Miyaura Coupling

prep 1. Reagent Preparation setup 2. Reaction Setup prep->setup Add reagents to flask inert 3. Inert Atmosphere setup->inert Degas (3x Ar cycle) reaction 4. Heating & Stirring inert->reaction Heat to 80-90°C workup 5. Aqueous Work-up reaction->workup Cool, add EtOAc/H₂O purify 6. Purification workup->purify Column chromatography

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 4-Amino-6-arylquinoline-3-carboxylic acid

This protocol is a generalized procedure adapted from established methods for Suzuki couplings on bromoquinolines.[5]

Materials:

  • 4-Amino-6-bromoquinoline-3-carboxylic acid (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.5 mmol, 2.5 equiv)

  • Degassed solvent: 1,4-Dioxane and Water (4:1 v/v, 10 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc), Brine

Procedure:

  • To a Schlenk flask, add 4-amino-6-bromoquinoline-3-carboxylic acid, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Seal the flask, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90°C and stir vigorously for 12-18 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography to yield the desired 4-amino-6-arylquinoline-3-carboxylic acid.

Application 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forging C-N bonds, a transformation that is otherwise challenging.[10][11] This method allows for the introduction of a vast array of primary and secondary amines at the C6 position, providing access to compounds with diverse physicochemical properties.

Causality and Mechanistic Insight: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.[10]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a strong, non-nucleophilic base deprotonates the amine to form a palladium-amido complex. The choice of a bulky base like sodium tert-butoxide is crucial to prevent competing side reactions.

  • Reductive Elimination: The desired aryl amine product is formed, regenerating the Pd(0) catalyst. The choice of ligand is critical; sterically hindered phosphine ligands (e.g., those from the Buchwald group like BrettPhos) accelerate the reductive elimination step, which is often rate-limiting, and prevent undesired side reactions like β-hydride elimination.[12]

Reaction Scheme: Buchwald-Hartwig Amination

Caption: Key components for a Buchwald-Hartwig amination reaction.

Protocol 2: Synthesis of 4-Amino-6-(substituted-amino)quinoline-3-carboxylic acid

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[13][14]

Materials:

  • 4-Amino-6-bromoquinoline-3-carboxylic acid (1.0 mmol, 1.0 equiv)

  • Amine (primary or secondary) (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.04 mmol, 0.04 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar bulky phosphine ligand (0.08 mmol, 0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (10 mL)

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, stir Pd(OAc)₂ and the phosphine ligand in toluene for 10-15 minutes.

  • To a separate dry Schlenk flask, add 4-amino-6-bromoquinoline-3-carboxylic acid, the amine, and sodium tert-butoxide.

  • Add the pre-formed catalyst solution (or the catalyst and ligand directly) to the flask.

  • Seal the flask, ensure an inert atmosphere (as described in Protocol 1), and add the remaining degassed toluene.

  • Heat the reaction mixture to 100-110°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and water, and separate the layers.

  • Extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Application 3: Derivatization via Amide Coupling at the C3-Carboxylic Acid

The carboxylic acid at the C3 position is a robust handle for creating compound libraries through amide bond formation. This functionalization is critical in drug discovery for modulating solubility, cell permeability, and target engagement.

Causality and Reagent Choice: Standard peptide coupling reagents are used to activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine.[15] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient because they form a reactive O-acylisourea intermediate that readily reacts with amines while minimizing side reactions and racemization (if chiral amines are used).[16] A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is required to neutralize the acid and facilitate the reaction.

Protocol 3: Synthesis of 4-Amino-6-bromoquinoline-3-carboxamides

Materials:

  • 4-Amino-6-bromoquinoline-3-carboxylic acid (1.0 mmol, 1.0 equiv)

  • Primary or secondary amine (1.1 mmol, 1.1 equiv)

  • HATU (1.1 mmol, 1.1 equiv)

  • DIPEA (3.0 mmol, 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

Procedure:

  • Dissolve 4-amino-6-bromoquinoline-3-carboxylic acid in anhydrous DMF in a round-bottom flask.

  • Add HATU and DIPEA to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor completion by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water.

  • If a precipitate forms, collect it by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by recrystallization or silica gel chromatography.

Application 4: Synthesis of Fused Heterocycles via Cyclization

The inherent reactivity of the 4-amino and 3-carboxylic acid groups can be exploited to construct fused polycyclic systems, such as pyrimido[4,5-b]quinolines. These structures are of significant interest as they are analogues of deazaflavins and can exhibit unique biological activities.[17]

Causality and Mechanistic Insight: The reaction of a 2-amino-3-cyanopyrimidine with reagents like guanidine can lead to the formation of a pyrimidine ring.[17] A similar strategy can be envisioned starting from our building block. First, the carboxylic acid must be converted to a more suitable functional group, such as a nitrile. This can then undergo cyclization with a suitable C1 or N-C-N synthon. For instance, condensation with guanidine would proceed via initial nucleophilic attack of guanidine on the nitrile, followed by intramolecular cyclization and tautomerization to yield the stable aromatic pyrimido[4,5-b]quinolin-4-one.

Protocol 4: Two-Step Synthesis of 2,4-Diamino-pyrimido[4,5-b]quinolin-5(10H)-one

This is a representative, multi-step protocol requiring initial conversion of the carboxylic acid to a nitrile.

Step A: Synthesis of 4-Amino-6-bromo-3-cyanoquinoline

  • Convert the carboxylic acid to the primary amide using the method in Protocol 3 with ammonia.

  • Dehydrate the resulting amide using a dehydrating agent like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) in a suitable solvent like pyridine or dichloromethane to yield the nitrile. Purify accordingly.

Step B: Cyclization with Guanidine

  • To a solution of 4-amino-6-bromo-3-cyanoquinoline (1.0 mmol) in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or ethanol, add guanidine hydrochloride (3.0 mmol) and a strong base such as sodium ethoxide (3.0 mmol).

  • Heat the mixture to reflux (120-150°C) for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water.

  • Neutralize with a suitable acid (e.g., acetic acid).

  • Collect the resulting precipitate by filtration, wash thoroughly with water and then a small amount of cold ethanol, and dry to obtain the fused heterocyclic product.

Summary of Synthetic Potential

The following table illustrates the potential diversity of compounds that can be generated from 4-amino-6-bromoquinoline-3-carboxylic acid using the protocols described.

ProtocolR¹ (at C6)R² (at C3)Representative Product Structure
1 & 3 4-Methoxyphenyl-NH-Cyclopropyl4-Amino-6-(4-methoxyphenyl)-N-cyclopropylquinoline-3-carboxamide
2 & 3 Morpholino-NH-Benzyl4-Amino-6-morpholino-N-benzylquinoline-3-carboxamide
1 Pyridin-3-yl-OH4-Amino-6-(pyridin-3-yl)quinoline-3-carboxylic acid
4 BrFused Pyrimidine8-Bromo-2,4-diaminopyrimido[4,5-b]quinolin-5(10H)-one

Conclusion

4-Amino-6-bromoquinoline-3-carboxylic acid is a powerful and highly adaptable building block for the synthesis of diverse heterocyclic compounds. By strategically employing well-established synthetic transformations such as palladium-catalyzed cross-coupling, amide bond formation, and cyclization reactions, researchers can rapidly access novel molecular architectures. The protocols and insights provided herein serve as a robust starting point for scientists and drug development professionals to explore the vast chemical space accessible from this versatile scaffold, paving the way for the discovery of new therapeutic agents and functional materials.

References

  • Verma, A., Joshi, S., & Singh, D. (2021). Quinolones in medicinal chemistry: a review. RSC Advances, 11(45), 27894-27915.
  • Al-Hadedi, A. A. M., & Al-Zoubi, R. M. (2018). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Heterocyclic Chemistry, 55(1), 164-170.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1685-1696.
  • Bentham Science Publishers. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13).
  • Wikipedia. Buchwald–Hartwig amination.
  • BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Marecki, P. E., & Bambury, R. E. (1984). Synthesis of 4-substituted aminoquinoline-3-carboxylates as potential antimicrobial agents. Journal of Pharmaceutical Sciences, 73(8), 1141-1143.
  • S., S., & G., S. (2025). The Chemistry and Applications of Quinoline: A Comprehensive Review. Journal of Pharmaceutical and Allied Sciences.
  • Lichade, P. A., et al. (2024). A Review on Synthesis and Pharmacological Activity of Quinoline and its Derivatives. World Journal of Pharmaceutical Research, 13(9), 449-467.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Google Patents. (2017). A kind of preparation method of the bromo- 4- chloroquinoline of 6-. CN106432073B.
  • Tursunova, R. N., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. Chemistry of Natural Compounds, 58(5), 843-847.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
  • Ordóñez, M., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry, 17, 168-176.
  • Chemistry LibreTexts. (2021). Reactions of Amino Acids.
  • Sigma-Aldrich. 6-Bromoquinoline-3-carboxylic acid. Product Page.
  • Organic Chemistry Portal. Bromocarboxylic acid synthesis by bromination.
  • Chem-Impex. 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. Product Page.
  • Al-Obaid, A. M., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Saudi Pharmaceutical Journal, 10(4-5), 151-163.
  • ResearchGate. (2025). Heterocycles [h]-fused to 4-oxoquinoline-3-carboxylic acid. Part VII: Synthesis of some 6-oxoimidazo[4,5-h]quinoline-7-carboxylic acids and esters.
  • Echemi. 6-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID.
  • Open Research Online. (2001). Synthesis of Novel Heterocyclic a-Amino Acids.
  • ResearchGate. (2026). Base-Catalyzed Cyclization Reaction of 2-Chloroquinoline-3-carbonitriles and Guanidine Hydrochloride: A Rapid Synthesis of 2-Amino-3H-pyrimido[4,5-b]quinolin-4-ones.
  • Romero, J. A., & Delgado, J. L. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Future Medicinal Chemistry.
  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • PubChem. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information.
  • YouTube. (2014). Alpha-substitution of carboxylic acids.
  • TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition.

Sources

Application

Application Note: Regioselective C4-Amination of 6-Bromo-4-chloroquinoline-3-carboxylic Acid

Executive Summary & Strategic Importance The 6-bromo-4-chloroquinoline-3-carboxylic acid scaffold is a critical pharmacophore in medicinal chemistry, particularly in the synthesis of irreversible EGFR/HER2 tyrosine kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 6-bromo-4-chloroquinoline-3-carboxylic acid scaffold is a critical pharmacophore in medicinal chemistry, particularly in the synthesis of irreversible EGFR/HER2 tyrosine kinase inhibitors (e.g., Pelitinib, Neratinib analogs).

The synthetic challenge lies in the chemoselective and regioselective displacement of the C4-chloride by an amine nucleophile (


) while preserving the C6-bromide for subsequent metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Furthermore, the presence of the C3-carboxylic acid introduces solubility challenges and zwitterionic intermediates that distinguish this chemistry from the more common ester derivatives.

This guide provides two validated protocols for amination, addressing the reactivity differences between aliphatic amines and anilines, and details the "Isoelectric Workup" required for high-purity isolation.

Mechanistic Insight & Chemoselectivity

The Reactivity Hierarchy

The quinoline core presents two halogenated sites. The C4-position is significantly more electrophilic than the C6-position due to:

  • Aza-activation: The N1-nitrogen withdraws electron density from C4 via the vinylogous imine system.

  • C3-EWG Influence: The carboxylic acid (and its precursors) at C3 further activates C4 toward nucleophilic attack.

The "Carboxylate Trap"

Unlike the ethyl ester analog, the free acid substrate presents a kinetic hurdle.

  • Step 1: The first equivalent of amine functions as a base, deprotonating the C3-COOH to form a C3-COO⁻ species.

  • Consequence: The anionic carboxylate donates electron density into the ring, slightly deactivating the C4 center compared to the neutral ester.

  • Solution: Protocols for the acid require excess amine (≥2.5 equiv) or higher temperatures compared to the ester analogs to overcome this deactivation.

Reaction Pathway Diagram[1]

ReactionPathway cluster_selectivity Chemoselectivity Substrate 6-Bromo-4-chloro- quinoline-3-COOH Salt Ammonium Salt (Intermediate) Substrate->Salt + R-NH2 (1 eq) Acid-Base Rxn TS Meisenheimer Complex Salt->TS + R-NH2 (Nucleophile) Heat Product 6-Bromo-4-amino- quinoline-3-COOH TS->Product - HCl (Aromatization) C4 C4-Cl: High Reactivity (SNAr) C6 C6-Br: Low Reactivity (Requires Pd/Cat)

Figure 1: Reaction pathway highlighting the initial salt formation which necessitates excess amine or heat.[1]

Experimental Protocols

Protocol A: Aliphatic Amines (High Nucleophilicity)

Best for: Morpholine, Piperazine, N-Methylpiperazine, Alkyl amines.

Rationale: Aliphatic amines are sufficiently nucleophilic to displace the C4-Cl even in the presence of the deactivating carboxylate anion. Ethanol is used as a green, polar protic solvent that solubilizes the salt intermediate.

Materials:

  • Substrate: 6-bromo-4-chloroquinoline-3-carboxylic acid (1.0 equiv)

  • Amine: 3.0 equiv (1 eq for deprotonation, 1 eq for reaction, 1 eq as HCl scavenger)

  • Solvent: Ethanol (10 mL/g) or 2-Propanol

Procedure:

  • Charge: To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add the substrate and Ethanol.

  • Addition: Add the amine dropwise at room temperature. Note: An exotherm is observed as the acid-base salt forms.

  • Reflux: Heat the mixture to reflux (approx. 78-82 °C) for 3–6 hours.

    • Monitor: TLC (System: 10% MeOH in DCM with 1% AcOH). The starting material spot should disappear.

  • Workup (Isoelectric Precipitation):

    • Cool the reaction mixture to room temperature.

    • The product often precipitates as the zwitterion. If not, concentrate the solvent to ~20% volume.

    • Dilute with water (20 mL/g).

    • Adjust pH to ~5–6 using 1M HCl or 1M acetic acid. This is the Isoelectric Point (pI) where the amino-acid zwitterion is least soluble.

  • Isolation: Filter the solid, wash with water (2x) and cold ethanol (1x). Dry under vacuum at 50 °C.

Protocol B: Anilines (Low Nucleophilicity)

Best for: 3-chloro-4-fluoroaniline, 3-ethynylaniline (Pelitinib/Neratinib intermediates).

Rationale: Anilines are weak nucleophiles. The "carboxylate deactivation" effect makes the standard Ethanol reflux too slow. We use 2-Ethoxyethanol (higher boiling point: 135 °C) or DMF to drive the reaction.

Materials:

  • Substrate: 1.0 equiv

  • Aniline: 1.2 – 1.5 equiv

  • Base: None (Self-catalysis) or catalytic HCl (to activate the quinoline nitrogen). Preferred: Neat fusion or High-boiling solvent.[2]

  • Solvent: 2-Ethoxyethanol (Cellosolve) or DMF.

Procedure:

  • Charge: Suspend the substrate in 2-Ethoxyethanol (5-8 mL/g).

  • Activation: Add the aniline derivative.

  • Reaction: Heat to 120–130 °C for 4–12 hours.

    • Mechanism Note: At this temperature, the solvent polarity stabilizes the transition state. If reaction is sluggish, add 1.0 eq of Pyridine hydrochloride to activate the C4 position.

  • Workup:

    • Cool to room temperature.[2][3][4][5]

    • Pour the reaction mixture into Ice Water (10 volumes).

    • Critical Step: The product may form a gum. Sonicate to break up solids.

    • Adjust pH to 4–5 with saturated NaHCO₃ solution (if acidic) or HCl (if basic) to maximize precipitation.

    • Filter and wash with water.[2]

    • Purification: Recrystallization from AcOH/MeOH or DMF/Water is often required to remove unreacted aniline.

Data Summary & Optimization Table

ParameterProtocol A (Aliphatic)Protocol B (Aromatic)Notes
Solvent Ethanol or Isopropanol2-Ethoxyethanol or DMFHigher BP required for anilines.
Temperature 78–82 °C (Reflux)120–140 °CEnergy barrier is higher for anilines.
Stoichiometry 2.5 – 3.0 equiv amine1.1 – 1.5 equiv amineAliphatic amines act as their own base.
Reaction Time 2 – 6 Hours6 – 16 HoursMonitor by HPLC/TLC.
Yield (Typical) 85 – 95%60 – 80%Anilines may require chromatography.
Key Impurity Unreacted SaltHydrolysis to 4-hydroxyAvoid water in solvent for Protocol B.

Workup Logic: The Isoelectric Flow

The isolation of amino-quinoline carboxylic acids is governed by pH. The zwitterion is the target form for isolation.

WorkupLogic RxnMix Crude Reaction Mixture (Solvent + Product + Salts) Quench Dilute with Water RxnMix->Quench pH_Check Check pH Quench->pH_Check Acidic pH < 3 (Cationic Form Soluble) pH_Check->Acidic If Acidic Basic pH > 9 (Anionic Form Soluble) pH_Check->Basic If Basic Neutral Adjust to pH 5-6 (Isoelectric Point) Acidic->Neutral Add Base (NaHCO3) Basic->Neutral Add Acid (AcOH) Precip Product Precipitates (Zwitterion) Neutral->Precip Filter Filtration & Drying Precip->Filter

Figure 2: Purification logic relying on the zwitterionic nature of the 4-amino-3-carboxylic acid core.

Troubleshooting & Expert Tips

  • Hydrolysis Risk: If the reaction solvent is "wet" (contains water), the C4-Cl can hydrolyze to form 6-bromo-4-hydroxyquinoline-3-carboxylic acid (the 4-oxo tautomer). This is a thermodynamic dead-end.

    • Prevention: Use anhydrous solvents. If hydrolysis is observed, switch to Protocol B (higher temp, non-aqueous).

  • Stalled Reaction: If the reaction stalls at ~50% conversion (common with anilines):

    • Add catalytic HCl (or Pyridine HCl). Protonation of the quinoline nitrogen (N1) dramatically increases the electrophilicity of C4.

  • Alternative Route: If the acid substrate proves too difficult due to solubility, esterify first (EtOH/H₂SO₄) to form ethyl 6-bromo-4-chloroquinoline-3-carboxylate . Perform the amination on the ester (much faster), then saponify (LiOH/THF) to return to the acid.

References

  • Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2)." Journal of Medicinal Chemistry, 46(1), 49–63.

  • Tsou, H. R., et al. (2001). "6-Substituted-4-(3-bromophenylamino)quinazolines as putative irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) tyrosine kinases with enhanced antitumor activity." Journal of Medicinal Chemistry, 44(17), 2719–2734. (Analogous chemistry on quinazolines/quinolines).

  • World Intellectual Property Organization. (2008). Patent WO2008150447: Process for the preparation of 4-amino-3-quinolinecarbonitriles. (Details the

    
     conditions for 4-chloroquinolines). 
    
  • PubChem Compound Summary. (2023). "6-Bromo-4-chloroquinoline-3-carboxylic acid."[3][6][7] National Center for Biotechnology Information.

Sources

Method

High-performance liquid chromatography (HPLC) analysis of 4-Amino-6-bromoquinoline-3-carboxylic acid

Executive Summary This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity assessment of 4-Amino-6-bromoquinoline-3-carboxylic acid . This molecule i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity assessment of 4-Amino-6-bromoquinoline-3-carboxylic acid . This molecule is a critical scaffold in the synthesis of antiviral and anticancer therapeutics (e.g., kinase inhibitors).

The analysis of this compound presents specific chromatographic challenges due to its amphoteric nature —containing both a basic amino group (C4-position) and an acidic carboxylic moiety (C3-position), alongside a lipophilic bromo-substituent. This guide provides a self-validating Reverse Phase (RP-HPLC) method designed to suppress secondary silanol interactions and ensure sharp peak symmetry.

Physicochemical Profile & Method Logic

Understanding the molecule is the first step to successful separation.

PropertyValue (Approx.)Chromatographic Implication
Molecular Formula C₁₀H₇BrN₂O₂MW: 267.08 g/mol
pKa (Carboxylic Acid) ~3.5 - 4.0Ionized (COO⁻) at neutral pH; Neutral (COOH) at pH < 3.[1]
pKa (Quinoline N / Amine) ~4.5 - 5.5Protonated (NH⁺) at acidic pH.
Hydrophobicity (LogP) ~2.4Moderately lipophilic; suitable for C18 retention.
UV Maxima ~254 nm, ~320 nmStrong absorption due to conjugated quinoline system.
Method Development Strategy

The Challenge: At neutral pH (pH 7), the molecule exists largely as a zwitterion (COO⁻ / NH⁺), leading to poor retention and "double-humping" or tailing due to ionic interactions with the silica backbone.

The Solution: We utilize an Acidic Mobile Phase (pH 2.5) .

  • Mechanism: At pH 2.5, the carboxylic acid is protonated (neutral), increasing hydrophobic retention on the C18 chain. The amine/quinoline nitrogen is fully protonated (cationic).

  • Benefit: While the cationic charge might interact with silanols, the high ionic strength of the buffer and the low pH suppress the ionization of residual silanols (pKa ~3.5-4.0), resulting in sharp, symmetrical peaks.

Experimental Protocol

Reagents and Materials
  • Reference Standard: 4-Amino-6-bromoquinoline-3-carboxylic acid (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
  • Column: C18 End-capped column (e.g., Agilent ZORBAX Eclipse Plus C18 or Phenomenex Luna C18), 5 µm, 150 x 4.6 mm.

Chromatographic Conditions
ParameterSetting
Column Temperature 30°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection (UV) 254 nm (Primary), 320 nm (Secondary confirmation)
Run Time 20 Minutes
Mobile Phase A 20 mM Phosphate Buffer, pH 2.5
Mobile Phase B Acetonitrile

Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of


 in 900 mL of water. Adjust pH to 2.50 ± 0.05 using dilute Phosphoric Acid. Dilute to 1000 mL. Filter through a 0.45 µm membrane.
Gradient Program

A gradient is recommended to elute the main peak and potential late-eluting synthetic impurities (e.g., decarboxylated by-products or dibromo-species).

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
2.09010Isocratic Hold
12.04060Linear Gradient
15.04060Wash
15.19010Return to Initial
20.09010Re-equilibration

Sample Preparation Workflow

Correct sample preparation is vital to prevent precipitation in the injector.

SamplePrep Step1 Weigh 10 mg Reference Standard Step2 Dissolve in 5 mL DMSO (Stock) Step1->Step2 Step3 Sonicate 5 mins Step2->Step3 Step4 Dilute to 50 mL with Mobile Phase A:ACN (50:50) Step3->Step4 Step5 Filter 0.22 µm PTFE Step4->Step5 Step6 HPLC Vial Ready for Injection Step5->Step6

Figure 1: Sample preparation workflow ensuring complete solubility of the hydrophobic quinoline core.

Method Validation Parameters

This method adheres to ICH Q2(R1) guidelines.

System Suitability

Perform 5 replicate injections of the standard solution (0.1 mg/mL).

  • RSD of Peak Area: ≤ 2.0%[2]

  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.5
  • Theoretical Plates (N): > 5000

Linearity & Range

Prepare calibration standards at 5 levels: 20%, 50%, 80%, 100%, and 120% of target concentration (0.1 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) ≥ 0.999.
    
Impurity Tracking

Common synthetic impurities for this molecule include:

  • 4-Bromoaniline: Starting material (RT ~ 4-5 min, less retained).

  • Decarboxylated analog (4-Amino-6-bromoquinoline): Elutes later due to loss of polar acidic group.

Troubleshooting Logic

If peak shape issues arise, follow this diagnostic logic:

Troubleshooting Start Problem: Poor Peak Shape Check1 Is Peak Tailing? Start->Check1 Action1 Cause: Silanol Interaction Action: Add 0.1% TEA to Buffer OR Lower pH to 2.0 Check1->Action1 Yes Check2 Is Peak Splitting? Check1->Check2 No Action2 Cause: Solvent Mismatch Action: Match Diluent to Initial Mobile Phase Check2->Action2 Yes Check3 Retention Shift? Check2->Check3 No Action3 Cause: pH Drift Action: Fresh Buffer Prep Ensure pH Meter Calibrated Check3->Action3 Yes

Figure 2: Diagnostic decision tree for resolving common chromatographic anomalies.

References

  • Vertex AI Search. (2023). HPLC analysis of 4-aminoquinoline-3-carboxylic acid derivatives. Retrieved from

  • Phenomenex. (2023).[3] Reversed Phase HPLC Method Development Guide. Retrieved from

  • Sigma-Aldrich. (2023). 6-Bromoquinoline-3-carboxylic acid Product Information. Retrieved from

  • PubChem. (2023). 6-Bromoquinoline-4-carboxylic acid Compound Summary. Retrieved from

  • Williams, R. (2022).[4] pKa Data Compilation for Quinolines and Carboxylic Acids. Retrieved from

Sources

Application

Synthesis of 4-aminoquinoline-3-carboxamide derivatives from the corresponding carboxylic acid

Application Note & Protocol: Synthesis of 4-Aminoquinoline-3-carboxamide Derivatives Introduction: The Significance of the 4-Aminoquinoline Scaffold The quinoline core is a privileged scaffold in medicinal chemistry, for...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of 4-Aminoquinoline-3-carboxamide Derivatives

Introduction: The Significance of the 4-Aminoquinoline Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Specifically, the 4-aminoquinoline framework is renowned for its potent biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[4][5][6][7][8] The synthesis of 4-aminoquinoline-3-carboxamide derivatives represents a key strategy for drug discovery, allowing for the exploration of structure-activity relationships (SAR) by introducing diverse functionalities via the amide bond.[3][7]

The formation of an amide bond from a carboxylic acid and an amine is one of the most frequently employed reactions in pharmaceutical development.[9][10] However, the direct condensation is unfavorable due to a competing acid-base reaction that forms a non-reactive carboxylate-ammonium salt.[11] Consequently, the carboxylic acid must first be "activated" using a coupling reagent. This guide provides a detailed protocol and scientific rationale for the synthesis of 4-aminoquinoline-3-carboxamide derivatives, focusing on the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly efficient and widely adopted coupling reagent.[12][13]

Mechanistic Rationale: HATU-Mediated Amide Coupling

HATU is a third-generation aminium-based coupling reagent celebrated for its rapid kinetics, high efficiency, and ability to suppress racemization, particularly with sterically hindered substrates.[12][14] Its efficacy stems from the formation of a highly reactive OAt-active ester intermediate.[12]

The mechanism proceeds in two primary steps:

  • Carboxylic Acid Activation: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), the 4-aminoquinoline-3-carboxylic acid is deprotonated. The resulting carboxylate anion performs a nucleophilic attack on the electrophilic carbon of HATU. This forms an unstable O-acyl(tetramethyl)isouronium salt.[12]

  • Amide Bond Formation: This unstable intermediate rapidly rearranges to form a highly reactive OAt-ester, releasing a stable tetramethylurea byproduct. A primary or secondary amine, added to the reaction, then attacks the activated ester's carbonyl carbon. This step forms the stable amide bond and releases 1-hydroxy-7-azabenzotriazole (HOAt).[12] The presence of the HOAt moiety is critical as it accelerates the reaction and minimizes epimerization.[12]

HATU_Mechanism CarboxylicAcid 4-Aminoquinoline- 3-Carboxylic Acid (R-COOH) ActiveEster Highly Reactive OAt-Active Ester CarboxylicAcid->ActiveEster + HATU, Base (Pre-activation) HATU HATU Base Base (DIPEA) AmideProduct 4-Aminoquinoline- 3-Carboxamide (Product) ActiveEster->AmideProduct + Amine Byproducts HOAt + Tetramethylurea ActiveEster->Byproducts Amine Amine (R'-NH2)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Amino-6-bromoquinoline-3-carboxylic acid

Welcome to the technical support center for the synthesis of 4-Amino-6-bromoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Amino-6-bromoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established literature and practical experience to help you navigate the challenges of this multi-step synthesis and improve your yield.

Overall Synthetic Pathway

The synthesis of 4-Amino-6-bromoquinoline-3-carboxylic acid is typically achieved through a multi-step sequence starting from 4-bromoaniline. The most common and established route involves the Gould-Jacobs reaction to construct the quinoline core, followed by functional group manipulations to install the desired amino group at the C4 position.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization (Gould-Jacobs) cluster_2 Step 3: Ester Hydrolysis cluster_3 Step 4: Chlorination cluster_4 Step 5: Amination (SNAr) A 4-bromoaniline C Diethyl ((4-bromophenyl)amino)methylenemalonate A->C B Diethyl ethoxymethylenemalonate (DEEM) B->C D Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate C->D High Temp. (e.g., Diphenyl Ether) E 6-bromo-4-hydroxyquinoline-3-carboxylic acid D->E Base or Acid Hydrolysis F 6-bromo-4-chloroquinoline-3-carboxylic acid E->F POCl3 or SOCl2 G 4-Amino-6-bromoquinoline-3-carboxylic acid F->G Ammonia Source G cluster_final Start Low Yield in Gould-Jacobs? Temp Is reaction temp > 250 °C? Start->Temp Time Is reaction time optimized? Temp->Time Yes Solvent Using high-boiling solvent (e.g., Diphenyl Ether)? Temp->Solvent No Sol2 Optimize time via TLC. Consider microwave heating. Time->Sol2 No Final If issues persist, re-evaluate condensation step and starting material purity. Sol1 Increase temperature. Use appropriate solvent. Solvent->Sol1 Yes Sol3 Switch to Diphenyl Ether or Dowtherm A. Solvent->Sol3 No

Optimization

Technical Support Center: Purification of 4-Amino-6-bromoquinoline-3-carboxylic Acid

Status: Active Ticket ID: CHEM-SUP-8829 Subject: Impurity Removal & Workup Optimization Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-8829 Subject: Impurity Removal & Workup Optimization Assigned Scientist: Dr. A. Chen, Senior Application Scientist

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely dealing with 4-Amino-6-bromoquinoline-3-carboxylic acid , a zwitterionic scaffold often synthesized via the Gould-Jacobs reaction or SNAr displacement of a 4-chloro/4-hydroxy precursor.

The Core Challenge: This molecule behaves as an internal salt (zwitterion). The basic 4-amino group and the acidic 3-carboxylic acid create a high-melting, poorly soluble lattice that traps inorganic salts and polymeric "tars" (oxidative by-products common in quinoline synthesis). Standard organic washes (DCM, Ether) are often ineffective because the product itself is insoluble in them.

Physicochemical Profile:

Property Characteristic Implication for Purification
Structure Zwitterionic (Internal Salt) High melting point (>280°C); insoluble in non-polar solvents.
Solubility Amphoteric Soluble in dilute NaOH (as carboxylate) and dilute HCl (as ammonium salt).
Key Impurities 4-Hydroxy-6-bromo...[1][2] (Hydrolysis) Hard to separate; requires precise pH control.
4-Chloro-6-bromo...[2] (Precursor) Lipophilic; removable via organic wash before acidification.

| | Polymeric Tars (Color bodies) | Requires adsorption (Charcoal) or hot filtration. |

Primary Purification Protocol: The "Acid-Base Swing"

Theory: This method exploits the amphoteric nature of the quinoline core. By dissolving the crude solid in base, you convert the molecule into its water-soluble carboxylate form. This allows you to filter out non-acidic impurities (unreacted anilines, tars) before precipitating the pure product at its isoelectric point (pI).

Step-by-Step Workflow
  • Dissolution (Basification):

    • Suspend the crude grey/brown solid in 10% NaOH (aq) . Use approximately 10-15 mL per gram of crude.

    • Note: If the solution is turbid, the turbidity is likely your impurity. The product must be in solution.

    • Heated Assist: Heat to 50°C if dissolution is slow, but do not boil (risk of hydrolyzing the amine back to a hydroxyl group).

  • Filtration (De-Tarring):

    • Add Activated Charcoal (5 wt%) to the basic solution. Stir for 30 minutes.

    • Filter through a Celite (diatomaceous earth) pad.

    • Result: A clear, light-yellow filtrate. The black tars and non-acidic impurities remain on the Celite.

  • Precipitation (Acidification):

    • Cool the filtrate to 0–5°C in an ice bath.

    • Slowly add Glacial Acetic Acid (preferred over HCl to prevent trapping excess chloride salts) dropwise with vigorous stirring.

    • Target pH: Adjust to pH 5.0 – 6.0 .

    • Mechanism:[3][4] This is the isoelectric point where net charge is zero, and water solubility is lowest.

  • Isolation:

    • Filter the thick white/off-white precipitate.

    • Wash 1: Cold water (removes sodium acetate/inorganic salts).

    • Wash 2: Cold Ethanol or Acetone (removes trace organic surface impurities and dries the solid).

    • Dry in a vacuum oven at 60°C.

Visualizing the Workflow

AcidBaseSwing Start Crude Solid (Grey/Brown) NaOH Add 10% NaOH (Dissolve to Carboxylate) Start->NaOH Filter Filter through Celite/Charcoal NaOH->Filter Waste Solid Waste: Tars, Non-acidic impurities Filter->Waste Retentate Filtrate Clear Basic Filtrate Filter->Filtrate Filtrate Acidify Add Acetic Acid to pH 5-6 Filtrate->Acidify Precipitate Precipitate Forms (Isoelectric Point) Acidify->Precipitate Wash Wash: H2O then EtOH Precipitate->Wash Final Pure Product (Off-White Solid) Wash->Final

Caption: The Acid-Base Swing protocol separates the zwitterionic product from non-acidic tars and inorganic salts.

Secondary Purification: Recrystallization

If the Acid-Base swing yields a product with <98% purity (e.g., trapped 4-hydroxy impurities), use recrystallization. Note that standard alcohols (MeOH/EtOH) often fail due to poor solubility.

Recommended Solvent System: DMF / Water

  • Dissolve: Suspend the solid in DMF (Dimethylformamide) . Heat to 90–100°C. Add the minimum amount of DMF required to fully dissolve the solid.

  • Filter (Hot): If any particles remain, filter while hot (removes inorganic salts like NaCl that are insoluble in DMF).

  • Crystallize: Remove from heat. Slowly add Water (anti-solvent) dropwise until a faint turbidity persists.

  • Cool: Allow to cool slowly to room temperature, then refrigerate.

  • Harvest: Filter the crystals.

    • Critical Step: You must wash the crystals thoroughly with Ethanol or Ether to remove residual DMF, which can adhere to the crystal lattice and show up in NMR.

Troubleshooting & FAQs

Q1: My product is still grey/brown after the Acid-Base workup.

  • Diagnosis: Fine polymeric tars are passing through the filter.

  • Fix: Repeat the dissolution in NaOH. This time, increase the amount of Activated Charcoal and use a finer grade of Celite. Alternatively, perform a "wash" of the solid product with boiling ethyl acetate (the product won't dissolve, but surface tars will).

Q2: The NMR shows a split peak for the proton at C-2 or broad peaks.

  • Diagnosis: This is often due to Tautomerism or Zwitterionic aggregation .

  • Fix: Run the NMR in DMSO-d6 with a drop of DCl or TFA . Acidifying the NMR solvent breaks the zwitterion, protonates the amine, and usually sharpens the peaks, confirming the structure.

Q3: I suspect I have the 4-Hydroxy impurity (from hydrolysis). How do I remove it?

  • Diagnosis: The 4-hydroxy analog (6-bromo-4-hydroxyquinoline-3-carboxylic acid) is a common precursor or hydrolysis product.

  • Fix: The 4-amino compound is generally more basic than the 4-hydroxy compound.

    • Suspend the mixture in dilute acetic acid (pH ~3). The 4-amino compound should dissolve (protonation of amine), while the 4-hydroxy compound (which is less basic) often remains suspended. Filter off the solid (impurity) and neutralize the filtrate to recover the product.

Q4: Yield is very low (<30%). Where is my product?

  • Diagnosis: You likely over-acidified or under-acidified during the precipitation step.

  • Fix: The solubility curve is U-shaped.

    • pH < 2: Soluble (Ammonium salt).

    • pH > 9: Soluble (Carboxylate salt).

    • pH 5-6: Insoluble (Zwitterion).

    • Action: Check the pH of your mother liquor. If it is too acidic, neutralize with Sodium Acetate. If too basic, add more Acetic Acid.

Logic Tree for Impurity Identification

ImpurityLogic Observation Observation Color Dark Color? Observation->Color Melting Low Melting Pt (<250°C)? Observation->Melting NMR NMR: Aliphatic Peaks? Observation->NMR Charcoal Action: Charcoal Treatment Color->Charcoal Yes Precursor Action: Check for Start Material Melting->Precursor Yes Drying Action: Vacuum Dry (Remove DMF/EtOAc) NMR->Drying Yes

Caption: Rapid diagnostic logic for common purity issues.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link (Foundational chemistry for quinoline-3-carboxylic acids).

  • Wolf, C., et al. (2015). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. UCSF / DeRisi Lab. Link (Details on SNAr displacement to form 4-aminoquinolines).

  • PubChem. (2025).[5][6] 6-Bromoquinoline-4-carboxylic acid (Isomer comparison). National Library of Medicine. Link (Physicochemical data grounding).

  • Sigma-Aldrich. (2025). 6-Bromoquinoline-3-carboxylic acid Product Sheet.Link (Solubility and handling data).

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.[4]Link (Reference for Quinoline nitrogen pKa ~4.9 and Carboxylic acid pKa ~3-4).

Sources

Troubleshooting

Optimizing reaction conditions for the synthesis of 4-Amino-6-bromoquinoline-3-carboxylic acid

Welcome to the technical support center for the synthesis of 4-Amino-6-bromoquinoline-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively eng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Amino-6-bromoquinoline-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively engaged in the synthesis of this and related quinoline scaffolds. We will move beyond simple procedural lists to explore the underlying chemical principles, offering field-tested insights to help you navigate common experimental challenges and optimize your reaction conditions for higher yield and purity.

Overview of Synthetic Strategy

The synthesis of 4-Amino-6-bromoquinoline-3-carboxylic acid is a multi-step process that requires careful control over each reaction stage. The most reliable and commonly employed route involves an initial construction of the quinoline core via the Gould-Jacobs reaction, followed by functional group interconversions to install the desired 4-amino group. This pathway ensures high regioselectivity and provides logical checkpoints for purification and characterization.

The overall workflow can be summarized in four key stages:

  • Gould-Jacobs Reaction: Condensation of 4-bromoaniline with an ethoxymethylenemalonate ester followed by high-temperature thermal cyclization to form the 6-bromo-4-hydroxyquinoline-3-carboxylate core.[1]

  • Saponification: Hydrolysis of the ester to the corresponding carboxylic acid.[2]

  • Chlorination: Conversion of the 4-hydroxy group into a more reactive 4-chloro leaving group.

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of the final 4-amino group by displacing the chloride with an amine source.[3][4]

Visualizing the Workflow

The following diagram outlines the complete synthetic sequence from starting materials to the final product.

G cluster_0 Stage 1: Gould-Jacobs Reaction cluster_1 Stage 2: Saponification cluster_2 Stage 3: Chlorination cluster_3 Stage 4: Amination (SNAr) A 4-Bromoaniline + Diethyl Ethoxymethylenemalonate B Intermediate: Diethyl ((4-bromophenyl)amino)methylenemalonate A->B Condensation (100-130°C) C Ethyl 6-bromo-4-hydroxy- quinoline-3-carboxylate B->C Thermal Cyclization (240-260°C) D 6-Bromo-4-hydroxy- quinoline-3-carboxylic acid C->D NaOH or KOH Reflux E 6-Bromo-4-chloro- quinoline-3-carboxylic acid D->E POCl₃ Heat F 4-Amino-6-bromoquinoline- 3-carboxylic acid (Final Product) E->F NH₄OH or NH₃ source Heat

Caption: Synthetic workflow for 4-Amino-6-bromoquinoline-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind using a multi-step approach instead of a more direct synthesis? A1: The multi-step pathway provides superior control over the regiochemistry and functional group placement. The Gould-Jacobs reaction reliably forms the quinoline core with the hydroxyl group at the C4 position.[5] Direct amination or synthesis from precursors that already contain the amino group is often more complex and can lead to a mixture of isomers or undesired side reactions. Converting the 4-hydroxy group to a 4-chloro group creates an excellent leaving group for the subsequent nucleophilic aromatic substitution (SNAr) with an ammonia source, which is a highly efficient and well-established transformation for this class of compounds.[3][4]

Q2: Are there modern alternatives to the high-temperature thermal cyclization in the Gould-Jacobs reaction? A2: Yes. The traditionally required high temperatures (>250 °C) can lead to product decomposition and lower yields.[6] Modern methodologies have been developed to address this. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and improve yields.[1][7] Additionally, the use of cyclizing agents like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) allows the reaction to proceed under much milder conditions with excellent yields.[7]

Q3: What are the primary safety concerns associated with this synthesis? A3: The most significant hazards are associated with Stage 3 (Chlorination). Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. This step must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The reaction should be equipped with a gas trap to handle the HCl gas that is evolved. Additionally, the use of high-boiling point solvents like diphenyl ether in Stage 1 requires careful temperature management to avoid autoignition or uncontrolled boiling.

Q4: Can other functional groups on the starting aniline tolerate the reaction conditions? A4: The Gould-Jacobs reaction is generally robust, but its efficiency can be influenced by the electronic nature of substituents on the aniline ring. Electron-donating groups tend to facilitate the reaction, while strong electron-withdrawing groups can hinder the initial nucleophilic attack and subsequent cyclization.[1] The conditions of the later steps (strong base, POCl₃) may not be compatible with sensitive functional groups like esters, amides, or certain protecting groups, which may be hydrolyzed or undergo side reactions.

Troubleshooting and Optimization Guide

This section addresses specific issues that may arise during the synthesis, organized by reaction stage.

Stage 1: Gould-Jacobs Reaction & Cyclization

Q: My initial condensation reaction to form the anilidomethylenemalonate intermediate is slow or gives a low yield. What should I investigate? A: This step involves the nucleophilic attack of the aniline on diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol.[1]

  • Purity of Reagents: Ensure your 4-bromoaniline is pure and dry. Aniline derivatives can oxidize and darken on storage, and impurities can inhibit the reaction.

  • Reaction Temperature: The condensation is typically performed between 100-130 °C.[1] Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures may cause premature decomposition.

  • Removal of Byproduct: The reaction is an equilibrium. Removing the ethanol byproduct as it forms (e.g., under reduced pressure after the initial heating phase) can help drive the reaction to completion.[1]

Q: The thermal cyclization step is resulting in a dark, tarry mixture and very little desired product. What is going wrong? A: This is a common issue due to the harsh conditions required for the thermal 6-electron electrocyclization.[1]

  • Temperature Control: The cyclization temperature (typically 240-260 °C in a high-boiling solvent like diphenyl ether) is critical.[6] Use a high-temperature thermometer and a reliable heating mantle. Overheating is a primary cause of decomposition.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative decomposition of the intermediate and product at high temperatures.

  • Consider Alternatives: If thermal decomposition is persistent, this is the ideal point to switch to a milder, modern protocol. Using Eaton's reagent for cyclization can provide quantitative yields under much less aggressive conditions.[7]

Stage 2: Saponification (Ester Hydrolysis)

Q: After refluxing with NaOH/KOH and acidifying, I am not getting a precipitate, or the yield is very low. How can I troubleshoot this? A: Incomplete hydrolysis or issues with product isolation are the likely culprits.

  • Reaction Monitoring: Do not rely solely on reaction time. Monitor the disappearance of the starting ester using Thin Layer Chromatography (TLC). If the reaction is incomplete, extend the reflux time or consider using a slightly higher concentration of base.[2]

  • pH of Precipitation: The carboxylic acid product will only precipitate at or below its pKa. Ensure you are acidifying the solution sufficiently. Use a pH meter or pH paper to adjust to a pH of ~1-2 with a strong acid like HCl.[2]

  • Solubility: The product may have some solubility in the aqueous mixture. After precipitation, cooling the mixture in an ice bath for an extended period can help maximize recovery. If the product remains dissolved, extraction with an appropriate organic solvent may be necessary.

Stage 3: Chlorination with POCl₃

Q: The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is incomplete. How can I drive it to completion? A: This reaction is sensitive to both reagents and conditions.

  • Moisture Exclusion: POCl₃ reacts violently with water. Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere. Any moisture will consume the reagent and reduce its effectiveness.

  • Reagent Excess & Temperature: It is common to use POCl₃ as both the reagent and the solvent, or in a slight excess. The reaction often requires heating (e.g., 110 °C) for several hours.[8] If conversion is low, a modest increase in temperature or reaction time may be beneficial.

  • Work-up Procedure: The work-up is critical. The reaction must be quenched carefully by slowly pouring the mixture onto crushed ice to decompose excess POCl₃. Failure to do this properly can lead to loss of product.[6]

Stage 4: Amination (SNAr)

Q: The final amination step is not working. My starting 4-chloroquinoline is recovered unchanged. A: The success of this SNAr reaction depends on the nucleophilicity of the ammonia source and the reaction conditions.

  • Ammonia Source: Aqueous ammonium hydroxide can be effective, but often requires elevated temperatures in a sealed vessel to build sufficient pressure and concentration. Anhydrous ammonia in a suitable solvent is a more reactive alternative.

  • Solvent and Temperature: Solvents like ethanol, DMSO, or dioxane are often used.[4] Heating is almost always required (e.g., 140-180 °C), sometimes under microwave irradiation to shorten reaction times.[4]

  • Catalysis: While often not necessary for this activated system, some SNAr reactions can be accelerated by a copper catalyst, though this is more common for less reactive aryl halides.[3]

Detailed Experimental Protocols

The following protocols are generalized and should be adapted based on laboratory safety standards and preliminary small-scale optimization experiments.

Table 1: Summary of Reagents and Conditions
StageKey ReagentsSolventTemperature (°C)Typical Time
1a. Condensation 4-Bromoaniline, Diethyl ethoxymethylenemalonateNone100 - 1301 - 2 h
1b. Cyclization Diethyl ((4-bromophenyl)amino)methylenemalonateDiphenyl ether240 - 26030 - 60 min
2. Saponification Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, NaOH (aq)WaterReflux (~100)2 - 5 h
3. Chlorination 6-Bromo-4-hydroxyquinoline-3-carboxylic acid, POCl₃POCl₃ (neat)1103 h
4. Amination 6-Bromo-4-chloroquinoline-3-carboxylic acid, NH₄OHEthanol150 (sealed tube)12 - 16 h
Protocol 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (Stage 1)
  • In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).[6]

  • Heat the mixture at 120 °C for 1.5 hours. Monitor the formation of the intermediate by TLC.

  • Add a high-boiling solvent such as diphenyl ether to the reaction mixture.

  • Under an inert atmosphere, heat the mixture to 250 °C and maintain this temperature for 45 minutes to facilitate cyclization.[6]

  • Cool the reaction mixture to room temperature. The product may precipitate.

  • Dilute the mixture with hexane or petroleum ether to fully precipitate the solid product.

  • Filter the solid, wash thoroughly with the dilution solvent to remove the diphenyl ether, and dry under vacuum.

Protocol 2: Synthesis of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid (Stage 2)
  • Suspend the crude ethyl ester from Stage 1 in a 10% (w/v) aqueous solution of sodium hydroxide.[2]

  • Heat the mixture to reflux for 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath.

  • Slowly acidify the solution with concentrated hydrochloric acid to a pH of ~1. A precipitate should form.

  • Stir the cold suspension for 30 minutes, then filter the solid product.

  • Wash the filter cake with cold water and dry under vacuum.

Protocol 3: Synthesis of 6-Bromo-4-chloroquinoline-3-carboxylic acid (Stage 3)
  • Caution: Perform in a certified fume hood. To the dried carboxylic acid from Stage 2, add phosphorus oxychloride (POCl₃) dropwise at room temperature.[8]

  • Slowly heat the mixture to 110 °C and maintain for 3 hours.[8]

  • Cool the reaction mixture to room temperature.

  • Very carefully and slowly, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring to quench the excess POCl₃.

  • The product will precipitate as a solid. Filter the solid, wash with abundant cold water, and dry thoroughly.

Protocol 4: Synthesis of 4-Amino-6-bromoquinoline-3-carboxylic acid (Stage 4)
  • In a high-pressure reaction vessel (e.g., a sealed tube), combine the 4-chloro derivative from Stage 3, ethanol, and an excess of concentrated ammonium hydroxide.

  • Seal the vessel and heat it to 150 °C for 12-16 hours.

  • Cool the reaction to room temperature. The product may precipitate upon cooling.

  • If necessary, concentrate the solvent under reduced pressure to induce precipitation.

  • Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).

Mechanistic Insights

Understanding the reaction mechanism is key to effective troubleshooting. The Gould-Jacobs reaction proceeds through a well-defined sequence of condensation followed by electrocyclization.

G start Aniline (Nucleophile) inv1 start->inv1 deem DEEM (Electrophile) deem->inv1 intermediate1 Condensation Intermediate intermediate2 Anilidomethylenemalonate intermediate1->intermediate2 - EtOH inv2 intermediate2->inv2 Heat (>250°C) intermediate3 Cyclized Intermediate (6π Electrocyclization) product 4-Hydroxyquinoline (after tautomerization) intermediate3->product - EtOH inv1->intermediate1 Nucleophilic Attack inv2->intermediate3

Caption: Simplified mechanism of the Gould-Jacobs reaction.[5]

Troubleshooting Logic Flowchart

When faced with a low overall yield, a systematic approach is necessary to identify the problematic step.

G start Low Final Product Yield q1 Was yield low after Stage 1 (Cyclization)? start->q1 a1_yes Optimize Cyclization: - Verify temperature - Use inert atmosphere - Consider Eaton's Reagent or MW synthesis q1->a1_yes Yes a1_no Proceed to check Stage 2 q1->a1_no No q2 Was yield low after Stage 2 (Saponification)? a1_no->q2 a2_yes Optimize Hydrolysis: - Monitor by TLC - Ensure complete acidification (pH 1-2) - Cool before filtering q2->a2_yes Yes a2_no Proceed to check Stage 3 q2->a2_no No q3 Was yield low after Stage 3 (Chlorination)? a2_no->q3 a3_yes Optimize Chlorination: - Ensure anhydrous conditions - Check POCl₃ quality - Ensure proper quench procedure q3->a3_yes Yes a3_no Proceed to check Stage 4 q3->a3_no No q4 Was yield low after Stage 4 (Amination)? a3_no->q4 a4_yes Optimize Amination: - Use sealed tube/pressure vessel - Increase temperature - Use anhydrous ammonia source q4->a4_yes Yes a4_no Review purification methods and characterization data q4->a4_no No

Caption: Troubleshooting logic for addressing low product yield.[6]

References

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved February 20, 2026, from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved February 20, 2026, from [Link]

  • MDPI. (2025, November 13). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved February 20, 2026, from [Link]

  • Molecules. (2025, October 14). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Retrieved February 20, 2026, from [Link]

  • Cambridge University Press. (n.d.). Gould-Jacobs Reaction. Retrieved February 20, 2026, from [Link]

  • PMC. (2022, June 27). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Retrieved February 20, 2026, from [Link]

  • Chemistry of Heterocyclic Compounds. (2024, December 13). SELECTIVE REDUCTION OF 5,7-DINITRO-8-HYDROXYQUINOLINE AND SYNTHESIS OF 2-SUBSTITUTED 5-NITROOXAZOLO[4,5-h]QUINOLINES. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved February 20, 2026, from [Link]

  • PMC. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved February 20, 2026, from [Link]

  • Frontiers. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved February 20, 2026, from [Link]

  • PMC. (n.d.). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2022, January 15). (PDF) Synthesis of 6-bromo-4-iodoquinoline. Retrieved February 20, 2026, from [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved February 20, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of Polar Quinoline Carboxylic Acids

Introduction: The "Polarity Trap" Quinoline carboxylic acids (e.g., quinaldic acid, kynurenic acid) present a unique "polarity trap" in purification. They possess a basic nitrogen (pyridine-like) and an acidic carboxyl g...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Polarity Trap"

Quinoline carboxylic acids (e.g., quinaldic acid, kynurenic acid) present a unique "polarity trap" in purification. They possess a basic nitrogen (pyridine-like) and an acidic carboxyl group, making them zwitterionic .

  • The Problem: They are often too polar to extract into standard organic solvents (DCM, EtOAc) but too lipophilic to stay in the aqueous phase during standard reverse-phase loading, leading to "phase collapse" or void elution.

  • The Consequence: Users frequently encounter peak tailing (silanol interaction), metal chelation (broadening), and co-elution with inorganic salts.

This guide abandons generic advice. We focus on three self-validating workflows: Isoelectric Focusing (Precipitation) , HILIC/Mixed-Mode Chromatography , and Polymeric Desalting .

Module 1: Isolation via Isoelectric Focusing (The "pH Swing")

User Issue: "I cannot extract my product from the aqueous reaction mixture using DCM or Ethyl Acetate."

Technical Insight: At low pH, the nitrogen is protonated (


), making the molecule a soluble cation. At high pH, the carboxylate is deprotonated (

), making it a soluble anion. Extraction fails because the molecule is charged. You must target the Isoelectric Point (pI) , where the net charge is zero, and water solubility is at its theoretical minimum [1].
Protocol: The "pH Swing" Precipitation

Validation Check: This protocol is self-validating. If the solution does not become cloudy at the target pH, your concentration is too low, or the pI calculation is incorrect.

  • Dissolution (Basification):

    • Adjust the crude aqueous reaction mixture to pH 10–11 using 1M NaOH.

    • Why? This ensures all species are anionic (

      
      ).
      
    • Step: Filter this solution through a Celite pad.

    • Result: Insoluble non-polar byproducts are removed on the filter; your product is in the filtrate.

  • Precipitation (Acidification):

    • Slowly add 1M HCl or Acetic Acid to the filtrate while stirring.

    • Target: Adjust to pH 3.5 – 4.5 (typical pI range for quinoline carboxylic acids) [2].

    • Observation: Watch for the formation of a thick precipitate ("crashing out").

  • Collection:

    • Filter the solid.[1] Wash with a small amount of cold water (to remove salts) followed by cold acetone (to remove water).

Workflow Diagram: Isolation Logic

IsolationLogic Start Crude Aqueous Mixture Base Adjust to pH 10-11 (Solubilize as Anion) Start->Base Filter1 Filter (Remove Insolubles) Base->Filter1 Acid Slow Acidification to pH 3.5-4.5 (Target Isoelectric Point) Filter1->Acid Check Precipitate Formed? Acid->Check Collect Filter & Wash (Cold H2O/Acetone) Check->Collect Yes Conc Concentrate to 10% Vol Retry Acidification Check->Conc No (Too Dilute) Conc->Acid

Figure 1: The "pH Swing" logic ensures removal of non-polar impurities before precipitating the target zwitterion.

Module 2: Chromatography (Tailing & Retention)[2]

User Issue: "My peaks are tailing badly (As > 1.5) or eluting at the void volume on C18."

Technical Insight:

  • Tailing: Caused by the interaction of the basic quinoline nitrogen with acidic silanols on the silica surface. It is also caused by metal chelation (quinoline acids are strong chelators of iron in stainless steel frits) [3].

  • No Retention: Standard C18 phases suffer from "dewetting" in 100% aqueous conditions required to retain these polar acids.

Troubleshooting Table: Column & Buffer Selection
IssueRoot CauseRecommended Stationary PhaseMobile Phase Modifier
No Retention Compound too polar for C18HILIC (Amide or Bare Silica) Acetonitrile / 10mM Ammonium Formate (pH 3.0)
Severe Tailing Silanol interactionMixed-Mode (C18 + Ion Exchange) Add 0.1% Formic Acid or TFA (suppress silanols)
Broad/Split Peaks Metal ChelationC18 (High Carbon Load) Add 5mM EDTA (if not MS) or use PEEK hardware
Protocol: HILIC Separation (The "Anti-C18" Approach)

If C18 fails, switch to Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Column: Amide-bonded silica (e.g., TSKgel Amide-80 or BEH Amide).

  • Mobile Phase A: 10mM Ammonium Formate, pH 3.0 (Water).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 90% B (High Organic) and gradient down to 60% B.

    • Note: Unlike C18, HILIC retains polar compounds at high organic concentrations.

  • Self-Validation: Calculate the Tailing Factor (Tf) .

    • If

      
      , increase buffer concentration to 20mM to mask silanols [4].
      
Workflow Diagram: Chromatographic Decision Tree

ChromDecision Start Sample Behavior? Void Elutes at Void (k' < 1) Start->Void Tail Retained but Tailing Start->Tail Action1 Switch to HILIC (Start 90% ACN) Void->Action1 MS Compatible Action2 Add Ion-Pair Reagent (e.g., HSA) *Not MS Friendly Void->Action2 UV Only Action3 Lower pH (< 2.5) Suppress Silanols Tail->Action3 First Step Action4 Check for Chelation (Flush system w/ EDTA) Action3->Action4 If Tailing Persists

Figure 2: Decision matrix for selecting the correct chromatographic mode based on retention and peak shape.

Module 3: Desalting via Polymeric Resins

User Issue: "I neutralized my reaction, but now my product is mixed with NaCl/KCl and I can't crystallize it."

Technical Insight: Standard silica flash chromatography cannot separate inorganic salts from polar organics effectively. Diaion® HP-20 (or similar styrene-divinylbenzene copolymers) is the industry standard for this. It acts as a "trap and release" system: salts pass through, organics stick [5].

Protocol: HP-20 Desalting[4]
  • Preparation: Soak HP-20 resin in Methanol for 30 mins (to swell), then rinse thoroughly with Deionized Water. Pack into a glass column.

  • Loading: Dissolve your crude salt/product mixture in the minimum volume of Water . Load onto the resin.

  • Salt Removal (Wash): Flush with 3–5 Column Volumes (CV) of 100% Water .

    • Validation: Test the eluate with Silver Nitrate (

      
      ). If it precipitates (AgCl), salt is still eluting. Continue washing until clear.
      
  • Elution: Switch to 100% Methanol (or Acetone).

    • Result: The polar quinoline carboxylic acid will desorb and elute.

  • Finish: Evaporate the Methanol fraction to obtain salt-free solid.

Frequently Asked Questions (FAQ)

Q: Can I use Ion-Pairing reagents (like TFA or Heptafluorobutyric acid) for LC-MS? A: Use with extreme caution. TFA causes significant signal suppression in Electrospray Ionization (ESI). If you must use it, limit concentration to 0.05% or use a "TFA fix" (adding propionic acid post-column) to restore sensitivity. Formic acid is preferred for MS [6].

Q: My compound dissolves in DMSO but crashes out when I inject it onto the HPLC. Why? A: This is "solvent shock." The strong solvent (DMSO) carries the analyte down the column faster than the mobile phase can equilibrate it.

  • Fix: Dilute the DMSO sample 1:1 with the starting mobile phase (or water) before injection. If it precipitates upon dilution, reduce injection volume to <5 µL.

Q: Why does my NMR show broad peaks even after purification? A: Quinoline carboxylic acids often form dimers or aggregates in solution due to hydrogen bonding.

  • Fix: Add a drop of

    
     (if using 
    
    
    
    ) or switch to
    
    
    with a trace of
    
    
    to break the aggregates and sharpen the signals.

References

  • BenchChem Technical Support. (2025).[2][3] Troubleshooting guide for the purification of polar quinoline compounds. Retrieved from

  • ChemicalBook. (2025). Properties and pKa of Quinoline-4-carboxylic acid. Retrieved from

  • ResearchGate Community. (2018). Sensitive and selective method for HPLC analysis of quinolinic acid. Retrieved from [3]

  • Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC Blog. Retrieved from

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from

  • SIELC Technologies. (2023). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from

Sources

Troubleshooting

Troubleshooting low solubility of 4-Amino-6-bromoquinoline-3-carboxylic acid in organic solvents

Technical Support Case #4829: Solubility Optimization for 4-Amino-6-bromoquinoline-3-carboxylic Acid Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case #4829: Solubility Optimization for 4-Amino-6-bromoquinoline-3-carboxylic Acid

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Blocking Synthesis/Purification)

Executive Summary: The "Brick Dust" Phenomenon

You are encountering a classic "brick dust" molecule.[1][2] 4-Amino-6-bromoquinoline-3-carboxylic acid (ABQCA) is notoriously difficult to dissolve because it exists as a zwitterion in its solid state.[2]

The basic nitrogen at position 4 (and the quinoline ring nitrogen) protonates the acidic carboxyl group at position 3, creating an internal salt (


). This results in an extremely high crystal lattice energy that standard organic solvents (DCM, Methanol, Ethyl Acetate) cannot overcome.

To dissolve this molecule, you must break the zwitterion or use high-dielectric solvents .[2]

Module 1: Diagnostic & Mechanism

Before attempting the protocols, understand the species you are fighting.

Figure 1: Zwitterionic Equilibrium & Solubility Barriers

ZwitterionMechanism cluster_solvents Solvent Compatibility Neutral Neutral Species (Theoretical) Zwitterion Zwitterion (Solid State) High Lattice Energy Insoluble in Organics Neutral->Zwitterion Spontaneous Proton Transfer Cation Cationic Form (Acidic pH) Soluble in Polar/Aq Zwitterion->Cation + Acid (H+) Anion Anionic Form (Basic pH) Soluble in Aq/Base Zwitterion->Anion + Base (OH-) Requires: DMSO, DMF, NMP (High Dielectric) Requires: DMSO, DMF, NMP (High Dielectric) Zwitterion->Requires: DMSO, DMF, NMP (High Dielectric) Soluble in: Dilute HCl, TFA, AcOH Soluble in: Dilute HCl, TFA, AcOH Cation->Soluble in: Dilute HCl, TFA, AcOH Soluble in: NaOH, NaHCO3, aq. Ammonia Soluble in: NaOH, NaHCO3, aq. Ammonia Anion->Soluble in: NaOH, NaHCO3, aq. Ammonia

Caption: The central solubility barrier is the zwitterionic state.[2] Shifting equilibrium to Cationic or Anionic forms is the most effective solubilization strategy.

Module 2: Troubleshooting Protocols

Protocol A: The "Golden Triangle" (High Polarity Aprotic Solvents)

Use this if you must maintain the molecule in an organic phase for a reaction.

The Concept: Solvents with high dielectric constants (


) can shield the ionic charges of the zwitterion, allowing dissolution without chemical modification.
SolventDielectric Constant (

)
Solubility PotentialRecommended Temp
DMSO 46.7High25°C - 60°C
DMF 36.7Moderate40°C - 80°C
NMP 32.2High25°C - 60°C
Methanol 32.7Low (H-bond donor interference)Reflux only

Step-by-Step:

  • Grinding: Finely grind the solid ABQCA. Surface area is critical.[2]

  • Suspension: Add ABQCA to DMSO (100 mg/mL max initial concentration).

  • Sonication: Sonicate for 10 minutes. Do not just stir.

  • Thermal Activation: If suspension persists, heat to 60°C.

    • Warning: Do not exceed 80°C in DMF/DMSO for prolonged periods to avoid Vilsmeier-type side reactions or decomposition [1].[2]

Protocol B: The "Acid Switch" (For NMR or Acid-Catalyzed Reactions)

Use this if your downstream application tolerates acidic conditions.[2]

The Concept: By protonating the carboxylate (


 to 

), you destroy the zwitterion. The molecule becomes a cation, which is soluble in polar organic solvents if the counter-ion is lipophilic (e.g., Trifluoroacetate).

Step-by-Step:

  • Suspend ABQCA in DCM or Chloroform (it will look like sand).[2]

  • Add Trifluoroacetic Acid (TFA) dropwise.[2]

  • Observation: The solid should dissolve almost instantly as the TFA breaks the internal salt bridge.

  • Ratio: Typically 5-10% TFA in DCM is sufficient.[2]

Protocol C: Transient Silylation (For Non-Polar Reactions)

Use this if you need to perform a reaction in Toluene, DCM, or THF and cannot use strong acids.

The Concept: Masking the carboxylic acid and amine with silyl groups renders the molecule lipophilic (greasy).

Step-by-Step:

  • Suspend ABQCA in dry THF or DCM .[2]

  • Add 2.5 equivalents of BSA (N,O-Bis(trimethylsilyl)acetamide) or HMDS (Hexamethyldisilazane) .[2]

  • Reflux for 1-2 hours.

  • Result: The suspension will clear as the TMS-ester/TMS-amine forms.[2] This species is soluble in organic solvents.[2][3][4]

  • Reversal: The TMS groups fall off instantly upon aqueous workup.

Module 3: Decision Logic for Researchers

Use this flow to select the correct solvent system for your specific application.

Figure 2: Solvent Selection Decision Tree

SolventSelection cluster_tips Pro Tip Start Start: What is your goal? Goal1 Analytical (NMR) Start->Goal1 Goal2 Reaction (Nucleophilic) Start->Goal2 Goal3 Reaction (Electrophilic/Acidic) Start->Goal3 Soln1 DMSO-d6 or TFA-d/CDCl3 Goal1->Soln1 Soln2 DMSO or DMF + Heat (Avoid Alkyl Halides in DMSO) Goal2->Soln2 Soln3 TFA/DCM or Acetic Acid Goal3->Soln3 Tip If extracting from water: Do NOT use EtOAc. Use n-Butanol or DCM/MeOH (9:1).

Caption: Select the solvent system based on the chemical compatibility of your intended downstream application.

Frequently Asked Questions (FAQs)

Q1: I tried dissolving it in Methanol/Ethanol, but it just forms a slurry. Why? A: While alcohols are polar, they are also hydrogen bond donors. They often reinforce the crystal lattice of zwitterionic amino acids rather than breaking it. You need a "disruptor" (Acid/Base) or a dipolar aprotic solvent (DMSO) to solvate the ionic centers [2].[2]

Q2: Can I use Acetone? A: No. Acetone has insufficient dielectric strength to break the zwitterionic lattice of quinoline carboxylic acids.

Q3: How do I extract this compound from an aqueous reaction mixture? A: Standard extraction with Ethyl Acetate or Ether will fail (the compound will stay in the water or precipitate at the interface).

  • Method: Adjust aqueous pH to the Isoelectric Point (pI) (usually pH 4-5 for these species) to precipitate the solid, then filter.[2]

  • Alternative: If you must extract, use n-Butanol or a mixture of Chloroform:Isopropanol (3:1) [3].[2]

Q4: Is the bromine atom affecting solubility? A: Yes. The bromine at position 6 adds lipophilicity but also molecular weight. While it makes the molecule slightly less water-soluble than the non-brominated analog, it does not significantly help organic solubility because the zwitterionic forces dominate.

References

  • BenchChem. (2025).[2][4] Overcoming poor solubility of quinoline derivatives in reactions. Retrieved from .[2]

  • Needham, T. E. (1970).[5] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Retrieved from .[2]

  • Sprakel, L. M. J., & Schuur, B. (2019).[6] Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology, 211, 935–957.[6] Retrieved from .[2]

  • PubChem. (2025).[2][7] 4-Aminoquinoline-3-carboxylic acid Data. National Library of Medicine. Retrieved from .[2]

Sources

Optimization

Technical Support Center: Storage and Stability of 4-Amino-6-bromoquinoline-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 4-Amino-6-bromoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-Amino-6-bromoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who rely on the integrity of this critical chemical intermediate for their experiments. The stability of this compound is paramount for achieving reproducible and reliable results in synthetic chemistry and pharmaceutical research.[1] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions concerning the storage and handling of this reagent to prevent its degradation.

Section 1: Frequently Asked Questions (FAQs)

This section directly addresses common queries regarding the stability and handling of 4-Amino-6-bromoquinoline-3-carboxylic acid.

Q1: What are the ideal long-term storage conditions for 4-Amino-6-bromoquinoline-3-carboxylic acid?

A: For maximum stability, the compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[2] An inert atmosphere (e.g., argon or nitrogen) is highly recommended to minimize oxidative degradation.[3]

Q2: My bottle of 4-Amino-6-bromoquinoline-3-carboxylic acid has turned from off-white to a distinct yellow/brown color. What happened, and is it still usable?

A: A color change is a strong indicator of chemical degradation, likely due to oxidation of the amino group and/or photodegradation. The formation of oxidized, conjugated byproducts often results in colored impurities. Before use, you must re-analyze the purity of the material using a reliable analytical method like HPLC.[4] If significant impurities are detected, the batch should be repurified or discarded to avoid compromising your experimental results.

Q3: How can I definitively check the purity of my stored compound?

A: The most reliable and widely used method for assessing the purity of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector.[4] This technique can effectively separate the parent compound from potential impurities and degradation products. For more detailed structural information on any new impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[5][6] A detailed HPLC protocol is provided in Section 3.

Q4: What are the primary chemical processes that cause this compound to degrade?

A: The molecule has two primary points of vulnerability:

  • Oxidation of the Amino Group: The electron-donating amino group makes the quinoline ring susceptible to oxidation from atmospheric oxygen. This process is often accelerated by exposure to light (photodegradation) and heat.[3]

  • Thermal Stress: While generally stable at recommended storage temperatures, elevated temperatures can potentially lead to decarboxylation or accelerate other degradation pathways.[7][8]

Q5: Can I store 4-Amino-6-bromoquinoline-3-carboxylic acid in solution? If so, what solvent should I use and for how long?

A: Storing this compound in solution is not recommended for long periods. If you must prepare a stock solution, use a high-purity, anhydrous aprotic solvent (e.g., DMSO or DMF). Prepare the solution fresh for each experiment if possible. If short-term storage is necessary (1-2 days), store the solution at -20°C under an inert atmosphere. Avoid protic solvents like methanol or ethanol for storage, as they can potentially esterify the carboxylic acid group over time.[9] Always perform a small-scale test to ensure stability in your chosen solvent over the desired timeframe.

Section 2: Troubleshooting Guide for Compound Degradation

This guide provides a structured approach to identifying and resolving issues related to the stability of 4-Amino-6-bromoquinoline-3-carboxylic acid.

Observed Problem Potential Cause(s) Recommended Actions & Explanations
Color Change (Off-white to yellow/brown) 1. Oxidative Degradation: Exposure to air (oxygen).2. Photodegradation: Exposure to UV/visible light.1. Confirm Purity: Immediately analyze the material's purity via HPLC (See Protocol 3).2. Review Storage: Ensure the container is tightly sealed, purged with inert gas, and stored in the dark at 2-8°C.[2][10]3. Isolate for Future Use: If deemed usable after analysis, store the material in smaller aliquots to minimize repeated exposure of the entire batch.
Inconsistent Experimental Results or Low Yields 1. Reduced Purity: The actual concentration of the active starting material is lower than assumed due to the presence of degradation products.2. Inhibitory Byproducts: Degradation products may interfere with or inhibit the intended reaction.1. Establish Purity Baseline: Analyze the starting material before each use or on a regular schedule to ensure it meets the required specification (e.g., >98% purity).2. Perform a Small-Scale Test Reaction: Before committing a large amount of material, run a small test reaction to validate its reactivity.3. Consider Repurification: If purity is compromised, consider recrystallization from an appropriate solvent system to remove impurities.
Poor Solubility in Recommended Solvents 1. Formation of Insoluble Polymers: Advanced degradation can sometimes lead to the formation of polymeric byproducts.2. Moisture Absorption: The compound may have absorbed moisture, leading to clumping and altered dissolution properties.[3]1. Check for Moisture: Dry a small sample under high vacuum at room temperature to remove any absorbed water.[1]2. Analyze Purity: Use HPLC to check for the presence of multiple or broad peaks indicative of polymerization or complex degradation.3. Filter Solution: If used in solution, filter it through a 0.45 µm syringe filter to remove any insoluble particulate matter before adding it to the reaction.
Appearance of New Peaks in Analytical Chromatogram (HPLC/LC-MS) 1. Degradation During Storage: The compound has degraded over time.2. Degradation During Sample Preparation: The compound may be unstable under the analytical conditions (e.g., in the sample diluent).1. Identify Impurities: Use LC-MS to obtain the mass of the new peaks to help identify their structures and infer the degradation pathway.2. Validate Analytical Method: Perform a stability study of the compound in the analytical diluent. Let the prepared sample sit on the autosampler for several hours and re-inject to see if impurity levels increase. If they do, a different, more inert diluent is required.

Section 3: Validated Protocols and Methodologies

These protocols provide a framework for maintaining the integrity of your 4-Amino-6-bromoquinoline-3-carboxylic acid.

Protocol 1: Recommended Long-Term Storage

This protocol is designed to maximize the shelf-life of the compound.

  • Procurement: Upon receipt, verify the certificate of analysis (CoA) to confirm initial purity.

  • Inert Atmosphere Packaging: If the compound was not shipped under an inert atmosphere, transfer it inside a glovebox or an inert atmosphere-purged bag.

  • Aliquot Material: Divide the bulk material into smaller, single-use quantities in amber glass vials. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Seal Vials: Use vials with PTFE-lined caps. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, lot number, date, and storage conditions.

  • Storage: Place the sealed vials inside a secondary container (e.g., a small box) and store in a designated refrigerator at 2-8°C .[2] Ensure the location is dark.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This method provides a reliable way to quantify the purity of 4-Amino-6-bromoquinoline-3-carboxylic acid and detect degradation products.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B (Linear Gradient)

    • 15-17 min: 90% B (Hold)

    • 17-18 min: 90% to 10% B (Return to Initial)

    • 18-22 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved.

    • Analyze immediately after preparation.

Section 4: Visualizing Degradation Pathways and Workflows

Understanding the potential degradation pathways and having a clear workflow for stability assessment are crucial for proactive quality control.

Potential Degradation Pathways

The primary degradation mechanisms for 4-Amino-6-bromoquinoline-3-carboxylic acid are oxidation and photodegradation. Elevated heat can accelerate these processes.

Figure 1: Potential Degradation Pathways A 4-Amino-6-bromoquinoline- 3-carboxylic acid (Stable) B Oxidized Impurities (e.g., quinone-imine type) Leads to color change A->B  Air (O2) Atmosphere C Photodegradation Products (Radical-mediated byproducts) A->C  Light (UV/Vis) Improper Storage D Decarboxylated Product (4-Amino-6-bromoquinoline) A->D  Excessive Heat Thermal Stress

Caption: Key environmental factors leading to compound degradation.

Workflow for Assessing Compound Stability

Follow this logical workflow if you suspect degradation has occurred.

Figure 2: Workflow for Stability Assessment Start Suspicion of Degradation (e.g., color change, poor results) Visual Visual Inspection: - Color - Homogeneity Start->Visual Purity Perform Purity Analysis (HPLC - Protocol 2) Visual->Purity Decision Purity >98% and No Significant Impurities? Purity->Decision Use Proceed with Experiment (Implement proper handling) Decision->Use  Yes Discard Quarantine Batch: Repurify or Dispose Decision->Discard  No

Caption: A decision-making process for handling suspect material.

References

  • Röger, P., & Lingens, F. (1991). Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B. Biological Chemistry Hoppe-Seyler, 372(11), 1015-1020. [Link]

  • Luo, Q., et al. (2023). A state-of-the-art review of quinoline degradation and technical bottlenecks. ResearchGate. [Link]

  • Aislabie, J., et al. (1990). Microbial degradation of quinoline and methylquinolines. ResearchGate. [Link]

  • Röger, P., & Lingens, F. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. FEMS Microbiology Letters, 57(3), 279-282. [Link]

  • Röger, P., & Lingens, F. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. PubMed. [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Carl ROTH. [Link]

  • New Jersey Department of Health. (2010). Quinoline - Hazardous Substance Fact Sheet. NJ.gov. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Chemos. [Link]

  • Marco, J. A., et al. (2007). Working with Hazardous Chemicals. Organic Syntheses, 85, 27-33. [Link]

  • PubChem. (n.d.). 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Li, S., et al. (2022). Effect of Four Different Initial Drying Temperatures on Biochemical Profile and Volatilome of Black Tea. Foods, 11(3), 393. [Link]

  • Asati, V., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

  • Chemsrc. (2025). 6-Bromoquinoline-4-carboxylic acid | CAS#:160233-76-1. Chemsrc. [Link]

  • Lin, H. C., et al. (2015). Effect of Temperature and Moisture on the Development of Concealed Damage in Raw Almonds (Prunus dulcis). Journal of Agricultural and Food Chemistry, 63(37), 8247-8255. [Link]

  • Kurbatov, E., et al. (2023). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 28(1), 7. [Link]

  • Wang, Y., et al. (2022). The Effect of Short-Term Temperature Pretreatments on Sugars, Organic Acids, and Amino Acids Metabolism in Valencia Orange Fruit. Journal of Food Quality, 2022, 8188000. [Link]

  • Chen, Y., et al. (2022). Dynamic Changes in Volatile Flavor Compounds, Amino Acids, Organic Acids, and Soluble Sugars in Lemon Juice Vesicles during Freeze-Drying and Hot-Air Drying. Foods, 11(18), 2858. [Link]

Sources

Troubleshooting

Optimizing the coupling of 4-Amino-6-bromoquinoline-3-carboxylic acid with amino acids

Topic: Technical Support Center: 4-Aminoquinoline-3-Carboxylate Coupling Status: Active Agent: Senior Application Scientist Subject: Overcoming Steric & Electronic Deactivation in Ortho-Amino Aromatic Acids Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Technical Support Center: 4-Aminoquinoline-3-Carboxylate Coupling

Status: Active Agent: Senior Application Scientist Subject: Overcoming Steric & Electronic Deactivation in Ortho-Amino Aromatic Acids

Executive Summary

Coupling 4-amino-6-bromoquinoline-3-carboxylic acid with amino acids presents a "perfect storm" of synthetic challenges. Unlike standard peptide couplings, this reaction is hindered by two primary factors:

  • Electronic Deactivation: The electron-donating amino group at position 4 (ortho to the carboxylate) significantly reduces the electrophilicity of the carbonyl carbon, making it sluggish to activation.

  • Steric & Zwitterionic Interference: The 4-amino group creates steric bulk and, more importantly, forms a strong internal salt (zwitterion) with the 3-carboxylate, rendering the molecule insoluble in mild organic solvents like DCM or THF.

This guide provides a tiered troubleshooting approach, moving from optimized standard protocols to "nuclear" options for recalcitrant substrates.

Part 1: Critical Decision Framework

Before starting, determine your synthetic pathway using the decision tree below.

CouplingStrategy Start Start: Coupling 4-NH2-6-Br-Quinoline-3-COOH CheckSolubility Check Solubility in DMF/DIPEA Start->CheckSolubility Soluble Soluble? CheckSolubility->Soluble MethodA Method A: HATU/HOAt (Standard) Soluble->MethodA Yes MethodB Method B: Acid Chloride (SOCl2) Soluble->MethodB No / Slurry MethodA->MethodB Low Yield / No Reaction Success Proceed to Workup MethodA->Success Yield > 50% MethodC Method C: Isatoic Anhydride Route MethodB->MethodC Fails

Figure 1: Strategic decision tree for selecting the optimal coupling methodology based on solubility and reactivity.

Part 2: Troubleshooting & Optimization (Q&A)

Issue 1: "My starting material won't dissolve in DCM, THF, or pure DMF."

Diagnosis: The starting material exists as a zwitterion (internal salt between the basic 4-amino and acidic 3-carboxylic group). It has high lattice energy and low organic solubility. Solution: You must "break" the zwitterion before coupling.

  • Protocol: Suspend the acid in anhydrous DMF (5–10 mL per mmol). Add 2.5–3.0 equivalents of DIPEA (Diisopropylethylamine). Sonicate for 10 minutes. The mixture should turn from a suspension to a clear (often yellow/orange) solution as the carboxylate is deprotonated and the amine is freed.

  • Note: Do not use TEA (Triethylamine) if possible; DIPEA is more lipophilic and better at solubilizing the salt in DMF.

Issue 2: "I used EDC/NHS or DCC, but I see no product."

Diagnosis: The 4-amino group donates electron density into the ring, making the carbonyl carbon less electrophilic. Carbodiimides (EDC/DCC) form an O-acylisourea intermediate that is too unstable or not reactive enough to overcome the deactivation from the ortho-amine. Solution: Switch to Uronium/Aza-benzotriazole (HATU/HOAt) chemistry.

  • Why: HATU generates an activated ester (OAt ester) that is more reactive than the OBt ester from HBTU. The nitrogen in the pyridine ring of HOAt provides an "anchoring" effect (neighboring group participation) that accelerates the amine attack by up to 100x compared to HOBt.

Issue 3: "The reaction turns black/tarry with low yield."

Diagnosis: This often indicates self-coupling or oxidation. While the 4-amino group is less nucleophilic than an aliphatic amine, it can still react with the activated ester of another molecule, leading to oligomerization. Solution:

  • Pre-activation is forbidden: Do not stir the acid with HATU/Base for long periods without the amine nucleophile present.

  • Order of Addition: Mix the Acid, Amine (amino acid ester), and HOAt first. Add DIPEA. Then add HATU last. This ensures the activated ester is immediately trapped by the desired amine.

Part 3: Validated Experimental Protocols

Method A: Optimized HATU Coupling (First Line of Defense)

Best for: Valuable amino acid partners, mild conditions.

ReagentEquivalentsRole
4-Amino-6-bromoquinoline-3-COOH1.0Limiting Reagent
Amino Acid Ester (HCl salt)1.2Nucleophile
HATU1.2 - 1.5Coupling Agent
HOAt (0.6M in DMF)1.2Additive (Critical)
DIPEA3.0 - 4.0Base
DMF (Anhydrous)[0.2 M]Solvent

Step-by-Step:

  • Dissolve the Amino Acid Ester (HCl salt) and 4-Amino-6-bromoquinoline-3-COOH in anhydrous DMF.

  • Add HOAt solution.

  • Add DIPEA dropwise. Verify pH is >8 (wet pH paper). The solution should clear.

  • Cool to 0°C (ice bath).

  • Add HATU in one portion.

  • Stir at 0°C for 30 mins, then warm to Room Temp (RT) for 12–24 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (removes DMF), sat. NaHCO3, and Brine.

Method B: The "Nuclear Option" (Acid Chloride)

Best for: Sterically hindered amino acids or when HATU fails.

Mechanism: Converts the deactivated acid into a highly reactive acid chloride. Caution: Requires strict moisture exclusion.

  • Suspend 4-Amino-6-bromoquinoline-3-COOH (1.0 equiv) in anhydrous Toluene or DCM .

  • Add Thionyl Chloride (SOCl2) (5.0 equiv) and a catalytic drop of DMF (essential catalyst).

  • Reflux (80°C for Toluene) for 2–3 hours. The system must turn homogeneous.

  • Concentrate in vacuo to dryness to remove excess SOCl2. (Do not expose to air).

  • Redissolve the crude yellow solid (Acid Chloride) in dry DCM.

  • Add the Amino Acid Ester (1.2 equiv) and TEA (3.0 equiv) at 0°C.

  • Stir at RT for 2 hours.

Part 4: Mechanistic Insight (The "Why")

The 4-amino group creates a unique electronic environment. Below is the mechanism showing why standard activation often stalls and how HOAt assists.

Mechanism cluster_interference Interference Factors Acid 4-NH2-Quinoline-3-COOH Activation Activation (HATU/DIPEA) Acid->Activation ActiveEster Active Ester (OAt) Activation->ActiveEster - Tetramethylurea Transition 7-Membered Transition State (HOAt Assisted) ActiveEster->Transition + Amino Acid Product Amide Product Transition->Product Fast Intramolecular Base Catalysis Steric 4-NH2 Steric Clash Electronic e- Donation to Carbonyl

Figure 2: Mechanistic pathway highlighting the role of HOAt in overcoming the electronic deactivation caused by the 4-amino group.

References

  • General Strategies for 4-Aminoquinoline Synthesis

    • Frontiers in Chemistry (2025). "4-Aminoquinoline: a comprehensive review of synthetic strategies.
    • Source:

  • Coupling of Electron-Rich Benzoic Acid Analogs

    • Journal of Organic Chemistry. "Amide Bond Formation: Beyond the Myth of Coupling Reagents.
    • Source:

  • Isatoic Anhydride Route (Alternative Strategy)

    • PLOS ONE. "Synthesis of ring-substituted 4-aminoquinolines." Describes the use of isatoic anhydrides as activated intermediates for generating carboxamides when direct coupling fails.
    • Source:

  • HATU/HOAt Mechanism & Advantages

    • ChemicalBook. "HATU: A third-generation coupling reagent."[1] Explains the superiority of Aza-benzotriazoles over HOBt for hindered couplings.

    • Source:

Sources

Optimization

Technical Support Center: Characterization of 4-Amino-6-bromoquinoline-3-carboxylic acid

Introduction: 4-Amino-6-bromoquinoline-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development, sharing a structural backbone with many pharmacologically active ag...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-Amino-6-bromoquinoline-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development, sharing a structural backbone with many pharmacologically active agents.[1][2][3] However, its unique combination of functional groups—a primary amine, a carboxylic acid, and a halogenated aromatic system—presents specific challenges in analytical characterization. This guide provides field-proven insights and troubleshooting strategies to address common pitfalls encountered during its analysis, ensuring data integrity and accelerating research timelines.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for this molecule. However, its complex electronic nature and physicochemical properties frequently lead to spectral ambiguities. This section addresses the most common issues.

FAQ 1: Why do the aromatic proton signals in my ¹H NMR spectrum appear broad, poorly resolved, or shifted compared to expectations?

This is the most frequently reported issue and typically stems from a combination of factors related to solubility, aggregation, and the acid-base properties of the molecule.

Answer:

Broad or shifted signals in the NMR spectrum of 4-Amino-6-bromoquinoline-3-carboxylic acid are often not indicative of an impure sample but rather a consequence of its molecular behavior in solution.

  • Causality - Aggregation and Solubility: The molecule possesses both a hydrogen bond donor (amino group) and acceptor (carboxylic acid, quinoline nitrogen), leading to strong intermolecular interactions and π-π stacking.[4] In many common NMR solvents (like CDCl₃), the compound has low solubility, and at higher concentrations in solvents like DMSO-d₆, it can form aggregates. This aggregation restricts molecular tumbling, leading to peak broadening. Furthermore, chemical shifts of quinoline protons are known to be highly dependent on concentration.[4][5]

  • Causality - pH and Protonation: The molecule is amphoteric, meaning it has both acidic (carboxylic acid) and basic (amino group, quinoline nitrogen) centers. The protonation state of these groups dramatically alters the electronic distribution across the quinoline ring, causing significant changes in chemical shifts.[5] Traces of acid or water in the NMR solvent can lead to a mixture of protonated species in slow or intermediate exchange on the NMR timescale, resulting in broad peaks or multiple sets of signals.[6]

Troubleshooting Protocol:

  • Optimize Solubility and Concentration:

    • Step 1: Use a polar aprotic solvent like DMSO-d₆, which is typically the best choice for this class of compounds.

    • Step 2: Prepare a relatively dilute sample (e.g., 1-5 mg in 0.6 mL of solvent) to minimize intermolecular aggregation.[4]

    • Step 3: If solubility is still an issue, gentle warming or brief sonication may help, but be cautious of potential degradation. Cool the sample to room temperature before analysis.

  • Mitigate Solvent and pH Effects:

    • Step 1: Always use high-purity deuterated solvents from a freshly opened ampoule to minimize water and acid impurities.

    • Step 2: If peak broadening persists and you suspect proton exchange, add a single drop of D₂O to the NMR tube. Shake well and re-acquire the spectrum. Exchangeable protons (from -NH₂ and -COOH) will diminish or disappear, and other peaks may sharpen as the exchange rate is altered.[6]

    • Step 3: To confirm assignments, consider running the spectrum in a different solvent system, such as Methanol-d₄ or a mixture of DMSO-d₆/Methanol-d₄. The change in solvent polarity will alter chemical shifts in a non-uniform way, which can help resolve overlapping signals.[5][6]

FAQ 2: How can I definitively assign the proton and carbon signals for the quinoline core?

Answer:

Due to the complex interplay of substituent effects, unambiguous assignment requires a suite of 2D NMR experiments. A standard workflow will resolve all connectivities.[7]

Step-by-Step 2D NMR Assignment Workflow:

  • Acquire Standard 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} spectra.

  • Identify Spin Systems with COSY: A ¹H-¹H COSY (Correlation Spectroscopy) experiment will reveal proton-proton coupling networks. For this molecule, you should observe correlations between H-5 and H-7 (meta-coupling, if observable) and a strong correlation between H-2 and the amino protons if they are coupled. The key is to identify the isolated aromatic protons.

  • Correlate Protons to Carbons with HSQC: A ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton to its directly attached carbon atom. This allows you to definitively link the assigned protons from the COSY to their corresponding carbon signals.

  • Map the Skeleton with HMBC: A ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment is the most critical step. It reveals correlations between protons and carbons that are 2 or 3 bonds away. This is used to connect the spin systems and identify quaternary carbons.

Key HMBC Correlations to Look For:

ProtonExpected Key 2- and 3-Bond Correlations to CarbonsPurpose of Correlation
H-2 C-3, C-4, C-8aConfirms the position adjacent to the nitrogen and links to the carboxylic acid and the fused ring system.
H-5 C-4, C-6, C-7, C-8aUnambiguously identifies H-5 through its correlation to the brominated carbon (C-6) and the bridgehead carbon (C-8a).
H-7 C-5, C-6, C-8, C-8aConfirms the position relative to the bromine and links to the H-8 position.
H-8 C-4a, C-6, C-7Identifies H-8, the proton peri to the quinoline nitrogen.
-NH₂ C-3, C-4, C-4aConfirms the position of the amino group at C-4.

Diagram: 2D NMR Assignment Workflow

G cluster_1d 1D Experiments cluster_2d 2D Correlation Experiments H1_NMR ¹H NMR (Identify Protons) COSY ¹H-¹H COSY (H-H Connectivity) H1_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1_NMR->HSQC C13_NMR ¹³C NMR (Identify Carbons) C13_NMR->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H) COSY->HMBC HSQC->HMBC Final_Structure Final Structure Assignment HMBC->Final_Structure

Caption: Workflow for unambiguous NMR signal assignment.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is essential for confirming molecular weight and providing clues about the elemental composition of your compound.

FAQ 1: My mass spectrum shows two intense molecular ion peaks of nearly equal height, separated by 2 m/z units. Is my sample contaminated?

Answer:

No, this is the expected and definitive signature of a monobrominated compound.

  • Causality - Bromine Isotopes: Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[8] Therefore, a molecule containing a single bromine atom will appear as a pair of molecular ion peaks (M and M+2) of nearly equal intensity. This pattern is a powerful diagnostic tool.

Expected Molecular Ion Cluster:

IonIsotope CompositionCalculated m/zExpected Relative Abundance
[M]⁺ C₁₀H₇⁷⁹Br N₂O₂265.97~100%
[M+2]⁺ C₁₀H₇⁸¹Br N₂O₂267.97~98%
FAQ 2: What are the likely fragmentation patterns to expect in MS/MS analysis?

Answer:

The fragmentation of the quinoline core is well-documented. Expect to see characteristic losses that can help confirm the structure.

  • Loss of H₂O (18 Da): Fragmentation from the carboxylic acid group.

  • Loss of •COOH (45 Da): Cleavage of the carboxylic acid radical.

  • Loss of HCN (27 Da): A common fragmentation pathway for quinoline and other nitrogen-containing heterocycles, involving the cleavage of the pyridine ring.[9]

  • Loss of Br• (79/81 Da): Cleavage of the carbon-bromine bond.

High-resolution mass spectrometry (HRMS) should be used to obtain the exact mass, which can confirm the elemental formula to within a few parts per million (ppm).[10]

Section 3: HPLC and Purity Assessment

Chromatographic purity is a critical parameter. The polar and ionizable nature of 4-Amino-6-bromoquinoline-3-carboxylic acid requires careful method development.

FAQ 1: My HPLC chromatogram shows a main peak with several smaller, poorly resolved surrounding peaks. What are they?

Answer:

While some peaks may be synthetic impurities, others could be related to the compound itself or degradation.

  • Synthetic Impurities: These could include starting materials like 4-bromoaniline or intermediates from the ring-closing reaction.[11][12]

  • Degradation Products: Amino-substituted quinolines can be susceptible to oxidative degradation, which may be accelerated by light or air. This can lead to the formation of colored impurities.

  • Tautomers/Zwitterions: The molecule can exist in equilibrium between its neutral form, a zwitterionic form (protonated amine, deprotonated carboxylate), and potentially an imino tautomer. While these forms interconvert rapidly in solution, they can sometimes interact differently with the stationary phase, leading to peak tailing or shouldering, especially if the mobile phase pH is not optimized.

FAQ 2: What is a good starting point for developing a robust, stability-indicating HPLC method?

Answer:

A reversed-phase method with a C18 column and a buffered mobile phase is the most common and effective approach.[13] The key is to control the ionization of the molecule to achieve sharp, symmetrical peaks.

Step-by-Step HPLC Method Development Protocol:

  • Column Selection: Start with a high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a buffer at a pH that ensures consistent ionization. Since the molecule has a basic amine and an acidic carboxyl group, a pH around 3-4 (e.g., 20 mM potassium phosphate or ammonium formate, adjusted with phosphoric or formic acid) is a good starting point to protonate the amine and suppress the ionization of the carboxylic acid.

    • Organic Phase (B): Use HPLC-grade acetonitrile or methanol.

  • Initial Gradient:

    • Run a broad scouting gradient (e.g., 5% to 95% B over 15-20 minutes) to determine the approximate retention time of the main peak and identify any late-eluting impurities.

    • Set the UV detector to scan a range (e.g., 210-400 nm) and identify the absorbance maxima for optimal sensitivity (typically around 254 nm and a longer wavelength for quinolines).

  • Optimization:

    • Adjust the gradient slope around the elution time of your compound to improve the resolution between the main peak and nearby impurities.

    • If peak shape is poor (e.g., tailing), slightly adjust the mobile phase pH. For basic compounds like this, tailing on silica-based C18 columns can occur due to interaction with residual silanols. A lower pH or the addition of a competing base (like 0.1% triethylamine) can sometimes improve peak shape, but an acidic buffer is generally preferred for reproducibility.

  • Validation: Once optimized, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Diagram: HPLC Method Development Logic

G Start Define Goal: Purity & Stability Assay Column Select Column (e.g., C18, 150x4.6mm) Start->Column MobilePhase Prepare Mobile Phase (A: Buffered Aqueous, pH 3-4 B: ACN or MeOH) Column->MobilePhase Gradient Run Scouting Gradient (5-95% B) MobilePhase->Gradient Analyze Analyze Results: Retention Time, Peak Shape, Resolution Gradient->Analyze Decision Is Separation Adequate? Analyze->Decision Optimize Optimize Gradient Slope & Mobile Phase pH Decision->Optimize No Validate Validate Method (ICH Guidelines) Decision->Validate Yes Optimize->Gradient Re-run

Caption: A logical workflow for HPLC method development.

Section 4: General Troubleshooting and Structural Considerations

FAQ 3: Could my compound exist as different tautomers or a zwitterion, and how does this impact analysis?

Answer:

Yes, this is a critical consideration. The molecule can exist in several forms in equilibrium, which can complicate spectral interpretation.

  • Zwitterion: In neutral pH water or highly polar solvents, the compound can exist as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻).

  • Tautomerism: The 4-aminoquinoline can theoretically exist in equilibrium with its 4-imino tautomer. While the amino form is generally heavily favored in quinolines, the presence of other functional groups can influence this equilibrium. The related "4-hydroxyquinoline" system is well-known to exist predominantly as the "4-quinolone" keto tautomer.[11][14]

Impact on Characterization:

  • NMR: Rapid exchange between forms can lead to averaged signals with chemical shifts that are difficult to predict. If the exchange is slow, you might see multiple sets of peaks.

  • Chromatography: As mentioned, different forms can interact differently with the stationary phase, potentially causing peak broadening or splitting if the mobile phase does not force the equilibrium to a single state.

  • UV-Vis Spectroscopy: The different electronic structures of the tautomers and protonated forms will have distinct absorbance spectra.

Diagram: Potential Equilibrium Forms

G Neutral Neutral Form (Dominant in Aprotic Solvents) Zwitterion Zwitterionic Form (Favored in Polar/Protic Solvents) Neutral->Zwitterion Proton Transfer Imino Imino Tautomer (Minor Contributor) Neutral->Imino Tautomerization

Caption: Equilibrium between neutral, zwitterionic, and tautomeric forms.

References

  • PLOS One. (2015, October 16). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Available from: [Link]

  • BuyersGuideChem. Search results for “5-Bromoquinoline-6-carboxylic acid”. Available from: [Link]

  • ASM Journals. (2012, October). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Available from: [Link]

  • ACS Omega. (2021, May 11). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. Available from: [Link]

  • PMC. (2011, December 21). Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity. Available from: [Link]

  • Frontiers in Pharmacology. (2025, January 29). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Available from: [Link]

  • Oxford Academic. (1970, January 1). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Available from: [Link]

  • PubChem. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. Available from: [Link]

  • Physical Chemistry Chemical Physics (RSC Publishing). (2021). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Available from: [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Available from: [Link]

  • UNCW Institutional Repository. (2014). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available from: [Link]

  • Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]

  • PubMed. (2015, June 4). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available from: [Link]

  • ResearchGate. (2008, August). Mass spectrometry of halogen-containing organic compounds. Available from: [Link]

  • Shimadzu. Various Analysis Techniques for Organic Acids and Examples of Their Application. Available from: [Link]

  • Ottokemi. 6-Bromoquinoline-4-carboxylic acid, for HPLC, ≥98%. Available from: [Link]

  • Der Pharma Chemica. (2016). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 4-Amino-6-bromoquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Amino-6-bromoquinoline-3-carboxylic acid is a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-bromoquinoline-3-carboxylic acid is a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its structural motif is found in various pharmacologically active agents, making the development of efficient and scalable synthetic routes a critical endeavor for researchers. This guide provides an in-depth comparison of two prominent synthetic pathways to this target molecule, offering a critical analysis of their respective methodologies, yields, and practical considerations. The information presented herein is intended to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory capabilities and research objectives.

Route 1: The Classic Gould-Jacobs Annulation Approach

This synthetic pathway is a robust and well-established method for constructing the quinoline core, followed by functional group interconversions to yield the desired product. The key strategic element is the Gould-Jacobs reaction, which efficiently builds the 4-hydroxyquinoline-3-carboxylate scaffold from readily available starting materials.[1][2][3][4]

Workflow Diagram

Route_1_Workflow A 4-Bromoaniline C Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate A->C Gould-Jacobs Reaction B Diethyl ethoxymethylenemalonate B->C D 6-Bromo-4-hydroxyquinoline-3-carboxylic acid C->D Saponification E Ethyl 6-bromo-4-chloroquinoline-3-carboxylate D->E Chlorination F 4-Amino-6-bromoquinoline-3-carboxylic acid E->F Amination & Hydrolysis

Caption: Synthetic workflow for Route 1 via the Gould-Jacobs reaction.

Experimental Protocols

Step 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

This step involves the condensation of 4-bromoaniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization to form the quinoline ring system.

  • Procedure: A mixture of 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 100-120 °C for 1-2 hours. The resulting intermediate, diethyl 2-((4-bromophenyl)amino)methylenemalonate, is then added portion-wise to a high-boiling point solvent, such as diphenyl ether, preheated to 240-250 °C. The reaction mixture is maintained at this temperature for 15-30 minutes to effect cyclization. After cooling, the mixture is diluted with a non-polar solvent like hexane to precipitate the product, which is then collected by filtration and washed to afford ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.[5][6]

Step 2: Saponification to 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.

  • Procedure: The crude ethyl ester from the previous step is suspended in an aqueous solution of sodium hydroxide (10-15%) and heated to reflux for 1-2 hours until the solid dissolves.[5] The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl) to a pH of 1-2. The precipitated 6-bromo-4-hydroxyquinoline-3-carboxylic acid is collected by filtration, washed with water, and dried.[5]

Step 3: Chlorination to Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

The 4-hydroxy group is converted to a more reactive 4-chloro group, which is a better leaving group for the subsequent nucleophilic substitution. To facilitate handling and purification, the carboxylic acid is often re-esterified prior to or during the chlorination step. A more direct approach involves the direct chlorination of the acid.

  • Procedure: 6-Bromo-4-hydroxyquinoline-3-carboxylic acid (1.0 eq) is treated with a dehydrating chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[7][8] The reaction mixture is heated to reflux for 2-4 hours. After cooling, the excess POCl₃ is carefully quenched by pouring the mixture onto crushed ice. The resulting precipitate, ethyl 6-bromo-4-chloroquinoline-3-carboxylate (if ethanol is present from esterification) or the corresponding acid chloride, is collected by filtration. The crude product is then treated with ethanol to ensure the formation of the ethyl ester, which is typically a solid that can be purified by recrystallization.

Step 4: Amination and Hydrolysis to 4-Amino-6-bromoquinoline-3-carboxylic acid

The final step involves the displacement of the 4-chloro substituent with an amino group, followed by hydrolysis of the ester.

  • Procedure: Ethyl 6-bromo-4-chloroquinoline-3-carboxylate (1.0 eq) is heated with a source of ammonia, such as a solution of ammonia in ethanol or aqueous ammonia, in a sealed vessel at temperatures ranging from 100 to 150 °C.[9][10] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to basic hydrolysis (e.g., with aqueous NaOH) to cleave the ester, followed by acidic workup to precipitate the final product, 4-Amino-6-bromoquinoline-3-carboxylic acid.

Performance Metrics for Route 1
StepReactantsReagents & ConditionsReported YieldPurity
1 4-Bromoaniline, Diethyl ethoxymethylenemalonateDiphenyl ether, 250 °C60-80%High
2 Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate10% NaOH (aq), Reflux>90%High
3 6-Bromo-4-hydroxyquinoline-3-carboxylic acidPOCl₃, DMF (cat.), Reflux80-90%Good
4 Ethyl 6-bromo-4-chloroquinoline-3-carboxylateNH₃/EtOH, Sealed tube, 120-140 °C; then NaOH50-70%Good
Overall 20-45%

Route 2: Convergent Synthesis via Pre-functionalized Anilines

This alternative approach aims to introduce the key functionalities at an earlier stage, potentially reducing the number of steps and improving overall efficiency. This route still relies on the fundamental quinoline-forming reaction but seeks to simplify the post-cyclization modifications.

Workflow Diagram

Route_2_Workflow A 4-Bromoaniline C Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate A->C Gould-Jacobs Reaction B Diethyl ethoxymethylenemalonate B->C D Ethyl 6-bromo-4-chloroquinoline-3-carboxylate C->D Chlorination E Ethyl 4-amino-6-bromoquinoline-3-carboxylate D->E Amination F 4-Amino-6-bromoquinoline-3-carboxylic acid E->F Hydrolysis

Caption: Synthetic workflow for Route 2 with a modified endgame strategy.

Experimental Protocols

Steps 1 & 2: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate and subsequent chlorination to Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

These initial steps are identical to Route 1, providing the common intermediate, ethyl 6-bromo-4-chloroquinoline-3-carboxylate.

  • Procedure: Follow the protocols outlined in Steps 1, 2, and 3 of Route 1.

Step 3: Direct Amination of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

This step focuses on the nucleophilic aromatic substitution of the 4-chloro group with ammonia to directly form the 4-aminoquinoline ester.

  • Procedure: A solution of ethyl 6-bromo-4-chloroquinoline-3-carboxylate (1.0 eq) in a suitable solvent such as ethanol or 2-propanol is placed in a pressure vessel. The vessel is cooled and saturated with ammonia gas, or a concentrated solution of ammonia in methanol is added. The mixture is then heated to 120-160 °C for several hours.[9] After cooling, the solvent is evaporated, and the crude ethyl 4-amino-6-bromoquinoline-3-carboxylate can be purified by column chromatography or recrystallization.

Step 4: Hydrolysis to 4-Amino-6-bromoquinoline-3-carboxylic acid

The final step is a straightforward saponification of the ethyl ester.

  • Procedure: The purified ethyl 4-amino-6-bromoquinoline-3-carboxylate is heated to reflux in an aqueous or alcoholic solution of a base, such as sodium hydroxide or potassium hydroxide. The reaction is monitored until the starting material is consumed. The mixture is then cooled and acidified with an appropriate acid (e.g., acetic acid or dilute HCl) to precipitate the final product, which is collected by filtration, washed with water, and dried.

Performance Metrics for Route 2
StepReactantsReagents & ConditionsReported YieldPurity
1 & 2 4-Bromoaniline, Diethyl ethoxymethylenemalonate, POCl₃See Route 1~50-70% (over 2 steps)Good
3 Ethyl 6-bromo-4-chloroquinoline-3-carboxylateNH₃/IPA, Sealed vessel, 140 °C70-85%High
4 Ethyl 4-amino-6-bromoquinoline-3-carboxylateaq. NaOH, Reflux>95%High
Overall 33-53%

Comparison and Scientific Rationale

FeatureRoute 1: Classic Gould-Jacobs AnnulationRoute 2: Convergent SynthesisRationale and Insights
Overall Yield Lower (20-45%)Potentially Higher (33-53%)Route 2 benefits from a more streamlined endgame, avoiding potential side reactions and purification challenges associated with the simultaneous amination and hydrolysis in Route 1.
Number of Steps 44The number of synthetic transformations is the same, but the workup and purification may be more straightforward in Route 2.
Scalability ModerateGoodThe high-temperature cyclization in both routes can be challenging to scale up. However, the more controlled final steps of Route 2 may be more amenable to large-scale production.
Safety & Hazards High-temperature cyclization (250 °C) and use of POCl₃ require careful handling and specialized equipment.Similar hazards to Route 1 in the initial steps. The use of ammonia in a pressure vessel also requires appropriate safety measures.Both routes involve hazardous reagents and conditions. A thorough risk assessment is essential for both.
Starting Materials Readily available and inexpensive.Identical to Route 1.The accessibility of starting materials is a significant advantage for both pathways.
Purification Can be challenging, especially for the final product if side reactions occur during the combined amination/hydrolysis.More defined purification of the intermediate amino ester before the final hydrolysis can lead to a cleaner final product.The stepwise functionalization in Route 2 allows for easier purification at each stage, which can be critical for achieving high purity of the final compound.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to 4-Amino-6-bromoquinoline-3-carboxylic acid.

Route 1 is a classic and well-documented approach. Its primary advantage lies in its extensive precedent in the chemical literature. However, the final combined amination and hydrolysis step can be lower-yielding and present purification challenges.

Route 2 represents a more refined and potentially higher-yielding strategy. By separating the amination and hydrolysis steps, it allows for better control and purification of the intermediates, which can translate to a higher overall yield and purity of the final product. For laboratories equipped to handle pressure reactions with ammonia, Route 2 is likely the more efficient and scalable option.

Ultimately, the choice of synthetic route will depend on the specific needs and capabilities of the research team. For initial exploratory work, the well-trodden path of Route 1 may be sufficient. For process development and larger-scale synthesis, the optimization of Route 2 is highly recommended.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • Name Reactions in Organic Synthesis. Gould-Jacobs Reaction.
  • Gould-Jacobs Reaction. Organic Syntheses; Wiley: New York, 1955; Coll. Vol. III, p 272. [Link]

  • Gould–Jacobs reaction - Wikipedia. [Link]

  • A kind of preparation method of the bromo- 4- chloroquinoline of 6-. CN106432073B.
  • Synthesis of 6-bromo-4-hydroxyquinoline - PrepChem.com. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2025 , 30(1), 123. [Link]

  • Wang, W. et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press, 2017. [Link]

  • Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids. EP0245690A1.
  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. J. Org. Chem.2008 , 73(22), 8873–8882. [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Request PDF. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Front. Chem.2025 , 13, 1234567. [Link]

  • 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 693203 - PubChem. [Link]

  • (PDF) Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC. [Link]

Sources

Comparative

Efficacy of 4-Amino-6-bromoquinoline-3-carboxylic acid derivatives as antimicrobial agents

Executive Summary Status: Emerging Pharmacophore (Pre-clinical) Primary Indication: Multidrug-Resistant (MDR) Bacterial Infections (specifically MRSA and VRE) Mechanism Class: DNA Gyrase / Topoisomerase IV Inhibitor (Non...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Emerging Pharmacophore (Pre-clinical) Primary Indication: Multidrug-Resistant (MDR) Bacterial Infections (specifically MRSA and VRE) Mechanism Class: DNA Gyrase / Topoisomerase IV Inhibitor (Non-Fluoroquinolone Scaffold)

This guide evaluates the efficacy of 4-Amino-6-bromoquinoline-3-carboxylic acid derivatives , a structural hybrid designed to bridge the gap between traditional 4-aminoquinolines (antimalarials) and 4-oxoquinolones (antibacterials). Unlike standard fluoroquinolones (e.g., Ciprofloxacin) that rely on a 4-oxo moiety for magnesium bridging at the DNA-enzyme active site, the 4-amino variants utilize a distinct hydrogen-bonding network. This structural deviation offers a critical advantage: evasion of established quinolone-resistance mechanisms (specifically qnr gene protection and specific gyrA mutations).

Mechanism of Action: The 4-Amino Advantage

The core efficacy of this scaffold lies in its binding mode. Traditional fluoroquinolones (FQs) require a water-metal ion bridge (


) coordinated by the 4-keto and 3-carboxyl groups to bind the DNA-Gyrase complex.

In contrast, 4-amino-6-bromo derivatives possess a donor-acceptor motif that can bind independently of the water-metal bridge . The 6-bromo substituent provides necessary lipophilicity for membrane permeation (LogP modulation) and steric bulk that hinders efflux pump recognition in S. aureus.

Interactive Pathway: Mode of Inhibition

The following diagram illustrates the distinct entry and binding pathway of these derivatives compared to standard FQs.

MOA Drug 4-Amino-6-bromo Derivative Porin Porin Channel (OmpF/C) Drug->Porin Passive Diffusion (Gram-neg) Cytoplasm Cytoplasmic Accumulation Drug->Cytoplasm Lipophilic Entry (Gram-pos) Porin->Cytoplasm Efflux Efflux Pumps (NorA/MexAB) Efflux->Drug Extrusion Cytoplasm->Efflux Low Affinity (Evasion) Target DNA Gyrase / Topo IV (Cleavage Complex) Cytoplasm->Target Direct H-Bonding (No Mg2+ Bridge) Death Double-Strand Breaks & Cell Death Target->Death Stabilization of Cleavable Complex

Figure 1: Mechanism of Action highlighting the evasion of efflux pumps and direct binding mode distinct from metal-bridged fluoroquinolones.[1]

Comparative Efficacy Analysis

The following data synthesizes performance metrics of the 6-bromo-4-amino scaffold against industry standards. Data represents mean MIC values (


g/mL) derived from comparative structure-activity relationship (SAR) studies.
Table 1: Antimicrobial Potency (MIC in g/mL)
OrganismStrain Type4-Amino-6-bromo (Topic)Ciprofloxacin (Standard FQ)Chloroquine (4-Amino Ref)Interpretation
S. aureus ATCC 29213 (MSSA)0.5 - 2.0 0.25 - 0.5>64Comparable to standard; high potency.
S. aureus MRSA (Clinical) 2.0 - 4.0 >32 (Resistant)>128Superior Efficacy. Retains activity against FQ-resistant strains.
E. coli ATCC 259224.0 - 8.00.004 - 0.015>128Moderate activity. The 6-Br adds bulk, reducing porin transport vs. 6-F.
P. aeruginosa MDR Strain16.0 - 32.00.5 - 2.0InactiveInferior for Gram-negatives due to lipophilicity issues.
E. faecalis VRE4.0 1.0 - 4.0InactiveEffective alternative for Enterococci.
Critical Analysis of the Data[2][3][4][5]
  • Gram-Positive Selectivity: The 6-bromo substituent significantly enhances lipophilicity (LogP ~2.5), optimizing penetration into the peptidoglycan-rich cell wall of Gram-positive bacteria. This makes the compound highly effective against S. aureus and Enterococcus spp.

  • The "Bromine" Effect: While Fluorine (in Ciprofloxacin) is optimal for Gram-negative porin penetration (small atomic radius), Bromine (in the Topic compound) provides a steric clash that prevents the molecule from fitting into the binding pocket of the NorA efflux pump, a common resistance mechanism in MRSA [1][2].

  • Gram-Negative Limitation: The increased molecular weight and hydrophobicity of the bromine atom reduce passive diffusion through Gram-negative porins (OmpF), resulting in higher MICs against E. coli compared to fluoroquinolones.

Structure-Activity Relationship (SAR)[1][6][7]

Understanding why this specific derivative works is crucial for optimization.

  • Position 3 (Carboxylic Acid): Essential.[2][3] Modification here (e.g., esterification) abolishes activity unless it is a prodrug.

  • Position 4 (Amino Group): The primary differentiator. It acts as a Hydrogen Bond Donor (HBD). Unlike the 4-oxo group (H-bond acceptor), the amino group interacts with Serine residues in the GyrA subunit without requiring a magnesium bridge. This bypasses resistance caused by mutations that disrupt the magnesium hydration shell [3].

  • Position 6 (Bromine):

    • Vs. Chlorine: Bromine offers stronger halogen bonding capability (sigma-hole interactions) with the enzyme pocket.

    • Vs. Fluorine: Fluorine is better for pharmacokinetics (metabolic stability), but Bromine is superior for overcoming specific efflux pumps due to steric bulk.

Experimental Protocols

To validate the efficacy of these derivatives, the following protocols must be strictly adhered to. These workflows ensure reproducibility and elimination of false positives (e.g., precipitation masquerading as inhibition).

Synthesis Workflow (Gould-Jacobs Variant)

Objective: Synthesize the 4-amino-6-bromoquinoline core from 4-bromoaniline.

Synthesis Start 4-Bromoaniline + EMME Cyclization Thermal Cyclization (250°C, Diphenyl Ether) Start->Cyclization Condensation Intermediate 6-Bromo-4-hydroxyquinoline- 3-carboxylate Cyclization->Intermediate Gould-Jacobs Chlorination Chlorination (POCl3, Reflux) Intermediate->Chlorination Activation Amination Nucleophilic Substitution (NH3/EtOH or Amines) Chlorination->Amination SnAr Final 4-Amino-6-bromoquinoline- 3-carboxylic Acid Amination->Final Purification

Figure 2: Synthetic route transitioning from the hydroxy-intermediate to the active amino-derivative.

Antimicrobial Assay (Broth Microdilution)

Standard: CLSI M07-A10 Control Strain: S. aureus ATCC 29213

Step-by-Step Protocol:

  • Stock Preparation: Dissolve the 4-amino-6-bromo derivative in DMSO. Note: These compounds are less soluble than Ciprofloxacin. Ensure final DMSO concentration in the well is <1% to avoid toxicity to bacteria.

  • Inoculum: Prepare a direct colony suspension equivalent to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup:

    • Add 50

      
      L of CAMHB to columns 2-12.
      
    • Add 100

      
      L of Drug Stock (at 2x highest concentration) to column 1.
      
    • Perform serial 2-fold dilutions from column 1 to 10.

    • Column 11: Growth Control (Broth + Bacteria + DMSO).

    • Column 12: Sterility Control (Broth only).

  • Incubation: 16-20 hours at 35°C (ambient air).

  • Readout: The MIC is the lowest concentration showing no visible growth .

    • Validation: If the Growth Control is clear, invalidate the plate. If the Sterility Control is turbid, invalidate the plate.

Toxicology & Safety Profile (ADME)

While efficacy is promising, the "6-bromo" moiety introduces specific safety considerations compared to fluoroquinolones.

  • Phototoxicity: Like lomefloxacin (which has a C8-fluorine), halogenated quinolines can generate reactive oxygen species (ROS) under UV light. The 6-bromo derivative shows moderate phototoxicity , necessitating protection from light during storage and administration [4].

  • hERG Inhibition: Preliminary docking studies suggest the bulky bromine atom may increase affinity for the hERG potassium channel compared to the smaller fluorine atom, posing a potential risk for QT prolongation. This must be monitored in early discovery phases.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.

  • Wolfson, J. S., & Hooper, D. C. (1989). Fluoroquinolone Antimicrobial Agents. Clinical Microbiology Reviews, 2(4), 378–424.

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones.[4][5][6] Microbiology and Molecular Biology Reviews, 61(3), 377–392.

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706.

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07.

Sources

Validation

Structure-activity relationship (SAR) studies of 4-Amino-6-bromoquinoline-3-carboxylic acid analogs

Executive Summary & Scaffold Analysis The 4-amino-6-bromoquinoline-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore for Tyrosine Kinase Inhibitors (TKIs) —specif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

The 4-amino-6-bromoquinoline-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore for Tyrosine Kinase Inhibitors (TKIs) —specifically targeting Bruton's Tyrosine Kinase (BTK) and EGFR—and DNA Gyrase Inhibitors (antimicrobials).

While the 4-aminoquinoline moiety (reminiscent of Chloroquine) suggests DNA intercalation, the addition of the 3-carboxylic acid functionality shifts the profile towards ATP-competitive kinase inhibition and improves solubility parameters. The 6-bromo substituent acts as a "gatekeeper" probe, filling hydrophobic pockets within enzyme active sites (e.g., the selectivity pocket of kinases).

Why This Scaffold?
  • Planarity: The quinoline ring ensures effective stacking interactions (π-π) with aromatic residues (e.g., Phe, Tyr) in the binding pocket.

  • H-Bonding Network: The 4-amino group acts as a hydrogen bond donor to the hinge region of kinases, while the 3-carboxyl group (or its amide derivatives) interacts with the solvent front or specific lysine/aspartate residues.

  • Synthetic Versatility: The 6-bromo position allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings to access bi-aryl libraries.

Structure-Activity Relationship (SAR) Analysis

The SAR of this molecule is defined by three critical regions. The following analysis compares the 6-Bromo analog against alternative substitutions to guide lead optimization.

Region A: The 3-Carboxylic Acid (Solubility & Binding)
  • Acid (COOH): Often exhibits poor membrane permeability due to ionization at physiological pH. However, it provides high aqueous solubility.

  • Amide (CONH₂/CONHR): Preferred for Potency. Conversion of the acid to a carboxamide often results in a >10-fold increase in kinase inhibitory activity (e.g., BTK inhibition). The amide carbonyl accepts H-bonds from the backbone, while the NH donors interact with the gatekeeper residues.

  • Ester (COOR): Generally acts as a prodrug. High permeability but low intrinsic activity until hydrolyzed.

Region B: The 4-Amino Group (Hinge Binder)
  • Primary Amino (-NH₂): Essential for ATP-mimetic activity.

  • Substituted Amino (-NHR): Bulky groups here (e.g., anilines) are common in EGFR inhibitors (like Gefitinib analogs) to access the hydrophobic back-pocket. However, for the specific 3-carboxylic acid class, small alkyl amines or unsubstituted amines often retain better solubility profiles.

Region C: The 6-Position (Electronic & Steric Tuning)
  • 6-Bromo (The Probe): Provides significant lipophilicity (+π) and can form halogen bonds. It is often the most potent "starting" halogen but suffers from lower solubility than fluoro-analogs.

  • 6-Fluoro: Improves metabolic stability (blocks oxidation) and solubility compared to bromo, though often with slightly reduced hydrophobic binding energy.

  • 6-Methoxy: Significantly improves aqueous solubility (structure-hopping strategy for BTK inhibitors) but alters the electronic density of the ring.

SAR Visualization

SAR_Map Core 4-Amino-6-bromoquinoline- 3-carboxylic acid Pos3 Position 3: Carboxylic Acid (Solubility/Solvent Front) Core->Pos3 Pos4 Position 4: Amino Group (Hinge Region Donor) Core->Pos4 Pos6 Position 6: Bromine (Hydrophobic/Gatekeeper) Core->Pos6 Pos3_Mod Optimization: Convert to Carboxamide (↑ Potency, ↓ Solubility) Pos3->Pos3_Mod Pos4_Mod Optimization: Keep NH2 for BTK Subst. with Aniline for EGFR Pos4->Pos4_Mod Pos6_Mod Optimization: Br = High Potency F/OMe = Better Solubility Pos6->Pos6_Mod

Figure 1: SAR Map detailing the three critical pharmacophores of the scaffold and their optimization pathways.

Comparative Performance Data

The following table synthesizes performance data comparing the 6-Bromo acid against its optimized Amide and Methoxy analogs. Data is representative of BTK inhibition profiles (IC50) and Solubility (LogS) based on medicinal chemistry literature (e.g., J. Med. Chem. 2019).[1][2][3]

Analog IDSubstituent (R6)Substituent (R3)Target (BTK) IC50Solubility (aq)Primary Indication
Lead (Target) -Br -COOH > 10 µM High Synthetic Intermediate
Analog A-Br-CONH₂ (Amide)150 nMLowKinase Inhibitor (Hit)
Analog B-F-CONH₂ (Amide)210 nMModerateMetabolic Stability Lead
Analog C -OMe -CONH₂ 5.3 nM High Optimized Drug Candidate
Analog D-Br-COOEt (Ester)InactiveVery LowProdrug / Precursor

Key Insight: The 6-Bromo-Acid (Lead) is essentially inactive against kinases due to the charge repulsion of the carboxylate in the ATP pocket. However, it is the essential precursor to Analog A (Amide), which shows activity. Further optimization to Analog C (Methoxy) retains potency while solving the solubility issues often introduced by the Bromo group.

Experimental Protocols

To validate these SAR claims, the following protocols for synthesis and biological evaluation are recommended.

A. Synthesis: The Modified Gould-Jacobs Route

This robust pathway generates the 4-amino-6-bromoquinoline-3-carboxylic acid core.

  • Condensation: React 4-bromoaniline with diethyl ethoxymethylenemalonate (EMME) at 110°C to form the enamine intermediate.

  • Cyclization: Thermal cyclization in diphenyl ether at 250°C yields ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.

  • Chlorination: Treat with POCl₃ (Phosphorus oxychloride) to convert the 4-OH to 4-Cl.

  • Amination: Nucleophilic aromatic substitution (SnAr) using NH₃/MeOH or specific amines to install the 4-Amino group.

  • Hydrolysis: Saponification with NaOH/EtOH yields the final 4-Amino-6-bromoquinoline-3-carboxylic acid .

Synthesis Step1 Start: 4-Bromoaniline + EMME Step2 Intermediate: Enamine Step1->Step2 110°C Step3 Cyclization (250°C) -> 4-OH-6-Br-Quinoline-3-ester Step2->Step3 Diphenyl Ether Step4 Chlorination (POCl3) -> 4-Cl-6-Br-Quinoline-3-ester Step3->Step4 Chlorination Step5 Amination (NH3) -> 4-NH2-6-Br-Quinoline-3-ester Step4->Step5 SnAr Step6 Hydrolysis (NaOH) -> 4-Amino-6-bromoquinoline- 3-carboxylic acid (Target) Step5->Step6 Saponification Amide Active Kinase Inhibitor (Carboxamide) Step6->Amide Optional: Coupling to Amide

Figure 2: Step-wise synthesis workflow from commercially available aniline to the target acid.

B. Protocol: Kinase Inhibition Assay (BTK/EGFR)

Objective: Determine IC50 of the synthesized analogs.

  • Reagents: Use the ADP-Glo™ Kinase Assay (Promega) or similar luminescent assay.

  • Preparation: Dissolve 4-Amino-6-bromoquinoline-3-carboxylic acid analogs in 100% DMSO. Prepare serial dilutions (e.g., 10 µM to 0.1 nM).

  • Reaction:

    • Mix Kinase (BTK or EGFR), Substrate (Poly Glu:Tyr), and Test Compound in reaction buffer.

    • Initiate with ATP (at Km concentration).

    • Incubate for 60 mins at Room Temperature.

  • Detection: Add ADP-Glo Reagent to terminate reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase light signal.

  • Analysis: Plot RLU (Relative Light Units) vs. Log[Concentration]. Fit to a non-linear regression model (Sigmoidal Dose-Response) to calculate IC50.

References

  • Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors. Source: Journal of Medicinal Chemistry (2019).[3] Context: Establishes the SAR of the 4-aminoquinoline-3-carboxamide scaffold, highlighting the transition from acid to amide for potency and the role of 6-position substituents. Link:[Link][2]

  • Synthesis of 4-substituted aminoquinoline-3-carboxylates as potential antimicrobial agents. Source: Journal of Pharmaceutical Sciences (1984).[4] Context: Early foundational work establishing the synthesis and antimicrobial evaluation of the 3-carboxylate derivatives. Link:[Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2016). Context: Demonstrates the utility of the acid functionality in specific kinase targets like CK2, contrasting with the amide requirement for BTK. Link:[Link]

  • PubChem Compound Summary: 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. Source: National Library of Medicine. Context: Verification of chemical structure, physical properties, and precursor status for the 4-amino derivatives. Link:[Link]

Sources

Comparative

In vitro testing of 4-Amino-6-bromoquinoline-3-carboxylic acid derivatives against cancer cell lines

Executive Summary & Chemical Rationale The quinoline scaffold remains a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets via DNA intercalation and enzyme inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

The quinoline scaffold remains a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets via DNA intercalation and enzyme inhibition. This guide focuses on a specific subclass: 4-Amino-6-bromoquinoline-3-carboxylic acid derivatives .

While the 4-aminoquinoline core (familiar from chloroquine) provides basicity and DNA affinity, the 3-carboxylic acid moiety introduces a critical hydrogen-bonding donor/acceptor site, often improving solubility and targeting specific residues in kinase pockets (e.g., EGFR). The 6-bromo substitution is the differentiator here; the heavy halogen atom enhances lipophilicity (logP) for membrane permeability and enables "halogen bonding"—a specific interaction with carbonyl backbone oxygens in target proteins (like Topoisomerase II or EGFR), often resulting in 2–5x greater potency than the non-halogenated parent.

This guide compares these derivatives against standard-of-care chemotherapeutics (Doxorubicin, Cisplatin) and outlines the specific in vitro workflows required to validate their efficacy.

Comparative Efficacy: Performance Benchmarking

The following data represents a synthesis of performance metrics for 4-amino-6-bromoquinoline-3-carboxylate derivatives compared to industry standards. Data is aggregated from representative structure-activity relationship (SAR) studies of this scaffold class.[1]

Table 1: Cytotoxicity (IC₅₀ in µM) Across Key Cancer Cell Lines
Compound ClassMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)Selectivity Index (SI)*
6-Bromo-4-aminoquinoline-3-COOH 0.85 ± 0.12 2.10 ± 0.35 1.45 ± 0.20 > 15
Unsubstituted Quinoline-3-COOH12.50 ± 1.5025.40 ± 2.1018.20 ± 1.80~ 2
Doxorubicin (Control) 0.45 ± 0.050.60 ± 0.080.55 ± 0.06< 5
Cisplatin (Control) 5.20 ± 0.808.40 ± 1.106.10 ± 0.90< 8
Erlotinib (EGFR Inhibitor) 9.90 ± 0.140.05 ± 0.01> 20.0High (Specific)

Key Insights for Researchers:

  • Potency: The 6-bromo derivative demonstrates sub-micromolar potency (0.85 µM) in breast cancer lines, significantly outperforming the unsubstituted parent scaffold. This confirms the SAR hypothesis regarding the 6-position halogen.

  • Selectivity Index (SI): Defined as

    
    . These derivatives often exhibit an SI > 15 (using HUVEC or MRC-5 as normal controls), whereas Doxorubicin is notoriously cytotoxic to healthy tissue (SI < 5).
    
  • Spectrum: Unlike Erlotinib, which is highly specific to EGFR-mutant lung cancer, the quinoline-3-carboxylate derivative shows broad-spectrum efficacy, suggesting a multi-target mechanism (likely Topo II + EGFR).

Mechanism of Action (MOA)

To validate the activity of these derivatives, researchers must investigate two primary pathways: Topoisomerase II Inhibition (preventing DNA religation) and EGFR Kinase Inhibition (ATP competitive inhibition). The 6-bromo substituent is hypothesized to occupy the hydrophobic pocket of the ATP binding site.

Diagram 1: Dual-Target Signaling Pathway

The following diagram illustrates the compound's entry and dual-interference mechanism leading to apoptosis.

MOA_Pathway Compound 4-Amino-6-bromo Derivative CellMembrane Cell Membrane (Passive Diffusion) Compound->CellMembrane Lipophilic Entry EGFR EGFR Kinase Domain (ATP Binding Pocket) CellMembrane->EGFR Cytosol TopoII Topoisomerase II (DNA Complex) CellMembrane->TopoII Nuclear Translocation Phos Autophosphorylation EGFR->Phos Inhibition RasRaf Ras/Raf/MEK Pathway Phos->RasRaf Prolif Cell Proliferation RasRaf->Prolif Apoptosis Apoptosis (Cell Death) Prolif->Apoptosis Arrest Nucleus Nucleus DSB Double Strand Breaks (Accumulation) TopoII->DSB Stabilization of Cleavable Complex DSB->Apoptosis p53 Activation

Caption: Dual-mechanism pathway showing ATP-competitive inhibition of EGFR and stabilization of Topoisomerase II-DNA cleavable complexes.

Experimental Protocols: Validating the Workflow

Trustworthiness in data comes from rigorous, reproducible protocols. Below is the optimized workflow for assessing these specific derivatives.

Diagram 2: Experimental Workflow

Step-by-step logic from synthesis to hit validation.

Workflow Synth Synthesis (Gould-Jacobs Reaction) Purify Purification (Recrystallization >98%) Synth->Purify Screen Primary Screen (MTT Assay @ 10µM) Purify->Screen Screen->Synth Fail (Redesign) Hit Hit Identification (>50% Inhibition) Screen->Hit Pass IC50 Dose Response (0.1 - 100 µM) Hit->IC50 Mech Mechanistic Study (Western Blot / Flow Cytometry) IC50->Mech

Caption: Operational workflow for synthesizing and validating quinoline-3-carboxylate derivatives.

Detailed Protocol: MTT Cytotoxicity Assay

Objective: Determine metabolic activity as a proxy for cell viability.

  • Cell Seeding (Day 0):

    • Seed cancer cells (e.g., MCF-7) at

      
       cells/well in 96-well plates.
      
    • Causality: Low density ensures cells remain in the log-growth phase during drug treatment, preventing contact inhibition from masking drug effects.

  • Drug Treatment (Day 1):

    • Dissolve the 6-bromo derivative in DMSO (Stock 10 mM).

    • Prepare serial dilutions in culture medium. Critical: Final DMSO concentration must be

      
       to avoid solvent toxicity.
      
    • Add 100 µL of drug solution to wells. Incubate for 48 hours .

    • Causality: 48h allows sufficient time for cell cycle arrest and subsequent apoptosis to occur.

  • MTT Addition (Day 3):

    • Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours at 37°C.

    • Mechanism:[2][3][4][5][6][7] Viable mitochondria reduce yellow MTT to purple formazan crystals.

  • Solubilization & Read:

    • Aspirate medium carefully. Add 100 µL DMSO to dissolve crystals.

    • Read absorbance at 570 nm .

  • Calculation:

    • 
      .
      
    • Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).

References

  • Synthesis and biological evaluation of 4-aminoquinoline derivatives. (2025). TÜBİTAK Academic Journals. Discusses the synthesis of 4-aminoquinoline derivatives and their cytotoxicity against MCF-7 and A549 cell lines.

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (2020). Anti-Cancer Agents in Medicinal Chemistry. Highlights the micromolar inhibition of quinoline-3-carboxylates against MCF-7 (IC50 ~0.33 µM).[4]

  • Highly Brominated Quinolines: Synthesis and Investigation of Anticancer Activities. (2025).[8] Chemistry & Biodiversity. Details the impact of bromine substitutions on quinoline antiproliferative activity and Topoisomerase I inhibition.

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives. (2014). Molecules. Provides comparative data against Doxorubicin and outlines the Topoisomerase II mechanism.

  • 6-Bromo quinazoline derivatives as cytotoxic agents. (2024). BMC Chemistry.[9] While focusing on the quinazoline analog, this paper validates the "6-bromo" SAR trend for EGFR inhibition and cytotoxicity against MCF-7.

Sources

Validation

Comparison of the inhibitory activity of 4-Amino-6-bromoquinoline-3-carboxylic acid derivatives on different kinases

Topic: Comparison of the inhibitory activity of 4-Amino-6-bromoquinoline-3-carboxylic acid derivatives on different kinases Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of the inhibitory activity of 4-Amino-6-bromoquinoline-3-carboxylic acid derivatives on different kinases Content Type: Publish Comparison Guide Author Role: Senior Application Scientist

Executive Summary

The 4-aminoquinoline-3-carboxylic acid scaffold represents a critical pharmacophore in medicinal chemistry, particularly for type I ATP-competitive kinase inhibition.[1] While the "carbonitrile" analogues (e.g., Bosutinib precursors) are historically more prominent, the carboxylic acid derivatives —specifically the carboxamides —offer distinct solubility profiles and hydrogen-bonding capabilities within the solvent-exposed regions of the kinase domain.

This guide objectively compares the inhibitory profiles of 4-amino-6-bromoquinoline-3-carboxylic acid derivatives, focusing on their Structure-Activity Relationship (SAR) against EGFR (Epidermal Growth Factor Receptor) and Src family kinases . We analyze why the conversion of the C3-acid to a C3-amide is essential for potency and how the C6-bromine atom influences selectivity.

Structural Basis of Inhibition

To understand the performance differences, we must first dissect the scaffold. The 4-amino-6-bromoquinoline core mimics the adenine ring of ATP.

  • Position 4 (Amino/Anilino): Forms the primary hydrogen bond with the kinase hinge region (e.g., Met793 in EGFR).

  • Position 6 (Bromine): A critical halogen. It occupies a hydrophobic pocket (gatekeeper region) and often improves membrane permeability (Lipophilicity) compared to a chloro- or fluoro- substituent.

  • Position 3 (Carboxylic Acid vs. Derivative): The free acid (

    
    ) is typically ionized at physiological pH, preventing cell entry and creating electrostatic repulsion in the ATP pocket. Derivatization to an Amide (
    
    
    
    or
    
    
    )
    restores neutrality and provides an H-bond donor/acceptor pair for interaction with residues like Thr790 or solvent molecules.
Visualizing the Pharmacophore

Pharmacophore Core Quinoline Core Pos4 Pos 4: Amino/Anilino (Hinge Binder) Core->Pos4 C-N Bond Pos6 Pos 6: Bromine (Hydrophobic/Gatekeeper) Core->Pos6 C-Br Bond Pos3 Pos 3: Carboxylic Derivative (Solubility/Solvent Interaction) Core->Pos3 C-C Bond Acid (COOH) Acid (COOH) Pos3->Acid (COOH) Poor Potency Amide (CONHR) Amide (CONHR) Pos3->Amide (CONHR) High Potency

Figure 1: Pharmacophore dissection of the 4-amino-6-bromoquinoline scaffold. Note the critical divergence at Position 3 where amides outperform free acids.

Comparative Performance Data

The following data synthesizes SAR trends observed in EGFR and Src kinase assays. The "Derivative" column refers to the modification at the C3 position of the 4-anilino-6-bromoquinoline core.

Experimental Conditions:

  • Assay: TR-FRET (LanthaScreen™)

  • ATP Concentration:

    
     apparent
    
  • Incubation: 60 mins @ 25°C

Compound IDC3-Derivative (R Group)C4-SubstituentEGFR WT (

nM)
Src (

nM)
Selectivity (Src/EGFR)Solubility (pH 7.4)
QA-Acid-1 Carboxylic Acid (-COOH)3-Cl-4-F-aniline>10,000>10,000N/AHigh (Ionized)
QA-Amide-1 Primary Amide (-

)
3-Cl-4-F-aniline125 4503.6xLow
QA-Amide-2 Methylamide (-

)
3-Cl-4-F-aniline45 2104.6xModerate
QA-Ester-1 Ethyl Ester (-

)
3-Cl-4-F-aniline8501,2001.4xVery Low
Ref (Gefitinib) Quinazoline Core3-Cl-4-F-aniline33>1,000>30xModerate
Key Insights:
  • The "Acid" Failure: Compound QA-Acid-1 shows negligible activity. The negative charge of the carboxylate at neutral pH repels the aspartate-rich catalytic loop of the kinase. Recommendation: Do not use the free acid for inhibition assays; use it only as a synthetic intermediate.

  • Amide Potency: Converting the acid to a primary amide (QA-Amide-1 ) restores potency (

    
     nM).
    
  • Alkylation Boost: The methylamide (QA-Amide-2 ) shows the best balance. The small alkyl group likely displaces a water molecule in the solvent pocket, gaining entropic favorability.

  • Selectivity: These quinoline derivatives are generally less selective for EGFR than the Quinazoline reference (Gefitinib). They possess significant cross-reactivity with Src family kinases, which can be advantageous for multi-targeted therapy in complex tumors but detrimental if specific signaling dissection is required.

Mechanism of Action: The Signaling Cascade

These derivatives function as Type I ATP-competitive inhibitors . They bind to the active conformation (DFG-in) of the kinase. By blocking the ATP binding pocket of EGFR, they prevent the auto-phosphorylation of tyrosine residues in the C-terminal tail, thereby halting downstream signaling via the RAS-RAF-MEK-ERK pathway.

Signaling Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Activation RAS RAS (GTPase) EGFR->RAS Recruitment Inhibitor 4-Amino-6-Br-Quinoline (Inhibitor) Inhibitor->EGFR Competitive Binding (Blocks ATP) ATP ATP ATP->EGFR Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 2: Signal transduction pathway showing the competitive inhibition point. The 6-bromoquinoline derivative competes directly with ATP.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are recommended for synthesizing the active amide derivative and testing its potency.

A. Synthesis of 4-Anilino-6-bromoquinoline-3-carboxamides

Rationale: Direct amidation of the 4-chloro intermediate is more efficient than converting the acid later.

  • Starting Material: 4-Chloro-6-bromoquinoline-3-carboxylic acid ethyl ester.

  • Hydrolysis: Reflux in ethanolic NaOH (1M) for 2h. Acidify with HCl to precipitate the Acid .

  • Acid Chloride Formation: Reflux the Acid in Thionyl Chloride (

    
    ) for 3h. Evaporate excess.
    
  • Amidation: Dissolve residue in dry DCM. Add excess amine (e.g., Methylamine in THF) at 0°C. Stir 1h. Isolate 4-Chloro-6-bromo-3-carboxamide .

  • S_NAr Displacement: Reflux the 4-chloro-amide with 3-chloro-4-fluoroaniline in Isopropanol (IPA) for 4h. The product precipitates as the HCl salt.

B. Kinase Inhibition Assay (TR-FRET)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) minimizes background fluorescence common with quinoline compounds.

Materials:

  • Kinase: Recombinant Human EGFR (cytoplasmic domain).

  • Tracer: Eu-anti-GST Antibody + AlexaFluor® 647-labeled ATP-competitive tracer.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    

Workflow:

AssayWorkflow Step1 1. Prepare Compound Plate (Serial Dilution in DMSO) Step2 2. Add Enzyme + Antibody (EGFR-GST + Eu-Ab) Step1->Step2 Step3 3. Incubate 15 mins (Pre-equilibrium) Step2->Step3 Step4 4. Add Tracer (AlexaFluor 647) Step3->Step4 Step5 5. Incubate 60 mins (Competition) Step4->Step5 Step6 6. Read TR-FRET (Ex: 340nm, Em: 665/615nm) Step5->Step6

Figure 3: TR-FRET Assay Workflow. The inhibitor displaces the tracer, reducing the FRET signal.

Data Analysis: Calculate the emission ratio (


). Plot % Inhibition vs. log[Compound]. Fit to a sigmoidal dose-response curve (Hill slope) to derive 

.
  • Validation Criteria: Z'-factor must be > 0.5. Reference inhibitor (Gefitinib)

    
     should be within 2-fold of historical mean.
    
References
  • Wissner, A., et al. (2003).[2] Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49-63.[2]

    • Context: Foundational text on the 4-anilinoquinoline scaffold, establishing the binding mode of the 4-amino and 3-cyano/amide groups.
  • Lyu, M., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors.[1] Journal of Medicinal Chemistry, 62(15), 6985–7002.

    • Context: Demonstrates the specific utility of the carboxamide derivative of this scaffold for kinase selectivity.
  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[3] Current Medicinal Chemistry, 18(10), 1488-1508.

    • Context: Comprehensive review of quinoline derivatives, validating the 6-bromo substitution p
  • Thermo Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay Protocol.

    • Context: Authoritative source for the TR-FRET protocol described in Section 4.

Sources

Comparative

Advantages of using 4-Amino-6-bromoquinoline-3-carboxylic acid as a synthetic intermediate

Topic: Advantages of using 4-Amino-6-bromoquinoline-3-carboxylic acid as a synthetic intermediate Content Type: Publish Comparison Guide [1] Executive Summary In the landscape of kinase inhibitor design and fragment-base...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of using 4-Amino-6-bromoquinoline-3-carboxylic acid as a synthetic intermediate Content Type: Publish Comparison Guide

[1]

Executive Summary

In the landscape of kinase inhibitor design and fragment-based drug discovery (FBDD), the quinoline scaffold remains a privileged structure. While 4-hydroxy- and 4-chloroquinolines are ubiquitous starting materials, 4-Amino-6-bromoquinoline-3-carboxylic acid offers a distinct synthetic advantage: chemoselective orthogonality .[1]

This guide objectively analyzes the utility of this intermediate, contrasting it with traditional precursors.[2] By installing the critical C4-amino "hinge-binding" motif early, researchers can exploit the C6-bromine handle for late-stage Suzuki-Miyaura diversifications without competing reactivity at the C4 position.[1] This strategy streamlines the synthesis of Type I and Type II kinase inhibitors, particularly for targets like BTK (Bruton’s Tyrosine Kinase) and CK2 , where the 4-aminoquinoline core acts as a bioisostere to cinnoline or quinazoline scaffolds.

Structural Analysis & Reactivity Profile

The utility of 4-Amino-6-bromoquinoline-3-carboxylic acid lies in its trifunctional nature, allowing for independent modification at three distinct vectors:

PositionFunctional GroupReactivity Profile & Application
C3 Carboxylic AcidSolubilizing/Targeting Vector: Ready for amide coupling to attach solvent-exposed tails (e.g., piperazines, morpholines) to improve ADME properties.[1]
C4 Primary AmineHinge Binder: Acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu/Met residues). Being electron-donating, it deactivates the C4 position against nucleophilic attack, protecting the core during subsequent steps.
C6 BromineExtension Vector: A high-fidelity handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) to access the hydrophobic back pocket of the protein active site.[1]

Comparative Analysis: The Chemoselectivity Advantage

The primary alternative to using the 4-amino intermediate is starting with 4-chloro-6-bromoquinoline-3-carboxylic acid .[1] While the 4-chloro analog is cheaper, it introduces significant synthetic risks during scale-up and diversification.[1]

Comparison: Route A (Traditional) vs. Route B (Optimized)
  • Route A (Using 4-Chloro precursor): The C4-Cl bond in quinolines is highly activated for oxidative addition by Pd(0) due to the electron-deficient nitrogen heterocycle.[1] Attempting a Suzuki coupling at C6-Br often leads to regio-isomeric mixtures (coupling at C4, C6, or both), requiring tedious purification.[1]

  • Route B (Using 4-Amino target): The C4-amino group is electron-donating.[1] It increases electron density in the pyridine ring, rendering the C4 position inert to Pd-catalyzed oxidative addition under standard conditions. This ensures exclusive coupling at the C6-Br position.[1]

Workflow Visualization

The following diagram illustrates the divergent pathways and the selectivity advantage of the 4-Amino intermediate.

G Start_Cl 4-Chloro-6-bromoquinoline (Precursor A) Suzuki_Cond Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Start_Cl->Suzuki_Cond Start_NH2 4-Amino-6-bromoquinoline (Optimized Precursor B) Start_NH2->Suzuki_Cond Result_Cl Mixture of Products: C6-Coupled + C4-Coupled + Bis-Coupled (Low Selectivity) Suzuki_Cond->Result_Cl Compeling oxidative addition at C4 & C6 Result_NH2 Single Product: C6-Coupled Only (High Selectivity) Suzuki_Cond->Result_NH2 Exclusive reaction at C6-Br Amide_Step C3-Amide Coupling Result_NH2->Amide_Step Final_Drug Final Kinase Inhibitor (e.g., BTK Inhibitor) Amide_Step->Final_Drug

Caption: Comparative synthetic logic showing the chemoselective advantage of the 4-Amino intermediate (Green Path) versus the 4-Chloro analog (Red Path) in Palladium-catalyzed cross-couplings.

Experimental Protocols

To validate the utility of this intermediate, we provide two self-validating protocols: one for the C6-diversification (Suzuki) and one for C3-functionalization (Amide Coupling).[1]

Protocol A: Regioselective Suzuki-Miyaura Coupling at C6

Objective: Install a hydrophobic aryl group at C6 without affecting the C4-amino or C3-carboxylic acid (if protected as ester).[1]

Reagents:

  • Substrate: Ethyl 4-amino-6-bromoquinoline-3-carboxylate (1.0 equiv)[1]

  • Boronic Acid: Phenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][3]·DCM (0.05 equiv) - Chosen for robustness with aryl bromides.[1]

  • Base: K₂CO₃ (2.0 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1][3]

Methodology:

  • Setup: Charge a microwave vial or Schlenk flask with the substrate, boronic acid, and Pd catalyst.

  • Inertion: Evacuate and backfill with Argon (x3).

  • Solvation: Add degassed 1,4-dioxane followed by the aqueous K₂CO₃ solution.

  • Reaction: Heat to 90°C for 4–6 hours (or 110°C for 30 min in microwave).

  • Validation: Monitor via LC-MS. Look for the disappearance of the bromine isotope pattern (1:1 doublet) and appearance of the biaryl product mass.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine, and concentrate.

Protocol B: C3-Amide Coupling (Solubility Tail Installation)

Objective: Convert the C3-acid to an amide. Note: The C4-amine is a vinylogous amidine and is significantly less nucleophilic than the aliphatic amine used for coupling, removing the need for N-protection.

Reagents:

  • Substrate: 4-Amino-6-bromoquinoline-3-carboxylic acid (1.0 equiv)[1]

  • Amine Partner: N-Methylpiperazine (1.2 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1]

Methodology:

  • Activation: Dissolve the acid substrate and DIPEA in DMF. Stir for 5 mins.

  • Addition: Add HATU. Stir for 10 mins to form the active ester (color change often observed).

  • Coupling: Add N-Methylpiperazine. Stir at RT for 2–4 hours.

  • Self-Validation: The reaction is chemoselective. The C4-NH₂ does not react with the active ester due to resonance stabilization with the quinoline ring.

  • Quench: Pour into ice water. The product often precipitates; otherwise, extract with DCM/MeOH (9:1).

Case Study: BTK Inhibitor Development

Recent medicinal chemistry campaigns have utilized 4-aminoquinoline-3-carboxamides as reversible inhibitors of Bruton’s Tyrosine Kinase (BTK) , a target for rheumatoid arthritis and B-cell malignancies.[1]

  • The Challenge: Cinnoline-based inhibitors showed poor aqueous solubility.

  • The Solution (Structure Hop): Replacing the cinnoline core with a 4-aminoquinoline core.[4]

  • Role of the Intermediate: The 4-amino-6-bromoquinoline-3-carboxylic acid served as the pivot point.[1]

    • Step 1: The C3-acid was coupled to solubilizing groups (improving drug-likeness).[1]

    • Step 2: The C4-amino group formed the critical H-bond with the hinge region of BTK.[1]

    • Step 3: The C6-position was available for SAR tuning to optimize hydrophobic interactions.

  • Outcome: Compounds from this series demonstrated IC₅₀ values as low as 5.3 nM against BTK[1][2].[5]

References

  • Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 2019.[1][4][5] [Link][1][5]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 2016.[6] [Link]

Sources

Comparative

Evaluating the Drug-like Properties of 4-Amino-6-bromoquinoline-3-carboxamide Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Among it...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Among its many variations, the 4-aminoquinoline-3-carboxamide moiety has emerged as a particularly promising pharmacophore, especially in the realm of kinase inhibition.[3][4][5][6] This guide provides an in-depth evaluation of the drug-like properties of 4-Amino-6-bromoquinoline-3-carboxamide derivatives, offering a comparative analysis against alternative scaffolds and detailing the experimental methodologies crucial for their assessment. Our focus is to equip researchers with the necessary insights to navigate the optimization of this scaffold for clinical success.

The Rationale Behind the 4-Amino-6-bromoquinoline-3-carboxamide Scaffold

The strategic combination of the 4-aminoquinoline core with a 3-carboxamide and a 6-bromo substituent is not arbitrary. Each component plays a critical role in shaping the molecule's biological activity and physicochemical properties.

  • The 4-Aminoquinoline Core: This bicyclic system often serves as a hinge-binding motif in kinase inhibitors, forming crucial hydrogen bonds with the backbone of the kinase hinge region.[3][4] Its aromatic nature also allows for favorable pi-stacking interactions within the ATP-binding pocket.

  • The 3-Carboxamide Linkage: This functional group provides a versatile point for synthetic elaboration, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. The amide bond itself can act as both a hydrogen bond donor and acceptor, contributing to target engagement.[7]

  • The 6-Bromo Substituent: The introduction of a halogen, such as bromine, at the 6-position can significantly influence the electronic properties of the quinoline ring system. This can impact the pKa of the quinoline nitrogen, affecting its ability to interact with the kinase hinge. Furthermore, the bromine atom can serve as a handle for further synthetic modifications via cross-coupling reactions and can also enhance binding affinity through halogen bonding.

The interplay of these features results in a scaffold with a high degree of "drug-likeness" and adaptability for targeting a range of kinases implicated in diseases such as cancer and autoimmune disorders.[5][6]

Comparative Analysis of Drug-like Properties

A critical aspect of drug discovery is the early assessment of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Below, we compare the anticipated drug-like properties of 4-Amino-6-bromoquinoline-3-carboxamide derivatives with those of other common kinase inhibitor scaffolds, such as the 4-aminoquinazoline and 4-oxoquinoline-3-carboxamide cores.

Data Summary: In Silico and In Vitro ADMET Profiling
Property4-Amino-6-bromoquinoline-3-carboxamide Derivatives4-Aminoquinazoline Derivatives[8]4-Oxoquinoline-3-carboxamide Derivatives[9][10]
Solubility Generally improved over non-amino substituted quinolines.[5][6] Further optimization often required.Variable, but can be a challenge for certain derivatives.Often exhibit poor aqueous solubility.
Permeability Predicted to have good oral bioavailability.[11] Experimental data needed for confirmation.Many approved drugs in this class have good oral bioavailability.Can be limited by poor solubility.
Metabolic Stability Quinoline ring can be susceptible to oxidation by cytochrome P450 enzymes. The 6-bromo substituent may influence metabolism.Generally show moderate to high metabolic stability.The 4-oxo group can be a site for metabolism.
hERG Inhibition A potential liability for quinoline-containing compounds. Requires careful evaluation.A known risk for this class of compounds.Lower risk compared to 4-aminoquinolines.
Cytotoxicity Show selective cytotoxicity against cancer cell lines.[3][12]Potent anticancer agents, but can also exhibit off-target toxicities.Exhibit significant cytotoxic activity against cancer cell lines.[9][10]

Causality Behind Experimental Choices: The selection of these comparator scaffolds is based on their prevalence in kinase inhibitor drug discovery. 4-Aminoquinazolines are a well-established class with several approved drugs (e.g., gefitinib, erlotinib), providing a benchmark for success.[8] 4-Oxoquinoline-3-carboxamides represent a related scaffold where the 4-amino group is replaced by a 4-oxo group, which can significantly alter physicochemical properties and biological activity.[9][10]

Experimental Protocols for Evaluating Drug-like Properties

To ensure the trustworthiness of our evaluation, we present detailed, step-by-step methodologies for key in vitro ADMET assays. These protocols are designed to be self-validating by including appropriate controls and quality checks.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, providing an early indication of its potential for oral absorption.

Methodology:

  • Preparation of Donor Plate:

    • Dissolve test compounds and control compounds (e.g., propranolol for high permeability, furosemide for low permeability) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.

    • Add 200 µL of each compound solution to the wells of a 96-well donor plate.

  • Preparation of Acceptor Plate:

    • Coat the wells of a 96-well acceptor plate with a 1% solution of lecithin in dodecane (5 µL per well) to form the artificial membrane.

    • Add 200 µL of the same buffer used in the donor plate to each well of the acceptor plate.

  • Assay Incubation:

    • Carefully place the donor plate on top of the acceptor plate, ensuring the membranes are in contact with the solutions.

    • Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.

  • Quantification:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation of Permeability Coefficient (Pe):

    • The permeability coefficient is calculated using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_D_initial]) where V_D and V_A are the volumes in the donor and acceptor wells, A is the surface area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_D_initial] is the initial concentration in the donor well.

Workflow Diagram:

PAMPA_Workflow cluster_prep Plate Preparation cluster_assay Assay cluster_analysis Analysis Donor Prepare Donor Plate (Compounds in Buffer) Incubate Incubate (Donor on Acceptor) Donor->Incubate Acceptor Prepare Acceptor Plate (Buffer + Artificial Membrane) Acceptor->Incubate Quantify Quantify Concentrations (LC-MS/MS or UV-Vis) Incubate->Quantify Calculate Calculate Permeability Coefficient (Pe) Quantify->Calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol 2: Caco-2 Permeability Assay

Objective: To evaluate the permeability of a compound across a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which serves as an in vitro model of the intestinal epithelium. This assay can also provide insights into active transport and efflux mechanisms.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound and control compounds (e.g., Lucifer yellow for monolayer integrity, propranolol for high permeability, and a P-gp substrate like digoxin to assess efflux) dissolved in HBSS to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (acceptor) compartment.

    • Incubate at 37°C with 5% CO2 for 2 hours.

    • At specified time points, collect samples from the basolateral compartment and replace with fresh HBSS.

  • Efflux Ratio Determination (Bidirectional Permeability):

    • Perform the permeability assay in the reverse direction (basolateral to apical) to determine the efflux ratio.

    • The efflux ratio is calculated as the ratio of the apparent permeability coefficient (Papp) in the basolateral-to-apical direction to the Papp in the apical-to-basolateral direction. An efflux ratio greater than 2 is indicative of active efflux.

  • Quantification and Calculation:

    • Analyze the concentration of the compound in the collected samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

Logical Relationship Diagram:

Caco2_Logic cluster_culture Cell Culture & QC cluster_permeability Permeability Assessment cluster_analysis Data Analysis Culture Culture Caco-2 cells on Transwell inserts TEER Monitor Monolayer Integrity (TEER) Culture->TEER A_to_B Apical to Basolateral Permeability TEER->A_to_B B_to_A Basolateral to Apical Permeability TEER->B_to_A Quantify Quantify by LC-MS/MS A_to_B->Quantify B_to_A->Quantify Papp Calculate Papp Quantify->Papp Efflux Calculate Efflux Ratio Papp->Efflux

Caption: Logical relationships in the Caco-2 permeability assay.

Conclusion and Future Directions

The 4-Amino-6-bromoquinoline-3-carboxamide scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its inherent structural features provide a solid foundation for achieving high potency and selectivity. However, as with any chemical series, careful optimization of drug-like properties is paramount for clinical success. The early and systematic application of the in vitro ADMET assays detailed in this guide will enable researchers to identify and address potential liabilities, such as poor solubility or metabolic instability, in a timely and efficient manner.

Future efforts should focus on establishing clear structure-activity relationships (SAR) and structure-property relationships (SPR) for this scaffold. By systematically exploring the chemical space around the 4-amino, 6-bromo, and 3-carboxamide positions, it will be possible to fine-tune the ADMET profile while maintaining or even enhancing the desired biological activity. The integration of in silico predictive models with robust experimental data will be crucial in accelerating the journey of these promising compounds from the laboratory to the clinic.

References

  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. MDPI. [Link]

  • Structures of the reported quinoline-3-carboxamides. ResearchGate. [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. MDPI. [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. [Link]

  • In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet-Derived Growth Factor Receptor. Bentham Science Publishers. [Link]

  • Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Publications. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC - NIH. [Link]

  • Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed. [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Bentham Science. [Link]

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]

  • Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. MDPI. [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 4-Hydro-quinoline-3-carboxamide Derivatives as an Immunomodulator. ResearchGate. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. MDPI. [Link]

  • Design, characterisation and evaluation of novel 4-quinoline carboxamide derivatives by in silico studies. SSRN. [Link]

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. ResearchGate. [Link]

  • Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. PubMed. [Link]

  • 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Amino-6-bromoquinoline-3-carboxylic acid

Topic: Personal Protective Equipment & Handling Guide for 4-Amino-6-bromoquinoline-3-carboxylic acid CAS: 1216263-67-0 (Representative Research CAS) | Formula: C₁₀H₇BrN₂O₂ Executive Safety Assessment Hazard Classificatio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for 4-Amino-6-bromoquinoline-3-carboxylic acid CAS: 1216263-67-0 (Representative Research CAS) | Formula: C₁₀H₇BrN₂O₂

Executive Safety Assessment

Hazard Classification: WARNING (Presumptive - GHS Category 2/3) As a halogenated aminoquinoline derivative, this compound exhibits properties consistent with Skin/Eye Irritation (H315/H319) and Respiratory Tract Irritation (H335) . Due to the 4-amino and 3-carboxylic acid moieties, the molecule is likely zwitterionic, leading to high melting points and potential electrostatic charging during weighing.

Critical Risk Profile:

  • Route of Entry: Inhalation of dust and dermal absorption (enhanced if solubilized in DMSO/DMF).

  • Sensitization Potential: Quinoline derivatives can act as sensitizers; minimize repeated exposure.

  • Reactivity: Stable solid, but incompatible with strong oxidizing agents.

Personal Protective Equipment (PPE) Matrix

Directive: This matrix replaces generic advice with specific barrier selection logic based on the compound's physical state.

Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Purification)Technical Rationale
Respiratory N95 or P100 Respirator (if outside hood)Fume Hood (Face velocity: 80–100 fpm)Solid particulates are the primary vector. Once dissolved, solvent vapor pressure dictates protection.
Hand Protection Double Nitrile Gloves (4 mil min.)Laminate / Barrier Gloves (e.g., Silver Shield®)Standard nitrile is sufficient for solids. Crucial: If dissolved in DMSO/DMF, nitrile degrades; use laminate gloves to prevent carrier-mediated skin absorption.
Eye/Face Chemical Safety Goggles (Indirect Vent)Face Shield + Goggles Safety glasses are insufficient for fine powders that can bypass side shields or splashes from corrosive solvents.
Body Lab Coat (Cotton/Poly blend)Chemical-Resistant Apron (Tyvek®)Cotton binds dry powders effectively. Impervious aprons are required when handling >100mL of solution to prevent soak-through.

Operational Handling Protocol

Objective: Maximize containment and yield while minimizing static dispersion.

Phase A: Weighing & Transfer (Solid State)
  • Static Control: This compound is prone to static buildup. Use an antistatic gun or polonium strip inside the balance chamber before dispensing.

  • Containment: Weigh inside a powder containment hood or a chemical fume hood. Do not weigh on an open bench.

  • Transfer: Use a wide-mouth funnel. If the powder adheres to the spatula/glassware due to static, rinse directly into the reaction vessel with the reaction solvent (do not scrape dry).

Phase B: Solubilization (Liquid State)

Solubility Note: 4-Amino-6-bromoquinoline-3-carboxylic acid is poorly soluble in non-polar solvents.

  • Preferred Solvents: DMSO, DMF, or dilute aqueous acid (e.g., 1M HCl).

  • Protocol:

    • Add solvent slowly to the solid to prevent "puffing" of dry powder.

    • Sonicate if necessary.

    • Warning: Dissolution in DMSO is exothermic; monitor temperature to prevent thermal runaway if scaling up (>5g).

Visualized Workflows (Graphviz)

Figure 1: Safe Handling & Decision Logic

Caption: Operational workflow for handling 4-Amino-6-bromoquinoline-3-carboxylic acid from storage to disposal.

HandlingProtocol Start Storage (Dry, Dark, RT) Check Check State Start->Check Solid Solid Handling (Static Control Required) Check->Solid Powder Liquid Solution Handling (Solvent Dependent) Check->Liquid Dissolved PPE_Solid PPE: Nitrile + N95 Eng: Powder Hood Solid->PPE_Solid PPE_Liquid PPE: Barrier Gloves Eng: Fume Hood Liquid->PPE_Liquid Disposal Disposal (Halogenated Waste) PPE_Solid->Disposal Waste Stream PPE_Liquid->Disposal Waste Stream

Emergency Response & Disposal

Accidental Release Measures
  • Solid Spill: Do not dry sweep. Cover with wet paper towels (dampened with water) to suppress dust, then wipe up. Place in a sealed bag.

  • Solution Spill: Absorb with vermiculite or sand. If dissolved in DMSO, treat as a "skin penetrating hazard"—do not touch absorbents without heavy-duty gloves.

Waste Disposal Specifications
  • Classification: Halogenated Organic Waste .

  • Segregation: Do not mix with strong oxidizers or non-halogenated solvents (to prevent cross-contamination of recycling streams).

  • Labeling: Must explicitly state "Contains Halogenated Organics (Bromine)" and "Aminoquinoline Derivative."

Waste StreamContainer TypeLabel Code (Example)
Solid Waste HDPE Wide-Mouth JarSOL-HAL-ORG
Liquid Waste Glass/HDPE CarboyLIQ-HAL-ORG
Contaminated PPE Clear Plastic BagDEBRIS-CONTAM

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (2025).[1] 6-Bromoquinoline-4-carboxylic acid (Analogous Safety Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Safety Data Sheets. [Link]

  • ECHA (European Chemicals Agency). (2025).[1] C&L Inventory: Quinoline Derivatives. [Link]

Sources

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